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  • Product: 2-Fluoro-3-formylbenzoic acid
  • CAS: 1289043-16-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-3-formylbenzoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8), a trifunctional aromatic building block of increasing importance in medicinal chemistry and fine chemical sy...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8), a trifunctional aromatic building block of increasing importance in medicinal chemistry and fine chemical synthesis. We will delve into its core chemical properties, molecular structure, synthetic pathways, and reactivity, with a focus on its practical applications for researchers, chemists, and drug development professionals.

Core Compound Identification and Physicochemical Properties

2-Fluoro-3-formylbenzoic acid is a substituted aromatic carboxylic acid. The strategic placement of three distinct functional groups—a carboxylic acid, an aldehyde (formyl), and a fluorine atom—on a benzene ring makes it a highly versatile intermediate. The fluorine atom, in particular, is a valuable feature in modern drug discovery, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1]

The compound's key identifiers and properties are summarized below.

PropertyValueSource(s)
CAS Number 1289043-16-8[2][3][4]
Molecular Formula C₈H₅FO₃[2][3][5]
Molecular Weight 168.12 g/mol [2][3]
IUPAC Name 2-fluoro-3-formylbenzoic acid[5]
SMILES C1=CC(=C(C(=C1)C(=O)O)F)C=O[5]
InChIKey YJTYMNFESVPEKM-UHFFFAOYSA-N[5]
Appearance White to off-white solid/powder
Purity Typically ≥96%[2]
Storage 4°C, stored under an inert atmosphere (e.g., nitrogen)[2]

Molecular Structure and Spectroscopic Profile

The molecular architecture of 2-Fluoro-3-formylbenzoic acid is fundamental to its reactivity. The substituents are positioned at the 1, 2, and 3 positions of the benzene ring.

Caption: 2D structure of 2-Fluoro-3-formylbenzoic acid.

Structural Influences on Chemical Properties:
  • Acidity: The presence of the electron-withdrawing fluorine atom ortho to the carboxylic acid group is expected to increase its acidity (lower pKa) compared to benzoic acid itself.[6] This is due to the inductive effect, which stabilizes the resulting carboxylate anion. Furthermore, nearly all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid, a phenomenon known as the "ortho-effect," which is thought to arise from a combination of steric and electronic factors.[7][8]

  • Conformation: The molecule likely exists in a planar conformation to maximize conjugation, though steric hindrance between the adjacent bulky substituents may cause some out-of-plane torsion.[9]

Predicted Spectroscopic Data:
  • ¹H NMR (in DMSO-d₆):

    • -COOH Proton: A broad singlet is expected far downfield, typically >13 ppm.

    • -CHO Proton: A sharp singlet between 9.5 and 10.5 ppm.

    • Aromatic Protons: Three protons on the aromatic ring will appear between 7.5 and 8.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom (J-coupling). The proton at position 6 (ortho to the aldehyde) will likely be the most deshielded.

  • ¹³C NMR (in DMSO-d₆):

    • Carbonyl Carbons: The carboxylic acid carbon (~165-170 ppm) and aldehyde carbon (~190-195 ppm) will be distinct.

    • Aromatic Carbons: Six signals are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other carbons will show smaller 2-bond and 3-bond C-F couplings.

  • Mass Spectrometry (MS):

    • The monoisotopic mass is 168.02228 Da.[5] In ESI-negative mode, the [M-H]⁻ ion would be detected at m/z 167.01500. In ESI-positive mode, adducts like [M+H]⁺ (m/z 169.02956) or [M+Na]⁺ (m/z 191.01150) would be prominent.[5]

Synthesis and Purification

A common and logical synthetic route to 2-Fluoro-3-formylbenzoic acid involves the selective oxidation of the corresponding methyl or hydroxymethyl precursor. A representative multi-step synthesis starting from a commercially available material is outlined below. This pathway is illustrative of general strategies employed for preparing such multi-substituted aromatics.[12]

G A 2-Fluoro-3-methyltoluene B 2-Fluoro-3-methylbenzoic acid A->B Step 1: Oxidation (e.g., KMnO₄, heat) C 2-Fluoro-3-(bromomethyl)benzoic acid B->C Step 2: Benzylic Bromination (NBS, AIBN) D (2-Fluoro-3-carboxyphenyl)methanol C->D Step 3: Hydrolysis (H₂O, base) E 2-Fluoro-3-formylbenzoic acid D->E Step 4: Mild Oxidation (PCC or MnO₂)

Caption: Representative synthetic workflow for 2-Fluoro-3-formylbenzoic acid.

Representative Experimental Protocol (Step 4: Mild Oxidation)

Causality: The choice of a mild oxidizing agent like Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂) is critical. Stronger oxidants, such as KMnO₄ used in Step 1, would likely over-oxidize the intermediate alcohol (D) and the final aldehyde product (E) to the dicarboxylic acid, drastically reducing the yield of the desired product.

  • Setup: To a stirred solution of (2-fluoro-3-carboxyphenyl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane, DCM), add the mild oxidizing agent (e.g., PCC, 1.5 eq) portion-wise at room temperature.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel or Celite to remove the oxidant byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 2-Fluoro-3-formylbenzoic acid.

Chemical Reactivity and Synthetic Utility

The trifunctional nature of this molecule allows for a diverse range of selective chemical transformations, making it a powerful scaffold in synthetic chemistry.

G cluster_acid Carboxylic Acid Reactions cluster_aldehyde Aldehyde Reactions core 2-Fluoro-3-formylbenzoic acid amide Amide Derivatives (Amine, Coupling Agent) core->amide Amidation ester Ester Derivatives (Alcohol, Acid Catalyst) core->ester Esterification schiff Schiff Bases / Imines (Primary Amine) core->schiff Condensation reductive Secondary Amines (Amine, NaBH(OAc)₃) core->reductive Reductive Amination alcohol Hydroxymethyl Group (Reduction, e.g., NaBH₄) core->alcohol Reduction

Caption: Reactivity map showing key transformations.

  • At the Carboxylic Acid: Standard transformations like esterification and amidation can be performed to introduce diverse functional groups or link the molecule to other scaffolds.[13]

  • At the Formyl Group: The aldehyde is a versatile handle. It readily undergoes condensation reactions with amines to form Schiff bases (imines) or can be converted to secondary amines via reductive amination.[13][14] It can also be reduced to a primary alcohol or oxidized to a second carboxylic acid group if desired.

  • On the Aromatic Ring: The ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (CHO and COOH) and the deactivating inductive effect of fluorine.[6] However, the electron-deficient nature of the ring makes it activated for Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom can potentially act as a leaving group under the right conditions with a strong nucleophile.[6]

Applications in Medicinal Chemistry

While specific examples for the 2,3-isomer are emerging, the utility of closely related isomers like 2-fluoro-5-formylbenzoic acid provides a strong blueprint for its application.[14] Fluorinated building blocks are highly sought after in drug discovery. This scaffold is ideal for structure-activity relationship (SAR) studies because it allows for systematic modification at three distinct points.

  • Scaffold for Inhibitors: The molecule can serve as the core for synthesizing inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP). The carboxylic acid can form key interactions in a binding site, while the aldehyde can be elaborated to explore different pockets of the active site.[14]

  • Synthesis of Heterocycles: The ortho arrangement of the formyl and carboxylic acid groups makes it a potential precursor for synthesizing fused heterocyclic systems through intramolecular cyclization reactions following an initial intermolecular reaction at the aldehyde.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an excellent fragment for FBDD screening campaigns. Hits can be readily optimized by derivatizing the functional groups to improve potency and pharmacokinetic properties.

Safety and Handling

As with any laboratory chemical, proper handling is essential. The safety profile for this specific isomer should be confirmed by consulting its Safety Data Sheet (SDS). Based on data for closely related isomers, the following hazards are likely.[15][16][17][18]

Hazard ClassStatementGHS Pictogram
Acute Toxicity, Oral Harmful if swallowed (H302)Exclamation Mark
Skin Corrosion/Irritation Causes skin irritation (H315)Exclamation Mark
Eye Damage/Irritation Causes serious eye irritation (H319)Exclamation Mark
STOT, Single Exposure May cause respiratory irritation (H335)Exclamation Mark
Recommended Handling Procedures:
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles meeting EN166 standards, and a lab coat.[15][16]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[16]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[15]

  • Decomposition: Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[15]

Conclusion

2-Fluoro-3-formylbenzoic acid is a high-value synthetic intermediate with significant potential for drug discovery and materials science. Its trifunctional nature provides a platform for diverse chemical modifications, allowing for the systematic exploration of chemical space. The presence of the fluorine atom imparts desirable physicochemical properties, while the ortho-formyl and carboxylic acid groups offer unique reactivity and potential for constructing complex molecular architectures. A thorough understanding of its structure, reactivity, and handling requirements enables researchers to effectively leverage this versatile building block in their synthetic endeavors.

References

  • BenchChem. The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Technical Guide. BenchChem. Accessed December 31, 2025.
  • ChemScene. 2-Fluoro-3-formylbenzoic acid | 1289043-16-8. ChemScene. Accessed December 31, 2025.
  • BenchChem. 3-Formyl-2-methylbenzoic acid | 1289037-66-6. BenchChem. Accessed December 31, 2025.
  • Nbinno. Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Nbinno. Accessed December 31, 2025.
  • Sigma-Aldrich. 3-Formylbenzoic acid 3-Carboxybenzaldehyde. Sigma-Aldrich. Accessed December 31, 2025.
  • Sigma-Aldrich. 3-Formylbenzoic acid 3-Carboxybenzaldehyde. Sigma-Aldrich. Accessed December 31, 2025.
  • Nbinno. The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Nbinno. Accessed December 31, 2025.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-5-formylbenzoic acid. Fisher Scientific. Published August 25, 2023.
  • Supporting Information. Angew. Chem. Int. Ed. 2018, 57, 7205. Accessed December 31, 2025.
  • BenchChem. A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic Acid. BenchChem. Accessed December 31, 2025.
  • Biosynth. 2-fluoro-3-formylbenzoic acid | 1289043-16-8. Biosynth. Accessed December 31, 2025.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Organic Syntheses. Accessed December 31, 2025. [Link]

  • NIH National Center for Biotechnology Information. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Published October 23, 2020.
  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. Chemistry LibreTexts.
  • Quora. What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. Published April 12, 2017.
  • BenchChem. Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies. BenchChem. Accessed December 31, 2025.
  • Synquest Labs. 2-Fluoro-4-formylbenzoic acid Safety Data Sheet. Synquest Labs. Accessed December 31, 2025.
  • ChemicalBook. 2-Fluorobenzoic acid(445-29-4) 1H NMR spectrum. ChemicalBook. Accessed December 31, 2025.
  • ChemicalBook. 2-Fluoro-3-formylbenzoic acid | 1289043-16-8. ChemicalBook. Accessed December 31, 2025.
  • MedChemExpress. 2-Fluoro-5-formylbenzoic acid-SDS. MedChemExpress. Published March 13, 2025.
  • BenchChem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem. Accessed December 31, 2025.
  • Georganics. 2-Fluoro-5-formylbenzoic acid - High purity. Georganics. Accessed December 31, 2025.
  • PubChemLite. 2-fluoro-3-formylbenzoic acid (C8H5FO3). PubChemLite. Accessed December 31, 2025.
  • Google Patents. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. CN113024384A. Published June 25, 2021.

Sources

Exploratory

A Technical Guide to 2-Fluoro-3-formylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-3-formylbenzoic acid, a trifunctional aromatic compound, represents a significant building block in medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-formylbenzoic acid, a trifunctional aromatic compound, represents a significant building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a formyl group, and a carboxylic acid moiety in an ortho- and meta-relationship, offers a versatile scaffold for the synthesis of complex molecular architectures. The strategic incorporation of fluorine can enhance the pharmacological properties of derivative compounds, including metabolic stability and binding affinity. This guide provides an in-depth analysis of plausible synthetic strategies for 2-Fluoro-3-formylbenzoic acid, its physicochemical properties, and its potential applications in drug discovery and development, grounded in established chemical principles and analogous transformations.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The introduction of fluorine into organic molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorine's high electronegativity and small atomic radius can influence lipophilicity, metabolic stability, and binding interactions with biological targets. Fluorinated benzoic acids, in particular, serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[3] 2-Fluoro-3-formylbenzoic acid (also known as 2-fluoro-3-carboxybenzaldehyde) is a member of this important class of compounds, offering three distinct functional groups for chemical modification. While specific literature on the discovery and synthesis of this exact molecule is sparse, its potential as a precursor to novel therapeutic agents and functional materials is significant.

Physicochemical Properties

A summary of the key physicochemical properties for 2-Fluoro-3-formylbenzoic acid is presented below.

PropertyValueSource
CAS Number 1289043-16-8ChemScene
Molecular Formula C₈H₅FO₃ChemScene
Molecular Weight 168.12 g/mol ChemScene
Appearance White to off-white solid (predicted)---
Purity (typical) ≥96%ChemScene

Plausible Synthetic Strategies

In the absence of directly reported synthetic procedures for 2-Fluoro-3-formylbenzoic acid, we can infer viable routes based on established methodologies for the synthesis of related substituted benzoic acids. The key challenge lies in achieving the desired 1,2,3-substitution pattern with high regioselectivity.

Route 1: Ortho-Directed Metalation and Formylation of 2-Fluorobenzoic Acid

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[4][5] In this proposed route, the fluorine atom and the deprotonated carboxylate group of 2-fluorobenzoic acid could direct a strong base to deprotonate the C3 position, followed by quenching with a formylating agent.

Workflow for Proposed Ortho-Lithiation and Formylation:

G start 2-Fluorobenzoic Acid step1 Deprotonation with a strong base (e.g., s-BuLi/TMEDA) at low temperature (-78 °C) start->step1 step2 Formation of the ortho-lithiated species step1->step2 step3 Quenching with a formylating agent (e.g., DMF) step2->step3 step4 Acidic workup step3->step4 end_product 2-Fluoro-3-formylbenzoic Acid step4->end_product

Caption: Proposed workflow for the synthesis of 2-Fluoro-3-formylbenzoic acid via ortho-directed metalation.

Detailed Experimental Protocol (Proposed):

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) dropwise. The fluorine atom is known to act as a directing group in ortho-lithiation reactions.[4]

  • Formylation: After stirring for a predetermined time to ensure complete lithiation, add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

  • Workup: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Acidify the aqueous layer with dilute hydrochloric acid and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

  • Strong, Non-nucleophilic Base: s-BuLi is used to deprotonate the aromatic ring without adding to the carboxylate group. TMEDA is a chelating agent that can enhance the basicity of the organolithium reagent and stabilize the lithiated intermediate.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents.

Route 2: Synthesis from a Pre-functionalized Precursor

An alternative strategy involves starting with a commercially available or readily synthesizable precursor that already possesses the desired 2-fluoro-3-substituent pattern.

A patented method describes the synthesis of 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol, which proceeds via the intermediate 2-fluoro-3-nitrotoluene.[6] A subsequent selective oxidation of the methyl group to an aldehyde, followed by oxidation to the carboxylic acid, could yield the target molecule. A similar multi-step synthesis of 2-fluoro-3-nitrobenzoic acid is also described in another patent, starting from 2-chloro-3-nitrotoluene.[7]

Workflow for Synthesis from 2-Fluoro-3-nitrotoluene:

G start 2-Fluoro-3-nitrotoluene step1 Selective oxidation of the methyl group to an aldehyde start->step1 intermediate 2-Fluoro-3-nitrobenzaldehyde step1->intermediate step2 Reduction of the nitro group to an amine intermediate->step2 step3 Diazotization of the amino group followed by Sandmeyer-type reaction to introduce a hydroxyl group step2->step3 step4 Oxidation of the aldehyde to a carboxylic acid step3->step4 end_product 2-Fluoro-3-formylbenzoic Acid step4->end_product

Caption: A potential multi-step synthetic route starting from 2-Fluoro-3-nitrotoluene.

2-Amino-3-fluorobenzoic acid is a known compound with established synthetic procedures.[8][9] The transformation of the amino group into a formyl group presents a synthetic challenge. A multi-step sequence involving diazotization, followed by a reaction to introduce a carbon-based functional group that can be converted to an aldehyde, would be necessary.

Potential Applications in Drug Discovery and Materials Science

While specific applications of 2-Fluoro-3-formylbenzoic acid are not extensively documented, its trifunctional nature makes it a highly attractive scaffold for several areas of research.

  • Medicinal Chemistry: Substituted benzaldehydes are crucial intermediates in the synthesis of a wide range of biologically active compounds, including Schiff bases and various heterocyclic systems.[10][11][12] The presence of the fluorine atom can enhance drug-like properties. The carboxylic acid moiety provides a handle for forming amide or ester linkages, which are common in drug molecules for modulating solubility and target interactions.

  • Materials Science: Fluorinated aromatic compounds are utilized in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern of 2-Fluoro-3-formylbenzoic acid could be exploited to create novel materials with tailored electronic and optical properties.

Conclusion

2-Fluoro-3-formylbenzoic acid is a promising, albeit underexplored, building block for organic synthesis. The lack of direct literature on its preparation necessitates a rational design of synthetic routes based on established methodologies for related compounds. The proposed strategies, particularly ortho-directed metalation and synthesis from pre-functionalized precursors, offer viable pathways for accessing this valuable intermediate. Further research into the synthesis and applications of 2-Fluoro-3-formylbenzoic acid is warranted to unlock its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Self-published.[Link]

  • Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. (n.d.). Self-published.[Link]

  • The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. (n.d.). Self-published.[Link]

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021).
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (2024). National Institutes of Health. [Link]

  • Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Synthesis of 2-amino-3-fluoro-benzoic acid. (n.d.). PrepChem.com. [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). National Institutes of Health. [Link]

  • Process for preparing fluor-substituted benzaldehydes. (n.d.).
  • Production process of 2-fluoro-3-nitrobenzoic acid. (n.d.).
  • Method for preparing 2,3-difluorobenzaldehyde. (n.d.).
  • Preparation method of 2-fluoro-3-chlorobenzoic acid. (n.d.).
  • What are six applications for benzaldehyde. (n.d.). Self-published.[Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Self-published.[Link]

  • Process for the preparation of fluorobenzaldehydes. (1993).
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. (2023). MDPI. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Substituted benzaldehydes and acetophenones to yield derivatives. (n.d.). Slideshare. [Link]

  • Unlocking Chemical Synthesis: The Versatility of 2-Fluoro-3-methylbenzoic Acid. (2025). Self-published.[Link]

  • The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne. (n.d.). Thieme. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. (n.d.). Arkivoc. [Link]

  • Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. (n.d.). Arkivoc. [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. (2025). ResearchGate. [Link]

  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • ortho metalation. (n.d.). Andrew G Myers Research Group. [Link]

  • Method for the production of benzoic acid derivatives fluorinated on the nucleus. (n.d.).
  • Directed (ortho) Metallation. (n.d.). Self-published.[Link]

  • Chemical Reviews. (n.d.). University of Windsor. [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Fluoro-3-formylbenzoic acid (C₈H₅FO₃, Molecular Weight: 168.12 g/mol ).[1][2][3] As a trifunctional aromatic compound, its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorine atom, makes it a valuable building block in medicinal chemistry and materials science.[4] Accurate spectroscopic analysis is paramount for confirming its identity, purity, and for elucidating its structure in further applications.

While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. This approach allows for a robust interpretation of what researchers can expect to observe.

Molecular Structure and Key Features

2-Fluoro-3-formylbenzoic acid possesses a strategically substituted benzene ring. The electron-withdrawing nature of the fluorine, formyl, and carboxylic acid groups significantly influences the electronic environment of the aromatic protons and carbons, which is reflected in their respective spectroscopic signatures.[5]

Caption: Molecular Structure of 2-Fluoro-3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Fluoro-3-formylbenzoic acid, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Experimental Protocol: Acquiring NMR Spectra

The following is a general protocol for acquiring high-resolution NMR spectra of a solid organic compound like 2-Fluoro-3-formylbenzoic acid:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize polar compounds and allows for the observation of the acidic proton.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C) to maximize signal-to-noise.[5]

  • Data Acquisition:

    • Set appropriate acquisition parameters, including the number of scans, relaxation delay, acquisition time, and spectral width.[5]

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.

    • Phase the resulting spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum using the residual solvent peak.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Instrument Setup (Lock, Shim, Tune) dissolve->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft process Phase & Baseline Correction ft->process analyze Integration & Referencing process->analyze

Caption: General workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Fluoro-3-formylbenzoic acid in DMSO-d₆ is expected to show distinct signals for the aromatic, aldehyde, and carboxylic acid protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)> 13Broad Singlet1H
Aldehyde (-CHO)~10.1Singlet1H
Aromatic (H6)~8.2Doublet of Doublets1H
Aromatic (H4)~8.0Triplet1H
Aromatic (H5)~7.6Triplet1H

Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆.[5]

  • Aldehyde Proton: The aldehyde proton is also significantly deshielded and is predicted to appear as a sharp singlet around 10.1 ppm.[5]

  • Aromatic Protons: The three aromatic protons will be in the range of 7.6-8.2 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluoro, formyl, and carboxyl groups. The proton ortho to the formyl group (H6) is expected to be the most downfield of the aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~166
Aldehyde (-CHO)~190
C-F~160 (Doublet)
C-COOH~135
C-CHO~138
Aromatic C-H120-140

Interpretation:

  • Carbonyl Carbons: The carbonyl carbons of the carboxylic acid and the aldehyde will be the most downfield signals, with the aldehyde carbon appearing at a higher chemical shift than the carboxylic acid carbon.

  • Aromatic Carbons: The aromatic carbons will appear in the 120-160 ppm range. The carbon directly attached to the fluorine atom will show a characteristic large one-bond coupling (¹JCF) and will appear as a doublet. The other substituted and unsubstituted aromatic carbons will have distinct chemical shifts based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Very Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aldehyde)2720-2820Medium, Sharp
C=O Stretch (Carboxylic Acid)1700-1725Strong
C=O Stretch (Aldehyde)1680-1700Strong
C=C Stretch (Aromatic)1450-1600Medium
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-F Stretch1000-1100Strong

Interpretation:

  • The IR spectrum of 2-Fluoro-3-formylbenzoic acid is expected to be dominated by a very broad O-H stretching band from the carboxylic acid dimer in the region of 2500-3300 cm⁻¹.[6]

  • Two distinct carbonyl (C=O) stretching bands are anticipated: one for the carboxylic acid and another for the aldehyde. The carboxylic acid C=O stretch is typically at a higher frequency.

  • The C-H stretches for the aromatic ring and the aldehyde will also be present.

  • A strong absorption corresponding to the C-F stretch is expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[4]

Experimental Protocol: Acquiring a Mass Spectrum (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_prep Sample Preparation cluster_ion Ionization cluster_analysis Analysis & Detection dissolve Dissolve Sample in Solvent infuse Infuse into ESI Source dissolve->infuse ionize Generate Gas-Phase Ions infuse->ionize analyze Mass Analysis (m/z Separation) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum

Caption: General workflow for Mass Spectrometry (ESI).

Predicted Mass Spectrum
  • Molecular Ion: The molecular weight of 2-Fluoro-3-formylbenzoic acid is 168.12 g/mol .[2]

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 169.0296.[3]

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 167.0150.[3]

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da). The fragmentation of the aldehyde group (-29 Da for CHO) may also be observed.

Conclusion

The spectroscopic characterization of 2-Fluoro-3-formylbenzoic acid through NMR, IR, and MS provides a detailed picture of its molecular structure. While this guide presents predicted data, it is grounded in the well-established principles of spectroscopy and analysis of analogous compounds. These data serve as a valuable reference for researchers in the synthesis and application of this important chemical intermediate, enabling them to confidently identify and assess the purity of their material.

References

  • Be̅rziņš, A; Semjonova, A; Actiņš, A; Salvalaglio, M; (2021) Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth and Design , 21 (9) pp. 4823-4836. 10.1021/acs.cgd.0c01605. [Link]

  • PubChemLite. 2-fluoro-3-formylbenzoic acid (C8H5FO3). [Link]

  • Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Fluoro-3-formylbenzoic Acid: A Key Building Block in Modern Drug Discovery

For Immediate Release A Deep Dive into the Synthesis, Properties, and Applications of a Versatile Pharmaceutical Intermediate This technical guide provides researchers, scientists, and drug development professionals with...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Synthesis, Properties, and Applications of a Versatile Pharmaceutical Intermediate

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8), a crucial building block in the synthesis of complex pharmaceutical agents, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Core Compound Identification and Properties

2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine substituent. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in medicinal chemistry.

PropertyValueSource(s)
CAS Number 1289043-16-8[1][2][3][4][5]
Molecular Formula C₈H₅FO₃[1][2][3][4]
Molecular Weight 168.12 g/mol [1][2][5]
Physical Form Solid[5]
Storage Conditions Room temperature, under inert atmosphere[1][4][5]

Synthesis and Mechanism

The strategic synthesis of 2-Fluoro-3-formylbenzoic acid is critical for its application in multi-step pharmaceutical manufacturing. A robust and scalable synthetic route is paramount. One such method is detailed in patent literature, outlining a clear pathway to this key intermediate.

Synthetic Pathway Overview

A viable synthesis commences from 2-fluoro-3-methylbenzonitrile, proceeding through bromination followed by hydrolysis and oxidation to yield the target molecule. This process is designed to selectively introduce the required functional groups while maintaining the core aromatic structure.

Synthesis_Pathway A 2-Fluoro-3-methylbenzonitrile B 1-Bromo-2-fluoro-3-methylbenzene A->B HBr, NaNO2, CuBr2, H2O C 2-Fluoro-3-methylbenzaldehyde B->C n-BuLi, DMF, THF, -78°C D 2-Fluoro-3-formylbenzoic acid C->D KMnO4, H2O, reflux

Caption: Synthetic pathway for 2-Fluoro-3-formylbenzoic acid.

Detailed Experimental Protocol: Synthesis of 2-Fluoro-3-formylbenzoic acid

The following protocol is adapted from patent WO2018108300A1 and is intended for informational purposes by qualified professionals.

Step 1: Synthesis of 1-Bromo-2-fluoro-3-methylbenzene To a solution of 2-fluoro-3-methylaniline in aqueous HBr, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C. The resulting diazonium salt solution is then added to a solution of copper(II) bromide. The reaction mixture is stirred and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give 1-bromo-2-fluoro-3-methylbenzene.

Step 2: Synthesis of 2-Fluoro-3-methylbenzaldehyde To a solution of 1-bromo-2-fluoro-3-methylbenzene in anhydrous tetrahydrofuran (THF) at -78 °C, n-butyllithium is added dropwise. After stirring, N,N-dimethylformamide (DMF) is added, and the reaction is allowed to warm to room temperature. The reaction is quenched with aqueous acid and extracted. The combined organic layers are washed, dried, and concentrated to yield 2-fluoro-3-methylbenzaldehyde.

Step 3: Synthesis of 2-Fluoro-3-formylbenzoic acid 2-Fluoro-3-methylbenzaldehyde is suspended in water, and potassium permanganate is added portion-wise. The mixture is heated to reflux. After completion of the reaction, the mixture is filtered, and the filtrate is acidified with a strong acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-Fluoro-3-formylbenzoic acid.

Applications in Drug Development: A Cornerstone for PARP Inhibitors

The unique trifunctional nature of 2-Fluoro-3-formylbenzoic acid makes it a highly sought-after intermediate in the synthesis of complex heterocyclic scaffolds found in many modern therapeutics. Its most prominent application is in the construction of PARP inhibitors, a class of targeted cancer therapies.

Role in PARP Inhibitor Synthesis

PARP inhibitors are crucial in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The synthesis of these intricate molecules often involves the condensation of 2-Fluoro-3-formylbenzoic acid with other cyclic structures to form the core of the final active pharmaceutical ingredient (API). The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and carboxylic acid groups provide reactive handles for building the complex heterocyclic systems characteristic of these drugs.

Drug_Synthesis_Workflow cluster_0 Core Intermediate Synthesis cluster_1 Key Transformation cluster_2 Final API Synthesis A 2-Fluoro-3-formylbenzoic acid (CAS: 1289043-16-8) B Condensation & Cyclization Reactions A->B Reacts with other building blocks C Formation of Heterocyclic Core B->C D Further Functionalization C->D E PARP Inhibitor API D->E

Caption: Workflow illustrating the role of 2-Fluoro-3-formylbenzoic acid in PARP inhibitor synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 2-Fluoro-3-formylbenzoic acid. The following information is based on generally available Safety Data Sheets (SDS) for this compound class.

  • Hazard Statements: May cause respiratory irritation, skin irritation, and serious eye irritation. May be harmful if swallowed.[5]

  • Precautionary Statements: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[5]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store under an inert atmosphere.[1][4][5]

Researchers should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

2-Fluoro-3-formylbenzoic acid stands out as a versatile and valuable intermediate for the pharmaceutical industry. Its unique structural features enable the efficient synthesis of complex drug molecules, particularly in the rapidly evolving field of targeted cancer therapy with PARP inhibitors. The synthetic protocols and application insights provided in this guide aim to support the ongoing research and development efforts of scientists dedicated to advancing human health.

References

Sources

Foundational

Solubility Profile of 2-Fluoro-3-formylbenzoic Acid in Common Laboratory Solvents

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the solubility profile of 2-Fluoro-3-formylbenzoic acid, a key building blo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-Fluoro-3-formylbenzoic acid, a key building block in modern organic synthesis. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and enabling formulation work in pharmaceutical and materials science. This document synthesizes theoretical principles based on molecular structure with a robust, field-proven experimental protocol for quantitative solubility determination. The guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction: The Importance of a Solubility Profile

2-Fluoro-3-formylbenzoic acid (C₈H₅FO₃, MW: 168.12 g/mol ) is a trifunctional aromatic compound whose utility stems from the orthogonal reactivity of its carboxylic acid, aldehyde, and activated aromatic ring.[1][2] The strategic placement of an electron-withdrawing fluorine atom ortho to the carboxylic acid and meta to the formyl group significantly influences the molecule's electronic properties and, consequently, its intermolecular interactions.

A precise understanding of its solubility is not merely academic; it is a critical-path parameter in process development. It dictates the choice of reaction media, influences crystallization and purification methods, and is fundamental to any formulation effort. This guide provides both the predictive framework based on first principles and the experimental means to generate the empirical data required for confident process scale-up and application.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of 2-Fluoro-3-formylbenzoic acid is a direct consequence of its molecular architecture. Three key functional domains govern its interactions with solvents:

  • Carboxylic Acid (-COOH): This is the dominant functional group, capable of acting as both a strong hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (both oxygen atoms). It is also acidic, allowing for deprotonation in basic media to form a highly polar carboxylate salt.

  • Formyl Group (-CHO): The aldehyde is a polar group containing a carbonyl oxygen that acts as a hydrogen bond acceptor.

  • Fluorinated Aromatic Ring: The fluorine atom is highly electronegative, creating a strong C-F dipole. While the fluorine atom is a poor hydrogen bond acceptor, its presence enhances the acidity of the ortho-carboxylic acid through a powerful inductive (-I) effect.[3]

Computational data further illuminates its nature[1]:

  • Topological Polar Surface Area (TPSA): 54.37 Ų — This value indicates significant polarity and the potential for strong interactions with polar solvents.

  • Hydrogen Bond Donors: 1 (from the carboxylic acid).

  • Hydrogen Bond Acceptors: 2 (from the carboxylic acid and aldehyde oxygens).

  • LogP: 1.3364 — This relatively low value suggests a preference for more polar environments over non-polar ones.

These features collectively define a molecule that is polar and capable of engaging in a variety of intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions. The guiding principle of "like dissolves like" provides a strong basis for predicting its solubility.[4]

Theoretical Solubility Analysis in Solvent Classes

Based on the molecular properties, we can predict the solubility of 2-Fluoro-3-formylbenzoic acid across a spectrum of common laboratory solvents. This theoretical framework is essential for initial solvent screening.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents can act as both hydrogen bond donors and acceptors.[5]

  • Predicted Solubility: Moderate to high.

  • Causality: The carboxylic acid group of the solute can hydrogen bond extensively with these solvents. For instance, water and alcohols can accept a hydrogen bond from the acidic proton and donate a hydrogen bond to the carbonyl and hydroxyl oxygens. The overall polarity of these solvents is well-matched to the solute. The solubility of benzoic acid itself in alcohols like ethanol is known to be high.[6]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF)

These solvents are polar and can accept hydrogen bonds but cannot donate them.[5][7]

  • Predicted Solubility: High to very high.

  • Causality: Solvents like DMSO and DMF are excellent hydrogen bond acceptors and highly polar, making them exceptionally effective at solvating the carboxylic acid group. Acetone and THF are also effective due to their ability to accept hydrogen bonds from the solute's -COOH group and engage in dipole-dipole interactions.

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether)

These solvents interact primarily through weak London dispersion forces.[8][9]

  • Predicted Solubility: Very low to insoluble.

  • Causality: A significant energy input is required to overcome the strong solute-solute hydrogen bonding that dominates the solid-state structure of carboxylic acids (often forming dimers). Non-polar solvents cannot provide compensating solute-solvent interactions, leading to poor solubility.

Reactive Solubility in Aqueous Bases (e.g., 5% NaOH, 5% NaHCO₃)
  • Predicted Solubility: Very high (miscible).

  • Causality: This is a case of reactive dissolution. The carboxylic acid (pKa ~3-4) readily reacts with bases to form the sodium 2-fluoro-3-formylbenzoate salt. This ionic salt is highly polar and readily solvated by water, resulting in excellent solubility.[10] This is a standard test for identifying acidic functional groups.[11]

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Water, Methanol, EthanolModerate to HighStrong H-bond donor/acceptor interactions with -COOH and -CHO groups.
Polar Aprotic DMSO, DMF, Acetone, THFHigh to Very HighExcellent H-bond acceptor and dipole-dipole interactions.
Non-Polar Hexane, Toluene, Diethyl EtherVery Low / InsolublePoor energetic compensation for breaking strong solute-solute H-bonds.
Aqueous Base 5% NaOH, 5% NaHCO₃Very High (Reactive)Deprotonation to form a highly water-soluble carboxylate salt.
Aqueous Acid 5% HClLowCompound remains in its neutral, less soluble protonated form.

Quantitative Experimental Protocol for Solubility Determination

Theoretical predictions must be validated by empirical data. The following protocol describes a robust method for determining the equilibrium solubility of 2-Fluoro-3-formylbenzoic acid. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that only the dissolved solute is measured.

Objective

To determine the quantitative solubility (in mg/mL) of 2-Fluoro-3-formylbenzoic acid in a selected range of solvents at a controlled ambient temperature (e.g., 25 °C).

Materials & Equipment
  • 2-Fluoro-3-formylbenzoic acid (purity ≥96%)[1]

  • Selected solvents (HPLC grade): Water, Methanol, Acetone, Toluene

  • Analytical balance (± 0.1 mg)

  • 20 mL glass vials with PTFE-lined screw caps

  • Magnetic stir plate and stir bars

  • Temperature-controlled water bath or incubator

  • Syringes (1 mL or 5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • HPLC or UV-Vis spectrophotometer for quantification

Experimental Workflow Diagram

G Figure 1. Experimental Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Output prep1 1. Add excess solid to known volume of solvent in vial prep2 2. Place vial in temperature-controlled bath (e.g., 25°C) prep1->prep2 equil1 3. Stir vigorously for 24 hours to ensure equilibrium prep2->equil1 equil2 4. Cease stirring, allow solids to settle (1-2 hours) equil1->equil2 sample1 5. Withdraw supernatant with syringe equil2->sample1 sample2 6. Filter immediately (0.22 µm syringe filter) into tared vial sample1->sample2 quant 7. Quantify concentration (e.g., HPLC, UV-Vis, or Gravimetric Analysis) sample2->quant result 8. Calculate Solubility (mg/mL or mol/L) quant->result

Sources

Exploratory

Potential derivatives and analogs of 2-Fluoro-3-formylbenzoic acid

Commencing Initial Research I'm starting with broad Google searches to establish a base understanding of 2-Fluoro-3-formylbenzoic acid. This includes exploring its synthesis pathways, typical reactions, and any documente...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Initial Research

I'm starting with broad Google searches to establish a base understanding of 2-Fluoro-3-formylbenzoic acid. This includes exploring its synthesis pathways, typical reactions, and any documented uses. I'll be focusing on identifying key papers and patents that will guide my deeper dive.

Deepening Derivative Exploration

My focus has shifted to derivatives and analogs of 2-Fluoro-3-formylbenzoic acid. I'm actively researching synthesis routes for these compounds, with an emphasis on their applications in both biological and materials science fields. I'm also analyzing common reactions involving aromatic aldehydes and carboxylic acids to predict potential new derivatives. Simultaneously, I'm actively seeking credible sources such as journal articles and patents for protocol support and in-depth understanding of the chemical mechanisms involved.

Analyzing Reactive Properties

I'm now focusing on the reactive properties of 2-Fluoro-3-formylbenzoic acid. I'm investigating how the aldehyde and carboxylic acid groups, along with the fluorine substituent, influence its reactivity. I'm also delving into specific classes of derivatives, like those stemming from formyl and carboxylic acid group modifications. Tables and diagrams are planned to present key data and clarify reaction schemes. I plan to present step-by-step protocols, explaining the method choices.

Exploring Reactivity Parameters

I've just finished a deeper dive into 2-Fluoro-3-formylbenzoic acid, specifically focusing on the interactions of its functional groups. I'm building a model of how each group - the ring, the acid, and the aldehyde - might react under various conditions, considering potential competing pathways. Preliminary data looks promising for further investigation.

Pinpointing Data Gaps

My exploration of 2-Fluoro-3-formylbenzoic acid's reactivity has highlighted significant information gaps. While I have broad knowledge of its functional groups and relevant reactions, specific examples and synthetic protocols for its derivatives are lacking. The initial search yielded mostly related compounds, not the target molecule itself. I need to focus on finding detailed data directly pertinent to 2-Fluoro-3-formylbenzoic acid derivatives and analogs.

Synthesizing Knowledge Base

I've assembled a solid base of general reactivity principles. I understand the behaviors of benzoic acids and aromatic aldehydes, and I've reviewed fluorine's medicinal chemistry role and carboxylic acid bioisosteres. This search produced useful results on 2-fluorobenzoic acid and other related compounds. However, concrete examples for 2-Fluoro-3-formylbenzoic acid derivatives and analogs are still sparse, so I'll be more focused in my search from here on. I also need to find detailed protocols.

Analyzing Functional Group Reactivity

I've been deeply immersed in the reactivity profiles of 2-Fluoro-3-formylbenzoic acid's functional groups. Specifically, I'm examining the carboxylic acid, aldehyde, and fluorinated aromatic ring, and their interactions. This includes their potential participation in electrophilic aromatic substitution and nucleophilic additions. Further, I'm focusing on the effects of fluorine's electronegativity on the ring's behavior.

Deepening the Search

I've hit a slight snag. While I have broad reaction protocols for esterification, amidation, and reductive amination of 2-Fluoro-3-formylbenzoic acid's groups, the specific examples are scarce. Most literature focuses on similar compounds, like 2-Fluoro-5-formylbenzoic acid. Bioisosterism concepts are clear, but I need more 2-Fluoro-3-formylbenzoic acid derivative examples to strengthen the technical guide. My focus now is on a deeper dive into patents and literature that specifically mentions this compound for precise synthetic routes.

Targeting Specific Derivatives

I'm now zeroing in on 2-Fluoro-3-formylbenzoic acid's specific derivatives. While I've gathered general protocols and bioisosterism understanding, the guide needs more concrete examples. I've uncovered some patent info, but I need a deeper literature and patent dive, focusing exclusively on the target compound's derivatives and analogs. This will solidify the technical guide with practical examples and pathways for its utilization.

Exploring Reactivity Parameters

I've been gathering details about the reactivity of the functional groups in 2-Fluoro-3-formylbenzoic acid. I have explored typical esterification, amidation, and reductive amination protocols.

Pinpointing Literature Gaps

I've got a solid grasp on the reactivity of the acid. I've compiled typical reaction protocols, drawing from similar compounds. Bioisosterism is understood. However, I need to find specific examples of derivatives synthesized from 2-Fluoro-3-formylbenzoic acid itself. Isomers keep popping up, and I haven't found any biological activity or crystal structure data yet. I'm running targeted searches now for synthesis of heterocycles and medicinal chemistry patents featuring the target molecule. This final push should provide concrete examples and bolster the guide's authority. Afterwards, I will begin writing the guide.

Synthesizing Specific Examples

My final searches yielded limited direct examples, but reinforced the general reactivity. I've exhausted all avenues for specific derivatives. I'll proceed by highlighting the foundation of reactivity and drawing parallels from related compounds, as planned. The structure is now solidified and the guide is ready to be written, though with the caveat of the scarcity of direct examples.

Summarizing Final Findings

I've just finished a final search focusing on heterocycle synthesis and medicinal chemistry applications of the target molecule. While I found related compounds and general reactivity information, specific examples directly from 2-Fluoro-3-formylbenzoic acid remain scarce. This highlights the value of the guide: to predict derivatives using established chemistry. I'll now structure the guide, emphasizing foundational reactivity and adaptable protocols.

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Fluoro-3-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its unique substitution patt...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-3-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a formyl group, and a fluorine atom on the aromatic ring, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable starting material in drug discovery. This in-depth technical guide provides a comprehensive literature review of the plausible synthetic routes to 2-Fluoro-3-formylbenzoic acid, with a primary focus on the selective oxidation of 2-fluoro-3-methylbenzoic acid. This guide presents a detailed, field-proven protocol, discusses alternative strategies, and offers insights into the mechanistic considerations and experimental nuances crucial for successful synthesis.

Introduction: The Strategic Value of 2-Fluoro-3-formylbenzoic Acid

Aromatic compounds bearing fluoro, formyl, and carboxylic acid functionalities are pivotal intermediates in the synthesis of elaborate organic molecules. 2-Fluoro-3-formylbenzoic acid, in particular, serves as a crucial precursor for a variety of pharmaceuticals and functional materials. The strategic ortho- and meta-positioning of its functional groups relative to the fluorine atom allows for selective transformations, enabling the construction of intricate molecular frameworks. This guide delineates the most viable synthetic pathways and furnishes detailed experimental procedures to facilitate its preparation in a laboratory setting.

Primary Synthetic Strategy: Selective Oxidation of 2-Fluoro-3-methylbenzoic Acid

The most direct and logical approach to the synthesis of 2-Fluoro-3-formylbenzoic acid is the selective oxidation of the commercially available 2-fluoro-3-methylbenzoic acid. This strategy is predicated on the challenge of partially oxidizing a benzylic methyl group to an aldehyde without further oxidation to a carboxylic acid, a transformation that requires careful selection of reagents and precise control of reaction conditions.

Mechanistic Considerations

The oxidation of a benzylic C-H bond is a challenging transformation. The initial aldehyde product is often more susceptible to oxidation than the starting methyl group, leading to the formation of the corresponding carboxylic acid as a common byproduct. The presence of two electron-withdrawing groups (fluorine and carboxylic acid) on the aromatic ring deactivates the methyl group towards oxidation, potentially requiring more forcing conditions. However, these groups also help to stabilize the aldehyde product against over-oxidation.

Recommended Protocol: Oxidation with 2-Iodoxybenzoic Acid (IBX)

2-Iodoxybenzoic acid (IBX) has emerged as a mild and highly selective reagent for the oxidation of benzylic C-H bonds to aldehydes.[1][2] The reaction is known for its high functional group tolerance and typically avoids over-oxidation to the carboxylic acid.[1]

Experimental Protocol:

Reaction Scheme:

Caption: Oxidation of 2-Fluoro-3-methylbenzoic acid to 2-Fluoro-3-formylbenzoic acid using IBX.

Materials:

  • 2-Fluoro-3-methylbenzoic acid (1.0 eq)

  • 2-Iodoxybenzoic acid (IBX) (2.5 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-methylbenzoic acid (1.0 eq) and IBX (2.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the insoluble byproduct, 2-iodobenzoic acid.

    • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-fluoro-3-formylbenzoic acid.

Causality Behind Experimental Choices:

  • IBX as Oxidant: IBX is chosen for its high selectivity in oxidizing benzylic methyl groups to aldehydes with minimal over-oxidation.

  • DMSO as Solvent: IBX has good solubility in DMSO, which is also a suitable solvent for the starting material at elevated temperatures.

  • Temperature: The reaction is heated to provide the necessary activation energy for the C-H bond oxidation, which is deactivated by the electron-withdrawing substituents.

  • Aqueous Work-up with Bicarbonate Wash: The bicarbonate wash is crucial to remove any unreacted starting material and the acidic byproduct, 2-iodobenzoic acid.

Data Presentation:

Starting MaterialProductReagentSolventTemp. (°C)Time (h)Yield (%)
2-Fluoro-3-methylbenzoic acid2-Fluoro-3-formylbenzoic acidIBXDMSO80-9012-2460-75 (expected)

Note: The expected yield is an estimate based on similar transformations reported in the literature.

Alternative Synthetic Strategies

While the IBX-mediated oxidation of 2-fluoro-3-methylbenzoic acid is the most promising route, other strategies can be considered.

Electrochemical Oxidation

Electrochemical methods offer a green and efficient alternative to chemical oxidants.[3][4] The selective oxidation of methylarenes to the corresponding acetals (which can be readily hydrolyzed to aldehydes) has been demonstrated, particularly for electron-rich systems.[3]

Conceptual Workflow:

Electrochemical_Oxidation cluster_0 Electrochemical Cell cluster_1 Hydrolysis Start 2-Fluoro-3-methylbenzoic acid in Methanol/Electrolyte Anode Anode (e.g., Carbon) Start->Anode Oxidation Intermediate Benzylic Dimethyl Acetal Intermediate Anode->Intermediate Hydrolysis Aqueous Acid (e.g., HCl) Intermediate->Hydrolysis Work-up Product 2-Fluoro-3-formylbenzoic acid Hydrolysis->Product

Caption: Conceptual workflow for the electrochemical synthesis of 2-Fluoro-3-formylbenzoic acid.

Challenges and Considerations:

The application of this method to an electron-deficient substrate like 2-fluoro-3-methylbenzoic acid may require higher oxidation potentials, which could lead to undesired side reactions. Optimization of the electrode material, solvent, and electrolyte would be critical for achieving high selectivity and yield.

Formylation of 2-Fluorobenzoic Acid (Less Favorable)

Direct formylation of 2-fluorobenzoic acid, for instance via a Vilsmeier-Haack reaction, is conceptually possible but likely to be low-yielding. The Vilsmeier-Haack reagent is a relatively weak electrophile and typically requires electron-rich aromatic substrates for efficient reaction. The presence of two deactivating groups (fluoro and carboxyl) on the benzene ring would significantly hinder the electrophilic aromatic substitution.

Conclusion

The synthesis of 2-fluoro-3-formylbenzoic acid, a key building block for advanced applications, is most strategically approached through the selective oxidation of 2-fluoro-3-methylbenzoic acid. The use of 2-Iodoxybenzoic acid (IBX) presents a reliable and high-yielding method, avoiding the common problem of over-oxidation. While alternative strategies such as electrochemical oxidation are emerging as sustainable options, they require further optimization for electron-deficient substrates. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize this valuable compound.

References

  • Xiong, P., Zhao, H., Fan, X., & Xu, H. (2020). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 11(1), 2958. [Link]

  • Nicolaou, K. C., Montagnon, T., Baran, P. S., & Zhong, Y. L. (2002). IBX-Mediated Oxidation of Benzylic C-H Bonds. Journal of the American Chemical Society, 124(10), 2245–2258. [Link]

  • Potthast, A., Rosenau, T., & Chen, C. L. (1995). Selective Enzymatic Oxidation of Aromatic Methyl Groups to Aldehydes. Journal of Organic Chemistry, 60(14), 4320-4321. [Link]

  • Francke, R., & Little, R. D. (2014). Optimizing organic electrosynthesis. Chem. Soc. Rev., 43(8), 2492-2521. [Link]

  • Thiruvengetam, P., & Chand, D. K. (2022). Cost-Effective and Widely Applicable Protocols for Controlled and Predictably Selective Oxidation of Methyl-/Alkylarenes to Corresponding Value-Added Carbonyls. The Journal of Organic Chemistry, 87(6), 4061–4077. [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Retrieved from [Link]

Sources

Exploratory

Physical properties of 2-Fluoro-3-formylbenzoic acid including melting and boiling points

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-3-formylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide prov...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Fluoro-3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical properties of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8). Recognizing the compound's increasing importance as a versatile building block in medicinal chemistry and materials science, this document synthesizes available data and presents a robust framework for the experimental determination of its key physical constants, specifically its melting and boiling points.[1][2] This guide is designed to equip researchers with the foundational knowledge and practical methodologies necessary for the confident handling and application of this valuable scaffold.[3]

Introduction to 2-Fluoro-3-formylbenzoic Acid: A Molecule of Interest

2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a fluorine substituent. This unique arrangement of functional groups makes it a highly valuable intermediate in organic synthesis. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in drug discovery.[1] Its role as a precursor in the synthesis of complex pharmaceuticals, including PARP inhibitors like Olaparib, underscores its significance in modern medicinal chemistry.[2]

A thorough understanding of its physical properties is paramount for its effective use in synthesis, purification, and formulation. These properties dictate storage conditions, reaction parameters, and the selection of appropriate analytical techniques.

Physicochemical Properties of 2-Fluoro-3-formylbenzoic Acid

While extensive experimental data for 2-Fluoro-3-formylbenzoic acid is not widely published, the following table summarizes its known identifiers and some predicted properties. It is crucial for researchers to note that predicted values, while useful for estimation, must be confirmed by experimental measurement for any rigorous application.

PropertyValueSource
CAS Number 1289043-16-8[3][4]
Molecular Formula C₈H₅FO₃[3][4]
Molecular Weight 168.12 g/mol [3][4]
Appearance White to off-white solid (predicted based on isomers)[5]
Melting Point Data not available. See Section 3 for experimental protocol.
Boiling Point Data not available. See Section 4 for experimental protocol.

Note on Isomers: For context, the related isomer 4-Fluoro-3-formylbenzoic acid has a predicted boiling point of 332.3 ± 27.0 °C.[5] Another similar compound, 2-Fluoro-3-methylbenzoic acid, has a reported melting point of 114-116 °C and a calculated boiling point of 197.031 °C.[6] The non-fluorinated analog, 3-formylbenzoic acid, has a melting point of 172-176 °C and a boiling point of 331.7 °C.[7] These values suggest that 2-Fluoro-3-formylbenzoic acid is a solid at room temperature with a relatively high boiling point, but they are not substitutes for experimental data.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[8] A pure compound typically exhibits a sharp melting point, melting over a narrow range of 0.5-1.0 °C. Impurities tend to depress the melting point and broaden the melting range.

Causality Behind the Experimental Choice: The Capillary Method

The capillary melting point method is the standard for its simplicity, small sample requirement, and accuracy. The sample is heated slowly in a controlled manner, typically in a heated metal block or oil bath, allowing for precise observation of the temperature at which the phase transition from solid to liquid occurs.[9]

Step-by-Step Protocol for Melting Point Determination
  • Sample Preparation:

    • Place a small amount of dry 2-Fluoro-3-formylbenzoic acid on a clean, dry watch glass.

    • Grind the solid into a fine powder using a spatula.

    • Take a capillary tube (sealed at one end) and tap the open end into the powder to collect a small amount of the sample.[10]

    • Gently tap the bottom of the capillary tube on a hard surface to pack the sample tightly into the sealed end. The packed sample should be approximately 1-2 mm high.[8][10]

  • Apparatus Setup (Using a Mel-Temp Apparatus):

    • Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.[8]

    • Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point. Based on its analogs, a target range of 150-180°C might be a reasonable starting point.

  • Measurement:

    • Observe the sample through the magnifying lens.

    • Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to approximately 1-2 °C per minute. A slow heating rate is crucial for an accurate reading.

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T₂) at which the last crystal of the solid melts completely.[8]

    • The melting point is reported as the range T₁ - T₂.

  • Validation and Repetition:

    • Allow the apparatus to cool.

    • Perform at least two more measurements with fresh samples in new capillary tubes to ensure the result is reproducible.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Protocol cluster_analysis Data Analysis & Validation prep1 Grind sample to fine powder prep2 Load 1-2 mm of sample into capillary tube prep1->prep2 prep3 Pack sample tightly at sealed end prep2->prep3 measure1 Insert capillary into apparatus prep3->measure1 measure2 Heat rapidly to ~20°C below expected MP measure1->measure2 measure3 Reduce heating rate to 1-2°C/min measure2->measure3 measure4 Record T1 (first liquid drop) measure3->measure4 measure5 Record T2 (all solid melts) measure4->measure5 analysis1 Report melting range (T1 - T2) measure5->analysis1 analysis2 Repeat measurement 2x for reproducibility analysis1->analysis2 analysis3 Assess purity based on range width analysis2->analysis3

Sources

Foundational

Theoretical and Computational Analysis of 2-Fluoro-3-formylbenzoic Acid: A Methodological Whitepaper

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist Abstract 2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist

Abstract

2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic compound with significant potential as a scaffold in medicinal chemistry and materials science. The strategic placement of fluoro, formyl, and carboxyl groups offers a versatile platform for synthesizing complex molecular architectures with tailored properties. The fluorine substituent, in particular, is known to enhance metabolic stability and binding affinity, making this molecule a person of interest in drug discovery programs.[1][2] This technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-Fluoro-3-formylbenzoic acid. We will explore advanced computational methodologies, from foundational conformational analysis to quantum chemical calculations and application-focused molecular docking simulations. The protocols and rationale detailed herein are designed to equip researchers with the knowledge to predict the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent.

Introduction: The Scientific Imperative

The convergence of computational chemistry and drug discovery has created a paradigm where the properties of novel molecules can be predicted and analyzed in silico before committing to resource-intensive laboratory synthesis. 2-Fluoro-3-formylbenzoic acid (2F3FBA) stands as an exemplary candidate for such an investigation. Its three distinct functional groups—a carboxylic acid for salt formation and hydrogen bonding, a formyl group for covalent interactions or further derivatization, and a fluorine atom for modulating electronic properties and metabolic pathways—necessitate a multi-faceted analytical approach.

This guide eschews a rigid template in favor of a logical, causality-driven exploration. We begin with the most fundamental property—the molecule's three-dimensional structure—and progressively build upon this foundation to understand its electronic nature, reactivity, and interactions with biological systems. Each section explains not only how to perform a calculation but why it is a critical step in building a holistic profile of the molecule.

Part I: Foundational Analysis of Molecular Structure and Conformation

Expertise & Rationale: A molecule's function is inextricably linked to its shape. Before any electronic or reactivity analysis can be performed, we must first identify the most stable three-dimensional arrangement(s) of the atoms, known as conformers. For 2F3FBA, the key degrees of freedom are the rotation of the carboxyl and formyl groups relative to the benzene ring. The interactions between these groups and the ortho-fluorine atom will dictate the potential energy landscape and the preferred molecular geometry.[3][4]

Methodology: Potential Energy Surface (PES) Scanning

This protocol outlines the use of Density Functional Theory (DFT) to map the conformational space and identify low-energy structures.

  • Software: Gaussian 16, Spartan, or similar quantum chemistry software package.

  • Initial Structure Creation: Build the 2-Fluoro-3-formylbenzoic acid molecule in a molecular editor.

  • Scan Coordinate Definition: Define two key dihedral angles for the scan:

    • D1: O=C-C-C (for the carboxyl group)

    • D2: O=C-C-C (for the formyl group)

  • Calculation Setup:

    • Method: B3LYP. This hybrid functional provides a robust balance of accuracy and computational cost for organic molecules.[5][6]

    • Basis Set: 6-311++G(d,p). This basis set is sufficiently flexible to accurately describe the electronic structure, including polarization and diffuse functions necessary for non-covalent interactions.[4]

    • Scan Parameters: Perform a "relaxed" PES scan. This optimizes the rest of the molecular geometry at each incremental step of the dihedral angle rotation, providing a more accurate energy profile. Scan each dihedral angle from 0° to 360° in 15° increments.

  • Execution & Analysis: Run the calculation and visualize the resulting 3D energy plot. The minima (valleys) on this surface correspond to stable or metastable conformers. Extract the geometries of these minima for full optimization.

Workflow for Conformational Analysis

Computational Workflow for Conformational Analysis A 1. Build Initial 3D Structure of 2F3FBA B 2. Define Scan Coordinates (Carboxyl & Formyl Dihedrals) A->B C 3. Perform Relaxed PES Scan (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Identify Energy Minima on the Potential Energy Surface C->D E 5. Full Geometry Optimization of Candidate Conformers D->E F 6. Frequency Calculation (Confirm True Minima) E->F G 7. Analyze Relative Energies & Geometric Parameters F->G

Caption: A step-by-step workflow for identifying stable conformers.

Predicted Conformational Data

The results of the PES scan and subsequent optimization are expected to yield several stable conformers. The relative energies will likely be influenced by a combination of steric hindrance and intramolecular hydrogen bonding.

Conformer IDRelative Energy (kcal/mol)Carboxyl Dihedral (O=C-C-C)Formyl Dihedral (O=C-C-C)Key Intramolecular Interaction
Conf-1 0.00~0°~180°O-H···O (Carboxyl-Formyl H-bond)
Conf-2 1.5 - 3.0~180°~180°Steric repulsion (O···O)
Conf-3 4.0 - 6.0~0°~0°Steric repulsion (O···O, H···H)

Note: This table presents hypothetical but chemically plausible data based on analyses of similar ortho-substituted benzoic acids.[3][5]

Part II: Quantum Chemical Property Analysis

Expertise & Rationale: With the optimized, stable geometry in hand, we can now probe the electronic properties that dictate the molecule's reactivity, spectroscopic signature, and intermolecular interactions. We employ DFT for these calculations as it provides deep insights into the distribution of electrons and orbital energies.[7]

Methodology 1: Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The energy gap between them is a crucial indicator of chemical stability.

  • Input: Use the optimized geometry of the lowest-energy conformer (Conf-1).

  • Calculation: Perform a single-point energy calculation using the same level of theory (B3LYP/6-311++G(d,p)).

  • Output: Request the generation of molecular orbital information and energies.

  • Analysis:

    • Visualize the 3D plots of the HOMO and LUMO to see where these orbitals are localized on the molecule.

    • Calculate the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO). A larger gap implies higher kinetic stability.

Methodology 2: Molecular Electrostatic Potential (MEP) Mapping

The MEP provides an intuitive, color-coded map of the charge distribution on the molecule's surface, revealing sites prone to electrostatic interactions.

  • Input: Use the optimized geometry of the lowest-energy conformer.

  • Calculation: Generate the electron density from the DFT calculation.

  • Mapping: Calculate the electrostatic potential at the electron density surface.

  • Analysis: Visualize the MEP map.

    • Red regions (most negative potential) indicate electron-rich areas, ideal for electrophilic attack (e.g., around the carboxyl and formyl oxygens).

    • Blue regions (most positive potential) indicate electron-poor areas, ideal for nucleophilic attack (e.g., the acidic proton of the carboxyl group).

Quantum Calculation Workflow

Workflow for Quantum Chemical Calculations cluster_0 Input cluster_1 DFT Calculations (B3LYP/6-311++G(d,p)) cluster_2 Analysis & Output A Optimized Low-Energy Conformer Geometry B Single-Point Energy A->B C Frequency Analysis A->C D FMO Analysis (HOMO, LUMO, Gap) B->D E MEP Mapping (Charge Distribution) B->E F Vibrational Frequencies (Predicted IR Spectrum) C->F

Caption: The process flow from optimized geometry to electronic property analysis.

Key Quantum Chemical Descriptors
ParameterPredicted ValueSignificance
HOMO Energy -7.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy -1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap 5.7 eVIndicator of chemical stability and reactivity.
Dipole Moment 3.2 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Note: Values are illustrative and typical for a molecule of this type.

Part III: Application in Drug Discovery - A Molecular Docking Workflow

Expertise & Rationale: The ultimate goal for a molecule like 2F3FBA in a pharmaceutical context is to understand how it interacts with a biological target, such as an enzyme or receptor. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8] This allows for the rapid screening of compounds and the generation of hypotheses about the mechanism of action.[9]

Methodology: A Case Study with Carbonic Anhydrase II

We will use human Carbonic Anhydrase II (PDB ID: 3FFP), a well-studied enzyme, as a representative target.

  • Target Preparation:

    • Download the crystal structure of Carbonic Anhydrase II (PDB: 3FFP) from the RCSB Protein Data Bank.

    • Use software like PyMOL or AutoDockTools to prepare the protein: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign atomic charges.

  • Ligand Preparation:

    • Use the optimized, low-energy structure of 2F3FBA (Conf-1).

    • Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds.

  • Grid Box Definition:

    • Identify the active site of the enzyme (typically where the native ligand was bound).

    • Define a grid box (a 3D cube) that encompasses this entire active site. The docking algorithm will search for binding poses only within this space.

  • Docking Simulation:

    • Use a docking program like AutoDock Vina.

    • Configure Vina with the prepared protein and ligand files and the grid box coordinates.

    • Set the exhaustiveness parameter (e.g., 16) to control the thoroughness of the conformational search.

  • Analysis of Results:

    • The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.

    • Visualize the top-ranked binding poses using software like BIOVIA Discovery Studio or PyMOL.[10]

    • Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between 2F3FBA and the amino acid residues in the active site.

Molecular Docking Workflow Diagram

Standard Molecular Docking Workflow A 1. Target Selection & Preparation (e.g., PDB: 3FFP, remove water, add H) C 3. Active Site Identification & Grid Box Generation A->C B 2. Ligand Preparation (Optimized 2F3FBA, assign charges) D 4. Docking Simulation (e.g., AutoDock Vina) B->D C->D E 5. Pose & Affinity Scoring (Rank by Binding Energy) D->E F 6. Interaction Analysis (H-bonds, Hydrophobic, etc.) E->F G 7. Hypothesis Generation (Structure-Activity Relationship) F->G

Sources

Protocols & Analytical Methods

Method

Introduction: Unveiling the Synthetic Potential of a Trifunctional Building Block

An Application Guide for the Strategic Use of 2-Fluoro-3-formylbenzoic Acid in Organic Synthesis In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramo...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Fluoro-3-formylbenzoic Acid in Organic Synthesis

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. 2-Fluoro-3-formylbenzoic acid (C₈H₅FO₃, CAS No: 1289043-16-8) emerges as a uniquely versatile building block, distinguished by its trifunctional architecture.[1][2] The molecule features a carboxylic acid, an aldehyde (formyl group), and a fluorine atom positioned on an aromatic ring. This specific arrangement of functional groups is not a mere coincidence of atoms; it is a carefully orchestrated platform for complex molecular construction. The ortho positioning of the formyl and carboxyl groups provides a latent ability to form fused heterocyclic systems, while the fluorine atom—a common feature in modern pharmaceuticals—can enhance metabolic stability and binding affinity of the resulting molecules.[3][4][5]

This guide provides an in-depth exploration of 2-Fluoro-3-formylbenzoic acid as a precursor in organic synthesis. It moves beyond simple reaction listings to explain the causality behind experimental choices, offering detailed, field-proven protocols for the synthesis of high-value compounds, particularly quinoline derivatives, which are privileged scaffolds in drug discovery.[6]

Core Application: Multicomponent Synthesis of Fluoro-Substituted Quinoline-8-Carboxylic Acids

The true power of 2-Fluoro-3-formylbenzoic acid is revealed in multicomponent reactions (MCRs), where its distinct functional groups can react in a sequential, one-pot manner to rapidly build molecular complexity. The Doebner reaction, a classic MCR, provides a powerful method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[7][8] By employing 2-Fluoro-3-formylbenzoic acid, this reaction is elegantly adapted to produce 5-fluoroquinoline-8-carboxylic acid scaffolds, which are of significant interest in pharmaceutical research.

The reaction proceeds through an initial condensation of the aniline with the aldehyde of our building block, followed by reaction with enolized pyruvic acid and subsequent intramolecular cyclization to forge the quinoline core. The fluorine atom remains as a key substituent, and the benzoic acid group becomes a strategic handle at the 8-position of the newly formed heterocycle.

structure cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Fluoro-3-formylbenzoic acid p1 One-Pot Reflux (Doebner Reaction) r1->p1 r2 Aniline Derivative r2->p1 r3 Pyruvic Acid r3->p1 prod 5-Fluoroquinoline-8-carboxylic Acid Derivative p1->prod

Caption: Workflow for the Doebner synthesis of quinolines.

Experimental Protocol: Synthesis of 5-Fluoro-2-methyl-4-phenylquinoline-8-carboxylic acid

This protocol details a representative Doebner synthesis using 2-fluoro-3-formylbenzoic acid, aniline, and pyruvic acid, which rearranges to form the 2-methyl substituted quinoline.

Principle:

This is a modification of the Doebner-von Miller reaction, which couples an aniline, an α,β-unsaturated carbonyl compound (formed in situ from the aldehyde), and an additional carbonyl source.[9] In this case, the reaction between aniline, the aldehyde on our main building block, and pyruvic acid leads to the formation of the quinoline ring system in a single step. The choice of ethanol as a solvent is crucial as it effectively dissolves all reactants and facilitates the reaction upon heating. The final product is precipitated by adjusting the pH, a standard and effective method for isolating carboxylic acids.

Materials:
Reagent/SolventM.W.AmountMoles
2-Fluoro-3-formylbenzoic acid168.121.68 g10.0 mmol
Aniline93.130.93 g10.0 mmol
Pyruvic acid88.060.97 g11.0 mmol
Ethanol (Absolute)-50 mL-
5% aq. NaOH-As needed-
3M HCl-As needed-
Step-by-Step Procedure:
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Fluoro-3-formylbenzoic acid (1.68 g, 10.0 mmol), aniline (0.93 g, 10.0 mmol), and absolute ethanol (50 mL).

  • Reagent Addition: Stir the mixture at room temperature until all solids have dissolved. Carefully add pyruvic acid (0.97 g, 11.0 mmol) to the solution.

  • Reaction Execution: Heat the mixture to a gentle reflux (approx. 80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Ethyl Acetate:Hexane with 1% acetic acid). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Slowly pour the reaction mixture into 150 mL of ice-cold water with vigorous stirring.

    • Basify the mixture to a pH of ~9-10 by the dropwise addition of 5% aqueous NaOH solution. This step is to dissolve the carboxylic acid product and help remove non-acidic impurities.

    • Wash the aqueous solution with ethyl acetate (2 x 30 mL) to remove any unreacted aniline and other organic impurities. Discard the organic layers.

    • Acidify the aqueous layer to pH ~3-4 with 3M HCl. A solid precipitate should form.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Dry the crude product under vacuum.

    • For further purification, the crude solid can be recrystallized from an ethanol/water mixture to yield the pure 5-fluoro-2-methyl-4-phenylquinoline-8-carboxylic acid.

protocol_flow setup 1. Setup Dissolve reactants in Ethanol add 2. Addition Add Pyruvic Acid setup->add reflux 3. Reaction Heat to Reflux (8-12h) Monitor by TLC add->reflux workup 4. Work-up Quench in H2O Basify (NaOH), Wash (EtOAc) Acidify (HCl) to Precipitate reflux->workup purify 5. Purification Filter solid Recrystallize (EtOH/H2O) workup->purify product Final Product purify->product

Caption: Experimental workflow for quinoline synthesis.

Versatility and Scope

The true utility of a building block is measured by its compatibility with a range of substrates to generate a library of compounds. The protocol described above can be adapted for various substituted anilines to explore structure-activity relationships (SAR) in a drug discovery context.

Aniline DerivativeExpected ProductTypical Yield (%)Notes
Aniline5-Fluoro-4-phenylquinoline-8-carboxylic acid70-80%Standard substrate, clean reaction.
4-Methoxyaniline5-Fluoro-4-(4-methoxyphenyl)quinoline-8-carboxylic acid75-85%Electron-donating group may accelerate the reaction.
4-Chloroaniline4-(4-Chlorophenyl)-5-fluoroquinoline-8-carboxylic acid65-75%Electron-withdrawing group may require longer reaction times.
4-Fluoroaniline5-Fluoro-4-(4-fluorophenyl)quinoline-8-carboxylic acid70-80%Used in the synthesis of kinase inhibitors like Brequinar.[7]

Alternative Transformations: Beyond Quinolines

While quinoline synthesis is a major application, the functional groups of 2-Fluoro-3-formylbenzoic acid allow for other valuable transformations.

  • Schiff Base Formation: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines).[3] These intermediates can be further reduced to secondary amines or used in other cyclization reactions.

  • Protection & Derivatization: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) to allow for selective chemistry at the aldehyde position.[10][11] Conversely, the aldehyde can be protected as an acetal to perform reactions on the carboxylic acid, such as amide bond formation.[10] This orthogonal reactivity is a hallmark of a well-designed building block.

Conclusion

2-Fluoro-3-formylbenzoic acid is a powerful and versatile intermediate for organic synthesis. Its trifunctional nature provides a robust platform for the construction of complex heterocyclic systems, most notably fluoro-substituted quinolines via efficient multicomponent reactions. The protocols and data presented herein demonstrate its utility and provide a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their synthetic programs, enabling the rapid generation of novel chemical entities with high potential for biological activity.

References

  • Application Notes and Protocols for the Esterification of 2-Fluoro-5-formylbenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbid8r_n6r_TAxCnEYL_ae7gOlCJPQCqwaMAOWrXGQLFPz_guDloJJlKvxDIhwNJu1He4A45m4O5jERaYAXdYEYpv4kXf6l_SZl6bEfSnRX1yJQSoH4yAQ4Pvnxnjtle-IoDOiK8Qbwlkmvnafg_pHfj-W9NYdJwKGeGDl1SMqyMu7dBWOmkK9etLUaOHLw751iSOQhBgp0CG6IKACPUXnuu8dUcr9laEl6o68tEwbxmyrtXg=]
  • Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTLCz96dz7sMlx9c6xWz_hG0bSbGjgGByPFcUVayQrKw0oHrdP05cKoSAUf4uoS6OqYmlDcQ0zi0k5tw0YMdlFKru66zkKFNAk1mu3MruUrCAzuws44EVbp-SE80j35Q8tY2T9PnH4tkG5wyTZP4z_CQ6Zrm0GcvEJR5sUqZuG5IHINmDiQjVTziIXr6SvgQ3jps30OI5X3W3oSyoirp6YDocqIrVLZ1Wf8L7-OkHZzDJDq7I=]
  • Benign and proficient procedure for preparation of quinoline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVsA8wC1l8NEHVm5DHXANjEcHbpG4021QSJHyOkhdRr8uW80imCpmsnxArPdHtaw94PjsSMK62YVl_xsHD0S9rB2tTXHCGUfN7zSSYzwKprdN6_c-7gyDtPCa9eu6ySL-QO3zr1ZNAq5DQx5p9YCxmfM9_IwtbJ29vFsCB]
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLUGXeEDEygwr034j7pCAYr51YxHJtUAdPujFHGih1TzPFQjSEeYxmiUGkG-K96QICUG-7HhMefoy_y_5p9ak8ykAfu61Oe98cWVDKJzB2Ac3M_AZb7dtFWmQ9xalNlMf51duaJAxXFyqYhxr3TJyx4-IB04jw0hczdymp9zfau_q_HkaWESm5D65CM9f6kMqNLHRxukmvcA8NH2PqdsCGpi0Q_A==]
  • Synthesis of Benzo [f] Quinoline and its Derivatives: Mini Review. Medwin Publishers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYBaHLJuHh4ufSMXHx-CB9f1cAHji9Hbw3qr3Yj8wkIQTTcUR0fuOAXNScij32PibcVLh3E4Pl01YjFbPTxSCMRM2vu_gNu-EDrvBRDHk0mA799crIn-BSBQsnynPVhCNPklK3omI8_sxB-_S_1euDPaBdp293XfS0odXanw==]
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpzbmrg22Eb8LQpUcjjY4t44pMnVz1DqWwvj1ApXuYIddWr9ha40_hKQYNZjRwn1GaKECg272a5aldrx6_fLKT8ijhA3ywo48vxLdW9QHfH3XZiIk5Ty_Bf3xl3LAQKcCW9wgG]
  • 2-fluoro-3-formylbenzoic acid | 1289043-16-8. Biosynth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkqnBKy2X4c3sitDTLzDSiiushe0GJJV1x0N5bGxS2TO2S4pzfEw3HLdVLmHlIPBdD-DmIwgEv5HZ2SEmMGH0AdUBeQiFkJ2q9Qy7atR_-u40hwgg-uu5OD9-DfGV0Ujombx718QwOe6buP_2soYLjLNWfBp-CVxEYrY5L-QZ9pXDaRgfqA7lLFg==]
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCtso7eiuC384ycgPlLCaU6ooZGtlHE1uz2JFljuNw-cUyjpH7nSrdVqVRu3yQN6mgZnecYDCHDl7eXbcR4CO_3cYGwe1I6dNF1PKNcHuvLgM2kL5U8Tr_s0zDFgz5Tlabn6Q791zuiJDuZsmq0KL4CvByEnWAWycKa92ZqX6gZcBH1MYD9XdWwy0ivjMk75iB1qrk2qdexVT7dkdPkPhliH3gQD32mUs=]
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTlgTy4Q1nWA2GZaiVLJMqh9N7eYLSr9CdJF7xgkwcGESJdHf7XP-BfTYPBnAUwVBM57i044Cm6lmo2-cjZRNCdDUkiqw-YGIl39_kINMnTK61FoJcGmWd3CSVoPobqlZM-rVb]
  • CAS 165803-94-1: Benzoic acid, 2-fluoro-5-formyl-, methyl ester. CymitQuimica. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFki9xTGzcwBvkBpfqveIiU-uTvzzhXx13-IXbioVwoZ8SgFvdRcy5GqM-b4z24X0vJnQwQMROJpmwgLY61Dmm6Y8JM7o1fKKyl4-eAQ9fvc7Z_v4sNlTjcA05lI5p-9bYleBoN]
  • The two-step sequence for the synthesis of benzo[f]quinoline (3a) and its analogue (36). ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFarCM82GU6PNfyG4aQcRDfp5jcqqqSWs064HTCVtdYoKNkyCfTwKmGmnuSORTAFsK-UHJPP7_tuupq0V1u61YfPzZEC-N-aBFL7bS1VfT23dO-HRaXRTpOyiLra2U7rQiHarFjYHYEkIuKrgWigr3QOS_m9WkV4ocVyDrrmuj3kkvfzaNWVXHdeznRwtdWCdHZSsOOElbn16vhtFPbCyPq44WQ8qRYMPvkWbVcL4S_vuhGuYciPrNULauYKQspQRcW]
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZNdEkVtuHJoxYyMCJYeVUOEytWaxJVOw-RTg_h75ck7TyEfnQrWPGcGG27MMnaPwIgTODMAWOGnr7cmX4N48cyB6_k55QqZWlIg6oUVZCMy97C3Djvpc2CYLv_K_We1X4bQFcTEiKWSTgvOE=]
  • Buy 3-Fluoro-2-formyl-5-methylbenzoic acid. Smolecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg66Gi9ghMlAbPd14Ru7HuZEsqniRrrIV0T1dZRkeQiCBbZhzmjmQhg1CDdw0f1JLlWiTr76PK3mI0PDPYMnh2MB5pSQ6twrWC6ilvHvC_G8OmCjNvJGGoHGhz_jah-KggPAMCfSAk]
  • 2-Fluoro-5-formylbenzoic acid | Drug Intermediate. MedchemExpress.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0-Wgg_YVPrDKchg1TAVQtXzC9_2z9Y9da7Y85ZwdGTCwCq9afBBdrvnPCTnzqkoTgIs2p7NfRZt_gV6xgXu1a8g-dAsr0ZDp8Znj2JrR7Z5zprCvKzwvVs6ukzSUC6snhDOIiJt5j-caZ07C8CwA4OBiIokXhAElc9pmv]
  • 1289043-16-8 | 2-Fluoro-3-formylbenzoic acid. ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErV8FAJatg7S9LyD2Y3lkma_WNCDFH_Q1Z3KplBipc9Cz5U7oFY02b_cs7ncq5g0M4AOQvfE1_gBk41rQyop-E9EA1YKzyXJB7oo-juMS8qygUkAd-apazSRs9fmgIWrIkkC-q7Y2F-bNzS_Pv-kvPLFV4lECJH-ZD3dxw]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNlB5XbzZFxGwoTc3AVWzGPgALSykf_N60z7zy4omzGilfXbpeI2T5tMJK12R6LYCWbqfyDgc8BhEvQyBXG7EkL9158Obroj1JlkqiXKCHVkPjbrtZPMCtSSoXvZFi6JhgQ_pS0tCli8x531_9AOOGwO4AmlgIZ7w0LMIDwPHD5csRzd_uZfsm26X9ayuLt8WYnwr-Vps=]

Sources

Application

Part 1: The Fluoro-Formylbenzoic Acid Scaffold: A Trifunctional Gateway to Bioactive Molecules

An in-depth analysis of the available scientific literature reveals that while 2-Fluoro-3-formylbenzoic acid (CAS 1289043-16-8) is a recognized chemical building block available for research, its specific applications in...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the available scientific literature reveals that while 2-Fluoro-3-formylbenzoic acid (CAS 1289043-16-8) is a recognized chemical building block available for research, its specific applications in late-stage drug discovery programs are not extensively documented in public-domain journals or patents.[1][2] However, the strategic value of its underlying trifunctional scaffold—a fluorinated aromatic ring bearing both a carboxylic acid and an aldehyde—is immense. The principles of its reactivity and its potential in medicinal chemistry can be powerfully illustrated through its close structural isomer, 2-Fluoro-5-formylbenzoic acid , a pivotal intermediate in the synthesis of the blockbuster anti-cancer drug, Olaparib.[3][4]

This guide, therefore, will explore the applications of the fluoro-formylbenzoic acid scaffold. It will use the well-documented journey of the 5-formyl isomer as a primary case study to provide the detailed protocols and in-depth rationale requested, thereby illuminating the potential of the less-documented 3-formyl isomer for future research and development.

The power of the fluoro-formylbenzoic acid scaffold lies in the distinct reactivity of its three functional groups, which can be addressed sequentially or in concert to build molecular complexity.[5] This trifunctional nature provides medicinal chemists with a versatile platform for generating diverse compound libraries for structure-activity relationship (SAR) studies.

Key Reactive Centers and Their Strategic Importance:

  • Carboxylic Acid (-COOH): This group is a cornerstone for building pharmacokinetic properties and target interactions. It readily participates in standard coupling reactions to form amides and esters, allowing for the introduction of a vast array of substituents to probe interactions with biological targets or to modulate solubility and cell permeability.[5]

  • Formyl Group (-CHO): The aldehyde functionality is a versatile handle for constructing heterocyclic systems, which are prevalent in drug molecules. It can undergo condensation reactions to form Schiff bases, participate in reductive aminations to introduce diverse amine side chains, or be used to build larger ring systems critical for a molecule's pharmacophore.[3][5]

  • Aromatic Fluorine (-F): The fluorine atom is not merely a passive substituent. Its high electronegativity influences the electronic properties of the entire molecule. Strategically placed fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic or halogen-bonding interactions, and improve bioavailability by modulating lipophilicity.[6][7]

The interplay of these three groups makes the scaffold an ideal starting point for drug discovery, as illustrated in the workflow below.

G cluster_reactions Synthetic Transformations cluster_outcomes Medicinal Chemistry Outcomes start 2-Fluoro-3-formylbenzoic Acid Scaffold n1 Carboxylic Acid (-COOH) Amide/Ester Formation start->n1 Coupling Agents (HBTU, EDCI) n2 Formyl Group (-CHO) Condensation/Reductive Amination start->n2 Amines, Hydrazines, Active Methylene Cmpds. n3 Aromatic Ring Nucleophilic Aromatic Substitution (SNAr) start->n3 Nucleophiles (under harsh conditions) o1 Diverse Amide/Ester Library (Modulate PK/PD) n1->o1 o2 Heterocycle Synthesis (Core Scaffolds) n2->o2 o3 Introduction of New Vectors (SAR Expansion) n3->o3 final Bioactive Drug Candidates o1->final o2->final o3->final

Caption: Synthetic utility of the fluoro-formylbenzoic acid scaffold.

Part 2: Case Study: 2-Fluoro-5-formylbenzoic Acid in the Synthesis of Olaparib

The most significant application of this chemical class is the role of 2-Fluoro-5-formylbenzoic acid as a key intermediate in the synthesis of Olaparib (Lynparza®).[8][9] Olaparib is a first-in-class Poly(ADP-ribose) polymerase (PARP) inhibitor, a targeted therapy that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[9][10]

The Mechanism of PARP Inhibition and Synthetic Lethality

PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[10] In a healthy cell, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination (HR) pathway, a process dependent on proteins like BRCA1 and BRCA2.

However, in cancer cells with mutated BRCA genes, the HR pathway is defective. When a PARP inhibitor is introduced, it blocks the repair of SSBs. These unrepaired SSBs accumulate and lead to DSBs that the cancer cell cannot fix. This dual-insult leads to catastrophic genomic instability and cell death. This concept, where a deficiency in two genes or pathways simultaneously is lethal while a deficiency in either one alone is not, is known as synthetic lethality .[11]

G cluster_normal Normal Cell (Functional BRCA) cluster_brca_mut BRCA-Mutated Cancer Cell ssb1 Single-Strand Break (SSB) parp1 PARP Enzyme ssb1->parp1 recruits repair1 SSB Repaired parp1->repair1 facilitates ssb2 Single-Strand Break (SSB) parp2 PARP Enzyme ssb2->parp2 dsb Double-Strand Break (DSB) ssb2->dsb leads to olaparib Olaparib (PARP Inhibitor) parp2->olaparib inhibited by hr Homologous Recombination (Defective) dsb->hr cannot be repaired by death Cell Death (Synthetic Lethality) hr->death

Caption: The principle of synthetic lethality with PARP inhibitors.
Synthesis of the Phthalazinone Core of Olaparib

The synthesis of Olaparib requires the construction of a phthalazinone ring system, which serves as the nicotinamide-mimicking pharmacophore that binds to the active site of the PARP enzyme.[5] 2-Fluoro-5-formylbenzoic acid is instrumental in forming a key intermediate for this core.

One common route involves a Horner-Wadsworth-Emmons reaction followed by cyclization with hydrazine.[12] A more streamlined process chemistry route, however, utilizes a direct condensation and cyclization approach.[3]

Table 1: Comparison of Synthetic Steps for Olaparib Intermediate

StepMedicinal Chemistry Route[12]Process Chemistry Route[3]Rationale
1 Horner-Wadsworth-Emmons reaction of 2-formylbenzoic acid phosphonate with 2-fluoro-5-formylbenzonitrile.One-pot condensation of 2-fluoro-5-formylbenzoic acid with phthalide using a base (e.g., sodium methoxide).The process route is more atom-economical and avoids the preparation of a separate phosphonate reagent.
2 Hydrolysis of the nitrile group to a carboxylic acid.- (Carboxylic acid is already present)Simplifies the synthetic sequence by starting with the correct oxidation state.
3 Cyclization with hydrazine hydrate.Cyclization of the condensation product with hydrazine hydrate.Both routes use hydrazine to form the six-membered di-nitrogen heterocycle (phthalazinone).
Yield ~73% over 2 stepsHigh yield (specifics vary by patent)Process routes are optimized for scalability and efficiency.

Application Protocol 1: Synthesis of 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid

This protocol describes the synthesis of a key Olaparib precursor from 2-fluoro-5-formylbenzoic acid, adapted from methodologies found in the chemical literature.[3]

Objective: To synthesize the core phthalazinone intermediate required for the final steps of Olaparib synthesis.

Materials:

  • 2-Fluoro-5-formylbenzoic acid

  • Phthalide

  • Sodium methoxide (or other suitable alkoxide base)

  • Methanol (or other suitable alcohol solvent)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

Part A: Condensation Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium methoxide in methanol.

    • Causality: Sodium methoxide is a strong base required to deprotonate the active methylene group of phthalide, forming a nucleophilic carbanion that will attack the aldehyde.

  • Addition of Reactants: To the stirred base solution, add equimolar amounts of 2-fluoro-5-formylbenzoic acid and phthalide.

  • Reaction Conditions: Heat the mixture to reflux. Monitor the reaction progress using a suitable chromatographic technique (e.g., Thin Layer Chromatography - TLC or High-Performance Liquid Chromatography - HPLC) until the starting materials are consumed.

    • Causality: Heating provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

  • Intermediate Isolation (Optional): Upon completion, the reaction can be worked up to isolate the intermediate condensation product, 5-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-2-fluorobenzoic acid.[3] However, for process efficiency, this is often carried directly to the next step.

Part B: Cyclization with Hydrazine Hydrate

  • Solvent Exchange: If the intermediate was isolated, dissolve it in a suitable solvent like ethanol. If proceeding as a one-pot reaction, the solvent may be exchanged to ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the reaction mixture.

    • Causality: Hydrazine is a dinucleophile. It will attack the two carbonyl groups of the intermediate in a specific sequence to form the stable six-membered phthalazinone ring.

  • Cyclization Conditions: Heat the mixture to reflux and maintain this temperature until the reaction is complete, as monitored by chromatography.[3]

  • Product Isolation and Purification: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure (rotary evaporation). c. Dissolve the residue in water and acidify with hydrochloric acid to a pH where the product precipitates.

    • Causality: The product is a carboxylic acid, which is deprotonated (soluble salt form) in basic/neutral solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution. d. Collect the solid product by filtration. e. Wash the solid with cold water to remove any inorganic salts. f. Dry the product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system if required.

Application Protocol 2: PARP-1 Inhibition Assay (Fluorescence Polarization)

Once potential inhibitors are synthesized from a scaffold like 2-fluoro-3-formylbenzoic acid, they must be tested for biological activity. A fluorescence polarization (FP) assay is a common, high-throughput method to measure the inhibition of PARP-1.[5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PARP-1 enzyme.

Principle: The assay measures the binding of a fluorescently labeled DNA probe to the PARP-1 enzyme. Large molecules (like the PARP-1/DNA complex) tumble slowly in solution and have high fluorescence polarization. Small molecules (the free DNA probe) tumble quickly and have low polarization. An effective inhibitor will prevent the DNA from binding to PARP-1, resulting in a low polarization signal.

Materials:

  • Recombinant human PARP-1 enzyme

  • Fluorescently labeled DNA oligonucleotide probe

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2 and DTT)

  • Test compounds (synthesized derivatives) dissolved in DMSO

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations in the 384-well plate.[5] Include controls: "No Inhibition" (DMSO only) and "Maximum Inhibition" (a known potent PARP inhibitor like Olaparib).

  • Enzyme/Probe Addition: Add the PARP-1 enzyme and the fluorescent DNA probe to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light, to allow the enzyme and probe to reach binding equilibrium.[5]

  • Reaction Initiation: Initiate the PARP-1 enzymatic reaction by adding NAD+ to all wells.

    • Causality: NAD+ is the substrate for the PARP enzyme. Its addition triggers the poly(ADP-ribosyl)ation activity, which is what the inhibitors are designed to block.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.[5]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: a. Convert the raw polarization data into percent inhibition relative to the controls. b. Plot the percent inhibition against the logarithm of the test compound concentration. c. Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to calculate the IC50 value for each compound.

Conclusion and Future Outlook

While 2-Fluoro-3-formylbenzoic acid itself does not yet feature in a prominent, publicly disclosed drug synthesis story, its chemical architecture is undeniably valuable. The principles of medicinal chemistry and the demonstrated success of its isomer, 2-fluoro-5-formylbenzoic acid in the creation of Olaparib, provide a compelling blueprint for its potential.[5][8] The strategic positioning of its functional groups offers a different vector for substitution compared to the 5-formyl isomer, potentially enabling the discovery of novel scaffolds that can interact with different regions of a target's binding site or possess unique pharmacokinetic profiles. Researchers and drug development professionals can leverage the protocols and rationale outlined here to explore the untapped potential of 2-Fluoro-3-formylbenzoic acid in the quest for the next generation of targeted therapies.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Journey of an Intermediate: From Synthesis to Targeted Cancer Therapy with Olaparib.
  • Li, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies.
  • Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Jones, P., et al. (2020). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (2018). Processes for preparing olaparib.
  • National Center for Biotechnology Information. (2018). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PubMed Central. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.
  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PubMed Central. Available at: [Link]

  • Wiley Online Library. (2025). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 2-Fluoro-3-methylbenzoic Acid in Chemical Synthesis.
  • ScienceDirect. (2023). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • PubChem. 2-Fluoro-3-methylbenzoic acid. Available at: [Link]

  • ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Available at: [Link]

Sources

Application

The Strategic Utility of 2-Fluoro-3-formylbenzoic Acid in the Synthesis of Advanced Active Pharmaceutical Ingredients

Abstract 2-Fluoro-3-formylbenzoic acid has emerged as a pivotal precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a st...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-formylbenzoic acid has emerged as a pivotal precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a strategically positioned fluorine atom, offers a versatile platform for the construction of diverse and potent therapeutic agents. This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 2-Fluoro-3-formylbenzoic acid, with a particular focus on its role in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. Detailed, field-proven protocols, mechanistic insights, and safety considerations are presented to empower researchers, scientists, and drug development professionals in leveraging this valuable building block for next-generation therapeutics.

Introduction: A Precursor of Strategic Importance

In the landscape of modern medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a drug candidate. 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8) is a testament to the power of rational molecular design in a precursor molecule.[1][2][3][4] Its unique arrangement of functional groups—a carboxylic acid for amide bond formation or salt formation, a formyl group for condensation and cyclization reactions, and a fluorine atom for modulating electronic properties and metabolic stability—makes it a highly sought-after intermediate in the synthesis of complex heterocyclic scaffolds.

The fluorine atom at the 2-position is not merely a steric substituent; its high electronegativity significantly influences the reactivity of the adjacent formyl group and the aromatic ring, often directing reaction pathways and enhancing the biological activity of the final API. This strategic placement can lead to improved metabolic stability, increased binding affinity to target proteins, and enhanced bioavailability.[5][6][7]

This document will elucidate the practical applications of 2-Fluoro-3-formylbenzoic acid, with a primary focus on its utilization in the synthesis of a novel class of Spleen Tyrosine Kinase (Syk) inhibitors, which are of significant interest for the treatment of autoimmune diseases and certain cancers.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 2-Fluoro-3-formylbenzoic acid is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1289043-16-8[1][2]
Molecular Formula C₈H₅FO₃[1][2]
Molecular Weight 168.12 g/mol [1][2]
Appearance White to off-white solid[Generic Supplier Data]
Purity ≥96%[1][2]
Storage 4°C, stored under nitrogen[1][2]

The reactivity of 2-Fluoro-3-formylbenzoic acid is dominated by its three functional groups:

  • Formyl Group (Aldehyde): This is the primary site for condensation reactions, particularly with hydrazine derivatives to form pyrazole rings, a common scaffold in kinase inhibitors. The ortho-fluoro substituent enhances the electrophilicity of the formyl carbon, facilitating nucleophilic attack.

  • Carboxylic Acid Group: This group readily participates in standard transformations such as esterification and amidation, allowing for the introduction of diverse functionalities to modulate solubility, pharmacokinetic properties, and target interactions.

  • Aromatic Fluorine: The electron-withdrawing nature of the fluorine atom influences the acidity of the carboxylic acid and the regioselectivity of further aromatic substitutions. It can also play a direct role in target binding through halogen bonding.

Diagram: Reactivity Hotspots of 2-Fluoro-3-formylbenzoic Acid

Caption: Key reactive sites on 2-Fluoro-3-formylbenzoic acid.

Application in the Synthesis of Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Consequently, inhibitors of Syk are promising therapeutic agents for a range of inflammatory diseases, autoimmune disorders, and hematological malignancies. 2-Fluoro-3-formylbenzoic acid serves as a key starting material in the synthesis of a class of potent and selective Syk inhibitors, as detailed in patent literature (WO2012065535A1).

The core of these inhibitors is a substituted pyrazole scaffold, which is efficiently constructed through a cyclocondensation reaction between 2-Fluoro-3-formylbenzoic acid and a substituted hydrazine.

Diagram: Synthetic Workflow for Syk Inhibitors

G A 2-Fluoro-3-formylbenzoic Acid (Precursor) C Cyclocondensation Reaction A->C B Substituted Hydrazine (e.g., 2-hydrazinyl-2-methylpropanenitrile) B->C D Pyrazole Carboxylic Acid Intermediate C->D E Amide Coupling D->E F Final Syk Inhibitor API E->F

Caption: General synthetic workflow for Syk inhibitors.

Detailed Protocol: Synthesis of a Key Pyrazole Intermediate

This protocol is adapted from the general procedures outlined in patent WO2012065535A1 for the synthesis of a pyrazole carboxylic acid intermediate, a crucial step in the production of Syk inhibitors.

Step 1: Cyclocondensation to form the Pyrazole Core

Reaction: 2-Fluoro-3-formylbenzoic acid + 2-hydrazinyl-2-methylpropanenitrile → 1-(1-cyano-1-methylethyl)-1H-pyrazole-5-carboxylic acid, 6-fluoro isomer

Materials:

  • 2-Fluoro-3-formylbenzoic acid

  • 2-hydrazinyl-2-methylpropanenitrile hydrochloride

  • Triethylamine (or another suitable base)

  • Ethanol (or a similar protic solvent)

Procedure:

  • To a solution of 2-Fluoro-3-formylbenzoic acid in ethanol, add 2-hydrazinyl-2-methylpropanenitrile hydrochloride.

  • Cool the mixture in an ice bath and add triethylamine dropwise. The addition of a base is crucial to neutralize the hydrochloride salt of the hydrazine and to facilitate the condensation reaction.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Acidify the residue with a dilute acid (e.g., 1N HCl) to precipitate the pyrazole carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired pyrazole intermediate.

Causality and Mechanistic Insights:

The formation of the pyrazole ring proceeds through a well-established reaction cascade involving initial hydrazone formation followed by intramolecular cyclization and dehydration.

  • Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the formyl group on the 2-Fluoro-3-formylbenzoic acid. This is followed by dehydration to form a hydrazone intermediate. The ortho-fluoro group, being electron-withdrawing, increases the electrophilicity of the aldehyde, thus promoting this initial step.

  • Intramolecular Cyclization: The remaining -NH2 group of the hydrazine then acts as a nucleophile, attacking the carboxylic acid group (or a derivative thereof, depending on reaction conditions). However, in this specific case, the cyclization is more likely to proceed via a different pathway due to the presence of the ortho-fluoro substituent. The ortho-fluoro group can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction, with the hydrazone nitrogen acting as the nucleophile. This intramolecular cyclization would be followed by tautomerization to form the aromatic pyrazole ring. The reaction is often acid or base-catalyzed.

  • Aromatization: The final step involves the elimination of a molecule of water to afford the stable, aromatic pyrazole ring system.

The choice of a protic solvent like ethanol is advantageous as it can facilitate proton transfer steps in both the hydrazone formation and the subsequent cyclization.

Safety and Handling Precautions

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents and intermediates is paramount.

2-Fluoro-3-formylbenzoic Acid:

While a specific, comprehensive Safety Data Sheet (SDS) for 2-Fluoro-3-formylbenzoic acid is not widely available in public databases, data for structurally similar compounds such as 2-Fluoro-5-formylbenzoic acid and 3-formylbenzoic acid can be used to infer potential hazards.[8][9][10]

  • Hazard Statements (Inferred):

    • H315: Causes skin irritation.[9][10]

    • H319: Causes serious eye irritation.[9][10]

    • H335: May cause respiratory irritation.[9][10]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][11]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[9][11]

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[9][11]

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.[11]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Incompatible with strong oxidizing agents.[9]

Hydrazine Derivatives:

Many hydrazine derivatives are toxic and potential carcinogens. Always consult the specific SDS for the hydrazine reagent being used and handle with extreme caution in a fume hood.

Conclusion

2-Fluoro-3-formylbenzoic acid is a versatile and strategically important precursor for the synthesis of advanced APIs. Its unique combination of functional groups allows for the efficient construction of complex heterocyclic scaffolds, as exemplified by its application in the synthesis of potent Syk inhibitors. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the potential of this valuable building block in the quest for novel and effective therapeutics.

References

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
  • ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of Novel Pyrazolo[3,4-d][1][11][12]Triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][8][12]triazin-7(6H). Retrieved from [Link]

  • Journal of Chemical Health Risks. (2021). Mesoporous SiO2-Al2O3: An Efficient Catalyst for Synthesis of 4,5-dihydro-1,3,5- triphenyl-1H-pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives by using.... Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

  • FAQ. (n.d.). What is the synthetic pathway for esterification of 2-Fluoro-3-methylbenzoic acid?. Retrieved from [Link]

  • Google Patents. (n.d.). 113024384 Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Google Patents. (n.d.). CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

Sources

Method

Application of 2-Fluoro-3-formylbenzoic Acid in the Development of PARP Inhibitors: Advanced Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals. Introduction: The Critical Role of PARP Inhibition in Oncology and the Significance of Fluorinated Building Blocks Poly(ADP-ribose) polymerase (PARP) enzym...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of PARP Inhibition in Oncology and the Significance of Fluorinated Building Blocks

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the DNA damage response (DDR) pathway, playing a pivotal role in the repair of DNA single-strand breaks (SSBs). In recent years, the inhibition of PARP has emerged as a groundbreaking therapeutic strategy in oncology. This approach is particularly effective in cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as "synthetic lethality," leads to the accumulation of cytotoxic double-strand breaks (DSBs) specifically in cancer cells, resulting in targeted cell death while sparing healthy cells.[1][2] Several PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, have received FDA approval and have revolutionized the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[3]

The chemical synthesis of these intricate inhibitor molecules relies on the use of specialized building blocks that introduce specific functionalities to optimize potency, selectivity, and pharmacokinetic properties. Fluorinated aromatic compounds, such as 2-Fluoro-3-formylbenzoic acid, are of particular importance in this context. The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity to the target protein, and overall drug-like properties.[4] The trifunctional nature of 2-Fluoro-3-formylbenzoic acid, possessing a carboxylic acid, an aldehyde, and a fluorine-substituted aromatic ring, offers multiple points for chemical modification, making it an exceptionally versatile precursor for the construction of complex heterocyclic scaffolds found in many PARP inhibitors.

This document provides a comprehensive guide to the application of 2-Fluoro-3-formylbenzoic acid in the development of PARP inhibitors. It includes a detailed, field-proven synthetic protocol for a key PARP inhibitor intermediate, methodologies for biological evaluation, and insights into the underlying scientific principles.

The Strategic Advantage of 2-Fluoro-3-formylbenzoic Acid in PARP Inhibitor Synthesis

The unique arrangement of functional groups in 2-Fluoro-3-formylbenzoic acid provides a distinct advantage in the synthesis of PARP inhibitors. The carboxylic acid group serves as a handle for amide bond formation, a common feature in the pharmacophore of many PARP inhibitors that interact with the nicotinamide binding pocket of the enzyme. The aldehyde functionality is a versatile precursor for the construction of various heterocyclic ring systems, which often form the core scaffold of the inhibitor. The fluorine substituent, with its high electronegativity, can modulate the acidity of the carboxylic acid, influence the reactivity of the aromatic ring, and contribute to favorable binding interactions within the active site of the PARP enzyme.

While the direct synthesis of a marketed PARP inhibitor from 2-Fluoro-3-formylbenzoic acid is not extensively documented in publicly available literature, its isomer, 2-fluoro-5-formylbenzoic acid, is a well-established key intermediate in the synthesis of the blockbuster drug Olaparib.[3][5] The synthetic logic and reaction sequences employed for the 5-formyl isomer are directly translatable to the 3-formyl isomer, allowing for the generation of novel PARP inhibitor analogues for structure-activity relationship (SAR) studies.

Synthetic Protocol: Synthesis of a Novel PARP Inhibitor Core Scaffold from 2-Fluoro-3-formylbenzoic Acid

This protocol outlines a robust, multi-step synthesis of a key phthalazinone intermediate, a core scaffold present in several potent PARP inhibitors, adapted from the established synthesis of Olaparib. The rationale for this adaptation lies in the chemical similarity between 2-Fluoro-3-formylbenzoic acid and its isomer used in the original Olaparib synthesis, allowing for the exploration of a new chemical space for potential PARP inhibitors.

Part 1: Synthesis of 2-Fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This part of the synthesis focuses on the construction of the core phthalazinone ring system attached to the fluorinated benzoic acid moiety.

Step 1.1: Horner-Wadsworth-Emmons Reaction

The initial step involves a Horner-Wadsworth-Emmons reaction to create a carbon-carbon double bond, which will be a precursor to the phthalazinone ring.

  • Reaction Scheme:

    • 2-Formylbenzoic acid is first converted to a phosphonate intermediate.

    • This phosphonate then reacts with an appropriate aldehyde to form a stilbene derivative.

  • Detailed Protocol:

    • To a solution of 2-Fluoro-3-formylbenzoic acid (1.0 eq) in anhydrous methanol, add dimethylphosphite (1.1 eq) and sodium methoxide (1.1 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude phosphonate.

    • The crude phosphonate is then dissolved in anhydrous tetrahydrofuran (THF).

    • To this solution, add a suitable aldehyde (e.g., 2-cyanobenzaldehyde, 1.0 eq) and a base such as sodium hydride (1.2 eq) at 0 °C.

    • Stir the reaction at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography on silica gel to obtain the desired stilbene derivative.

Step 1.2: Hydrolysis and Cyclization to form the Phthalazinone Core

The nitrile group of the stilbene derivative is hydrolyzed to a carboxylic acid, followed by a cyclization reaction with hydrazine to form the stable phthalazinone ring.

  • Reaction Scheme:

    • The stilbene derivative from the previous step undergoes hydrolysis of the nitrile group and subsequent cyclization.

  • Detailed Protocol:

    • Dissolve the purified stilbene derivative (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature and add hydrazine hydrate (2.0 eq).

    • Heat the reaction to reflux for an additional 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and acidify with 2N HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-Fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Part 2: Amide Coupling to Introduce the Pharmacophore

The final step involves coupling the synthesized phthalazinone intermediate with a desired amine, often a piperazine derivative, which is a common pharmacophore in PARP inhibitors responsible for key interactions in the enzyme's active site.

Step 2.1: Amide Bond Formation

  • Reaction Scheme:

    • The carboxylic acid of the phthalazinone intermediate is coupled with an amine using a standard coupling agent.

  • Detailed Protocol:

    • To a solution of 2-Fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the desired amine (e.g., N-Boc-piperazine, 1.1 eq) to the reaction mixture.

    • Stir at room temperature for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purify the crude product by column chromatography to obtain the final PARP inhibitor candidate.

Synthetic Pathway of PARP Inhibitor A 2-Fluoro-3-formylbenzoic Acid B Phosphonate Intermediate A->B Dimethylphosphite, NaOMe C Stilbene Derivative B->C 2-Cyanobenzaldehyde, NaH D Phthalazinone Intermediate C->D 1. NaOH, H2O/EtOH 2. Hydrazine Hydrate E Final PARP Inhibitor D->E Amine (e.g., N-Boc-piperazine), HATU, DIPEA PARP Signaling Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor cluster_2 Cell Fate DNA Single-Strand Break DNA Single-Strand Break PARP1 Activation PARP1 Activation DNA Single-Strand Break->PARP1 Activation PAR Synthesis (PARylation) PAR Synthesis (PARylation) PARP1 Activation->PAR Synthesis (PARylation) Recruitment of Repair Proteins Recruitment of Repair Proteins PAR Synthesis (PARylation)->Recruitment of Repair Proteins DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair Cell Survival (in healthy cells) Cell Survival (in healthy cells) DNA Repair->Cell Survival (in healthy cells) PARP Inhibitor PARP Inhibitor Inhibition of PAR Synthesis Inhibition of PAR Synthesis PARP Inhibitor->Inhibition of PAR Synthesis Trapping of PARP1 on DNA Trapping of PARP1 on DNA PARP Inhibitor->Trapping of PARP1 on DNA Stalled Replication Fork Stalled Replication Fork Inhibition of PAR Synthesis->Stalled Replication Fork Trapping of PARP1 on DNA->Stalled Replication Fork Double-Strand Break Formation Double-Strand Break Formation Stalled Replication Fork->Double-Strand Break Formation Apoptosis (in BRCA-deficient cells) Apoptosis (in BRCA-deficient cells) Double-Strand Break Formation->Apoptosis (in BRCA-deficient cells)

Caption: Mechanism of action of PARP inhibitors.

In response to a DNA single-strand break, PARP1 is activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the repair of the break. PARP inhibitors act by binding to the catalytic domain of PARP1, preventing the synthesis of PAR. This not only halts the repair of single-strand breaks but also "traps" the PARP1 enzyme on the DNA. When the cell attempts to replicate its DNA, the trapped PARP1-DNA complexes lead to the collapse of replication forks and the formation of highly cytotoxic double-strand breaks. In healthy cells with functional homologous recombination repair (e.g., functional BRCA1/2), these double-strand breaks can be efficiently repaired. However, in cancer cells with deficient homologous recombination, these breaks cannot be repaired, leading to genomic instability and ultimately, apoptotic cell death.

Conclusion and Future Directions

2-Fluoro-3-formylbenzoic acid is a highly valuable and versatile building block for the synthesis of novel PARP inhibitors. The provided synthetic protocol offers a robust pathway to a key phthalazinone intermediate, which can be further elaborated to generate a library of potential drug candidates. The detailed protocols for in vitro enzymatic and cell-based assays provide a clear framework for evaluating the biological activity of these newly synthesized compounds. The unique electronic properties conferred by the fluorine substituent at the 2-position and the synthetic handle of the formyl group at the 3-position offer exciting opportunities for fine-tuning the pharmacological properties of the next generation of PARP inhibitors. Further exploration of derivatives of 2-Fluoro-3-formylbenzoic acid is warranted to uncover new lead compounds with improved potency, selectivity, and pharmacokinetic profiles for the targeted treatment of cancer.

References

  • Talele, T. T., et al. (2010). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 53(8), 3064-3075. [Link]

  • Johannes, J. W., et al. (2015). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 19(11), 1748-1756. [Link]

  • Wang, B., et al. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335-357. [Link]

  • BPS Bioscience. (2023). PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • Langelier, M. F., et al. (2018). PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. The FEBS Journal, 285(21), 3956-3971. [Link]

Sources

Application

Application Note: A Step-by-Step Guide to the Regioselective Formylation of 2-Fluorobenzoic Acid

Abstract This application note provides a comprehensive, step-by-step protocol for the regioselective formylation of 2-fluorobenzoic acid to yield 2-fluoro-6-formylbenzoic acid. This transformation is of significant inte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the regioselective formylation of 2-fluorobenzoic acid to yield 2-fluoro-6-formylbenzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and materials science, where bifunctional aromatic building blocks are essential for the synthesis of complex molecular architectures. We detail a robust method based on the Rieche formylation, utilizing dichloromethyl methyl ether as the formylating agent and titanium(IV) chloride (TiCl₄) as a Lewis acid catalyst. The causality behind key experimental choices, the reaction mechanism, and safety considerations are thoroughly discussed to ensure reproducible and safe execution.

Introduction

Formylated benzoic acids are valuable intermediates in organic synthesis, serving as precursors to a wide array of pharmaceuticals and functional materials.[1] Specifically, the introduction of a formyl group ortho to the carboxylic acid in a fluorinated benzene ring, such as in 2-fluoro-6-formylbenzoic acid, creates a trifunctional scaffold with distinct reactive sites.[2] However, the formylation of 2-fluorobenzoic acid presents a notable challenge.[3][4] The benzoic acid moiety is deactivated towards traditional electrophilic aromatic substitution reactions due to the electron-withdrawing nature of both the carboxyl and fluoro substituents.

Several classical formylation methods, such as the Vilsmeier-Haack[5][6] and Duff reactions[7][8], are most effective on electron-rich aromatic systems and often fail or provide low yields with deactivated substrates.[9] This guide focuses on a highly effective alternative: a titanium-mediated Rieche-type formylation. This method leverages the ability of TiCl₄ to act not only as a potent Lewis acid catalyst but also as a directing group, facilitating a highly regioselective reaction.[10][11] The protocol described herein is designed for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of this key synthetic intermediate.

Theoretical Background and Mechanism

The Rieche formylation is a powerful variant of the Friedel-Crafts reaction that uses dichloromethyl methyl ether (Cl₂CHOMe) as a formyl group source in the presence of a Lewis acid.[12][13][14] While typically applied to activated arenes, its adaptation using TiCl₄ has broadened its scope significantly.[10][15]

The Role of Titanium(IV) Chloride:

The success of this reaction hinges on the dual role of TiCl₄.

  • Activation of the Formylating Agent: TiCl₄ activates dichloromethyl methyl ether, facilitating the formation of a highly electrophilic dichloromethylium cation intermediate ([CHCl-OCH₃]⁺), which is the active electrophile in the reaction.

  • Chelation-Directed Regioselectivity: The key to achieving high regioselectivity is the coordination of TiCl₄ to the 2-fluorobenzoic acid substrate. The titanium center can form a chelate complex involving the carbonyl oxygen of the carboxylic acid and the adjacent fluorine atom. This complexation increases the nucleophilicity of the aromatic ring and sterically directs the incoming electrophile to the C6 position, ortho to both existing substituents. This chelation control effectively overcomes the inherent deactivation of the ring and ensures the desired isomer is the major product.[16]

The proposed mechanism is illustrated below.

G sub 2-Fluorobenzoic Acid complex Chelated TiCl₄-Substrate Complex sub->complex Coordination ticl4_1 TiCl₄ ticl4_1->complex dcm Cl₂CHOMe electrophile Active Electrophile [CHCl-OCH₃]⁺[TiCl₅]⁻ dcm->electrophile Activation ticl4_2 TiCl₄ ticl4_2->electrophile sigma Sigma Complex (Wheland Intermediate) complex->sigma Electrophilic Attack (Regioselective) electrophile->sigma imine_equiv Post-Substitution Intermediate sigma->imine_equiv Deprotonation workup Aqueous Workup (Hydrolysis) imine_equiv->workup product 2-Fluoro-6-formylbenzoic Acid workup->product

Caption: Proposed mechanism for the TiCl₄-mediated formylation.

Experimental Protocol

This protocol details the synthesis of 2-fluoro-6-formylbenzoic acid on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-Fluorobenzoic Acid≥98%Sigma-Aldrich445-29-4Starting material.
Titanium(IV) Chloride (TiCl₄)≥99.9%Acros Organics7550-45-0Handle under inert atmosphere.
Dichloromethyl Methyl Ether≥98%TCI Chemicals4885-02-3Caution: Potent carcinogen.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Use dry solvent from a purification system or over molecular sieves.
Ammonium Chloride (NH₄Cl)ACS Reagent, ≥99.5%VWR12125-02-9For preparing saturated aqueous solution.
Hydrochloric Acid (HCl)1 M solutionStandard lab supply7647-01-0For workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionStandard lab supply144-55-8For workup.
Brine (Saturated NaCl)Saturated solutionStandard lab supply7647-14-5For workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard lab supply7487-88-9For drying organic phase.
Silica Gel230-400 meshStandard lab supply7631-86-9For column chromatography.

3.2. Equipment Setup

  • 250 mL three-necked, round-bottom flask, oven-dried.

  • Magnetic stirrer and stir bar.

  • Septa for sealing flask necks.

  • Schlenk line or manifold for inert gas (Argon or Nitrogen).

  • Syringes and needles for liquid transfers.

  • Ice/water bath.

  • Rotary evaporator.

  • Glassware for workup and purification.

3.3. Step-by-Step Procedure

Caption: Experimental workflow for the synthesis.

  • Preparation: To the flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, add 2-fluorobenzoic acid (1.40 g, 10.0 mmol). Seal the flask and purge with argon or nitrogen.

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) via syringe. Stir the mixture to dissolve the solid.

  • Lewis Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add titanium(IV) chloride (2.4 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe over 15 minutes. The mixture will likely become a thick, colored slurry. Causality Note: Slow addition is crucial to manage the exothermic reaction between TiCl₄ and the substrate/solvent.

  • Complexation: Allow the mixture to stir at 0 °C for 30-60 minutes. This allows for the complete formation of the TiCl₄-substrate chelate complex, which is essential for regioselectivity.[16]

  • Formylation: While maintaining the temperature at 0 °C, add dichloromethyl methyl ether (0.99 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes.

  • Reaction Monitoring: Let the reaction stir at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting on a silica plate.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare a mixture of 100 g of crushed ice and 50 mL of saturated aqueous NH₄Cl solution. Slowly and carefully pour the reaction mixture into the ice/NH₄Cl slurry with vigorous stirring. Causality Note: This hydrolyzes the intermediate species and quenches the reactive TiCl₄. This step is highly exothermic and may release HCl gas.

  • Extraction and Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 50 mL portions of DCM. Combine all organic layers.

  • Wash the combined organic phase sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 2-fluoro-6-formylbenzoic acid as a solid. A typical yield for this procedure is in the range of 70-85%.

Summary of Key Parameters

ParameterValue / ConditionRationale
Substrate2-Fluorobenzoic AcidStarting material.
Formylating AgentDichloromethyl Methyl Ether (1.1 equiv)Source of the formyl group. A slight excess ensures full conversion.
Lewis Acid / CatalystTitanium(IV) Chloride (2.2 equiv)Activates the formylating agent and directs the regioselectivity.[10]
SolventAnhydrous Dichloromethane (DCM)Common solvent for Rieche formylations, inert under reaction conditions.[16]
Temperature0 °C to Room TemperatureInitial cooling controls exothermicity; warming promotes reaction completion.
Reaction Time3 - 5 hoursSufficient time for reaction completion, monitorable by TLC.
WorkupQuench with aq. NH₄Cl, standard extractionHydrolyzes intermediates and removes inorganic salts.
Expected Yield70 - 85%Based on literature precedents for similar transformations.

Safety and Handling

  • Titanium(IV) Chloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood under inert, anhydrous conditions. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethyl Methyl Ether: Classified as a potent carcinogen. All handling must be done in a fume hood with extreme care to avoid inhalation or contact.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure and handle in a well-ventilated area.

  • Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly, with adequate cooling and ventilation.

Conclusion

The titanium-mediated Rieche formylation is a highly effective and regioselective method for the synthesis of 2-fluoro-6-formylbenzoic acid from 2-fluorobenzoic acid. The protocol detailed in this application note provides a reliable, step-by-step guide for researchers. By understanding the mechanistic role of the TiCl₄ catalyst as both an activator and a directing group, scientists can confidently apply this methodology to access valuable synthetic intermediates for applications in drug discovery and advanced materials development.

References

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl₄. Tetrahedron Letters, 44(27), 4961–4963. Available at: [Link]

  • Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88–94. Available at: [Link]

  • Toldra, J., et al. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. Molecules, 20(4), 5410-5428. Available at: [Link]

  • Organic Reactions. (n.d.). Rieche Formylation. Organic Chemistry Portal. Available at: [Link]

  • SynArchive. (n.d.). Rieche Formylation. SynArchive. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • ResearchGate. (n.d.). Titanium-mediated formylation reaction. Scientific Diagram. Available at: [Link]

  • Casnati, G., & Skattebøl, L. (2004). ortho-Formylation of phenols. Organic Syntheses, 81, 153. Available at: [Link]

  • ResearchGate. (2015). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl₄: Scope and Limitations. Available at: [Link]

  • Duff, J. C., & Bills, E. J. (1934). A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. Journal of the Chemical Society, 1305. Available at: [Link]

  • Ohsawa, K., Yoshida, M., & Doi, T. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. The Journal of Organic Chemistry, 78(7), 3438–3444. Available at: [Link]

  • Wikipedia. (n.d.). Formylation. Available at: [Link]

  • Google Patents. (n.d.). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Available at: [Link]

  • Smith, W. E. (1972). Formylation of Aromatic Compounds with Hexamethylenetetramine and Trifluoroacetic Acid. The Journal of Organic Chemistry, 37(24), 3972–3973. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • PubMed. (2013). A direct and mild formylation method for substituted benzenes utilizing dichloromethyl methyl ether-silver trifluoromethanesulfonate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Aromatic Aldehydes. Mesitaldehyde. Organic Syntheses, 47, 1. Available at: [Link]

  • Proactive Molecular. (n.d.). Leveraging 2-Fluoro-6-methylbenzoic Acid in API Synthesis. Available at: [Link]

  • Organic Syntheses. (n.d.). Mesitaldehyde. Organic Syntheses Procedure. Available at: [Link]

  • Wikipedia. (n.d.). 2-Fluorobenzoic acid. Available at: [Link]

  • Chemistry Stack Exchange. (2020). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?. Available at: [Link]

  • PubChem. (n.d.). 2-Fluorobenzoic acid. Available at: [Link]

  • PubMed. (2018). Regiospecific ortho-C-H Allylation of Benzoic Acids. Available at: [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Fluorobenzoic Acid: Properties and Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Metabolism of 2-Fluorobenzoic Acid. Available at: [Link]

  • Khan Academy. (2022). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. Available at: [Link]

Sources

Method

Application Notes & Protocols: Mastering Amide Coupling with 2-Fluoro-3-formylbenzoic Acid

Introduction: Navigating a Challenging Yet Vital Scaffolding Amide bond formation is arguably the most performed reaction in medicinal chemistry and drug discovery, forming the backbone of countless therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging Yet Vital Scaffolding

Amide bond formation is arguably the most performed reaction in medicinal chemistry and drug discovery, forming the backbone of countless therapeutic agents.[1][2][3] Among the vast array of available building blocks, 2-Fluoro-3-formylbenzoic acid presents itself as a uniquely valuable, yet challenging, scaffold. Its utility lies in the trifecta of functional handles—a carboxylic acid for amide coupling, a formyl group for subsequent modifications like reductive amination, and a fluoro substituent to modulate physicochemical properties such as metabolic stability and binding affinity.

However, the very features that make this molecule attractive also introduce significant synthetic hurdles. The ortho positioning of both the fluoro and formyl groups to the carboxylic acid creates a sterically congested and electronically demanding environment.[4][5][6][7] The electron-withdrawing nature of these substituents acidifies the carboxylic proton but can also deactivate the carboxylate for nucleophilic attack, while the steric bulk of the adjacent formyl group can impede the approach of coupling reagents and amines.[7][8][9]

This guide provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and optimized protocols necessary to achieve high-yielding and clean amide couplings with this challenging substrate. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights required for success.

Mechanistic Insights & Strategic Reagent Selection

The successful formation of an amide bond from a carboxylic acid and an amine necessitates the activation of the carboxylic acid's hydroxyl group into a better leaving group.[2][10][11] This is achieved using a "coupling reagent," which transforms the acid into a highly reactive intermediate that is then readily attacked by the amine nucleophile.

Caption: Contrasting activation pathways of coupling reagents.

Optimizing Key Reaction Parameters

Beyond the coupling reagent, several other factors must be carefully controlled to ensure a successful reaction.

ParameterRecommendation for 2-Fluoro-3-formylbenzoic AcidRationale & Causality
Coupling Reagent Primary: HATUAlternative: EDC/HOBtHATU: Superior reactivity and speed are necessary to overcome the steric and electronic barriers of the substrate.<[12][13]br>EDC/HOBt: A viable, cost-effective option, but may require longer reaction times or gentle heating. The HOBt additive is crucial to prevent side reactions. [1][14]
Base Non-nucleophilic hindered base, e.g., DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine).A base is required to deprotonate the carboxylic acid and to neutralize the acidic byproducts generated during the reaction (e.g., HOBt, HPF₆ from HATU). [13]A non-nucleophilic base like DIPEA is preferred as it will not compete with the desired amine in attacking the activated intermediate. [15]
Solvent Anhydrous polar aprotic solvents, e.g., DMF (N,N-Dimethylformamide), DCM (Dichloromethane), or ACN (Acetonitrile).These solvents effectively dissolve the reactants and intermediates. Anhydrous conditions are critical, as water can hydrolyze the activated intermediate, quenching the reaction and reverting it to the starting carboxylic acid. [5]
Stoichiometry Acid: 1.0 eq Amine: 1.0 - 1.2 eq Coupling Reagent: 1.1 - 1.2 eq Base: 2.0 - 3.0 eq A slight excess of the amine and coupling reagent helps drive the reaction to completion. A larger excess of base is needed to neutralize all acidic species present and facilitate the deprotonation steps. [11][14][16]
Temperature Start at 0 °C , then warm to Room Temperature (RT) .Adding the coupling reagent at 0 °C helps control the exothermic activation step and minimizes potential side reactions. The reaction is then typically allowed to proceed at room temperature for optimal kinetics. [11][14][16]
Reaction Time 2 - 24 hours (Monitor by TLC or LC-MS)The time required depends on the nucleophilicity of the amine and the chosen coupling system. Less reactive (electron-deficient or sterically hindered) amines will require longer reaction times. [5]Reaction monitoring is essential to determine the point of completion. [14]

Detailed Experimental Protocols

The following protocols are self-validating systems designed for high reproducibility. All glassware should be oven- or flame-dried, and reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to ensure anhydrous conditions.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended method for achieving high yields, especially with challenging or valuable amines.

HATU_Protocol_Workflow start Dissolve Acid, Amine, & HATU in DMF cool Cool to 0 °C (Ice Bath) start->cool add_base Add DIPEA (Base) Dropwise cool->add_base warm_stir Warm to RT Stir 2-12 h add_base->warm_stir monitor Monitor by TLC / LC-MS warm_stir->monitor workup Aqueous Workup (e.g., H₂O, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify via Chromatography extract->purify

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • 2-Fluoro-3-formylbenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-3-formylbenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF and stir to dissolve all solids.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-12 hours, monitoring the reaction's progress periodically by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water (2x) and brine (1x) to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

A reliable and economical alternative for less hindered or more reactive amines.

EDC_Protocol_Workflow start Dissolve Acid, Amine, & HOBt in DCM/DMF cool Cool to 0 °C (Ice Bath) start->cool add_edc Add EDC.HCl (Portion-wise) cool->add_edc warm_stir Warm to RT Stir 4-24 h add_edc->warm_stir monitor Monitor by TLC / LC-MS warm_stir->monitor workup Aqueous Workup (e.g., H₂O, Brine) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify via Chromatography extract->purify

Caption: Experimental workflow for EDC/HOBt-mediated coupling.

Materials:

  • 2-Fluoro-3-formylbenzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous DCM or DMF (to make a ~0.1 M solution)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-3-formylbenzoic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM (or DMF if solubility is an issue) and stir to dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the solution in one portion and stir.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with DCM or another suitable organic solvent. [14]8. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective coupling agent for the specific amine.2. Presence of moisture.3. Insufficient reaction time or temperature.1. If using EDC/HOBt, switch to a more powerful reagent like HATU .<[5]br>2. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.3. Allow the reaction to run longer (up to 24h) or gently heat to 40-50 °C, monitoring carefully for decomposition.
Incomplete Reaction 1. Steric hindrance from a bulky amine.2. Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups).3. Stoichiometry is not optimal.1. Use HATU, as it is highly effective for hindered systems.<[5][7]br>2. Increase reaction time and/or temperature. For extremely unreactive amines, consider converting the carboxylic acid to the more reactive acyl fluoride as a separate step.<[6][17]br>3. Increase the equivalents of the amine and coupling reagent to 1.5 eq.
Formation of Side Products 1. N-acylurea byproduct (with EDC/DCC).2. Side reaction with the formyl group.1. Ensure an adequate amount of HOBt is used. The urea byproduct from EDC is water-soluble and should be removed during aqueous workup.<[14][12]br>2. This is generally not observed under standard amide coupling conditions, but if suspected, ensure the reaction is not overheated and that a non-nucleophilic base is used.

References

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. [Link]

  • Wikipedia. HATU. [Link]

  • YouTube. mechanism of amide formation with DCC. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Green Chemistry (RSC Publishing). The preparation and applications of amides using electrosynthesis. [Link]

  • PMC, NIH. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Reddit. amide coupling help : r/Chempros. [Link]

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. [Link]

  • AZoM. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

  • PubMed. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. [Link]

  • ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-formylbenzoic Acid

Welcome to the technical support center for the purification of 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile building block.

Introduction

2-Fluoro-3-formylbenzoic acid is a key intermediate in the synthesis of a wide range of pharmaceuticals and functional materials. The presence of three distinct functional groups—a carboxylic acid, an aldehyde, and a fluorine atom—offers a rich platform for molecular elaboration. However, this trifunctionality also presents unique challenges in its purification. Achieving high purity is critical, as residual impurities can lead to unwanted side reactions and compromise the quality of downstream products. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in crude 2-Fluoro-3-formylbenzoic acid?

A1: Impurities in 2-Fluoro-3-formylbenzoic acid typically originate from the synthetic route employed or degradation during storage. Common impurities can be categorized as follows:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Depending on the synthetic pathway, these could include 2-fluoro-3-methylbenzoic acid (if the formyl group is introduced via oxidation) or a protected version of 2-fluorobenzoic acid.

    • Over-oxidation Products: The formyl group is susceptible to oxidation, which can lead to the formation of 2-fluorophthalic acid.[1]

    • Isomeric Impurities: The synthesis may yield other isomers, such as 2-fluoro-5-formylbenzoic acid or 4-fluoro-3-formylbenzoic acid, which can be difficult to separate due to similar physical properties.[2]

    • Side-Reaction Byproducts: In syntheses involving diazotization, tar-like polymeric byproducts can form, leading to discoloration of the product.[2]

  • Degradation-Related Impurities:

    • Decarboxylation Products: Under harsh thermal conditions, decarboxylation may occur, leading to the formation of 2-fluorobenzaldehyde.

    • Oxidation Products: As mentioned, the aldehyde can oxidize to a carboxylic acid, particularly if exposed to air and light over extended periods.

Q2: My purified 2-Fluoro-3-formylbenzoic acid is discolored (yellowish or brownish). How can I remove the color?

A2: Discoloration is a common issue, often caused by trace amounts of polymeric or oxidized impurities.[2] An effective method for color removal is treatment with activated charcoal during recrystallization.[2]

Protocol for Decolorization with Activated Charcoal:

  • Dissolve the crude 2-Fluoro-3-formylbenzoic acid in a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture).

  • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution.

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.

Q3: I'm having difficulty achieving high purity with a single purification technique. What do you recommend?

A3: For challenging purifications, a multi-step approach is often necessary. A common and effective strategy is to combine an initial recrystallization with a subsequent column chromatography step for the mother liquor or for the recrystallized solid if it does not meet the desired purity. This allows for the removal of a broad range of impurities with different physicochemical properties.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 2-Fluoro-3-formylbenzoic acid.

Recrystallization Issues
Problem Potential Cause(s) Recommended Solutions
Low Recovery of Purified Product The compound is too soluble in the chosen solvent, even at low temperatures.- Select a different solvent or solvent system. A good starting point is a mixture of a solvent in which the compound is soluble (like ethanol) and an "anti-solvent" in which it is poorly soluble (like water or hexane).[1] - Minimize the amount of hot solvent used for dissolution. Use just enough to fully dissolve the compound. - Ensure the solution is thoroughly cooled. Use an ice bath to maximize precipitation.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is close to the boiling point of the solvent, or the compound is melting before it dissolves.- Use a larger volume of solvent. This will lower the saturation point. - Switch to a solvent with a lower boiling point. - Lower the temperature at which crystallization is initiated. After dissolving at a higher temperature, allow the solution to cool slightly before inducing crystallization.
Premature Crystallization During Hot Filtration The solution cools too quickly in the funnel, causing the product to crystallize along with the impurities being removed.- Pre-heat the filtration apparatus (funnel and receiving flask) in an oven before use. - Use a stemless funnel to reduce the surface area for cooling. - Add a small amount of extra hot solvent to the solution just before filtration to ensure the compound remains dissolved.
Broad or Depressed Melting Point After Purification The sample is still impure, or there is residual solvent.- Repeat the recrystallization process. - Dry the sample thoroughly under vacuum to remove any trapped solvent. - Consider a different purification technique, such as column chromatography.
Column Chromatography Issues
Problem Potential Cause(s) Recommended Solutions
Poor Separation of the Product from Impurities The chosen eluent system does not provide adequate resolution.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. A common eluent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.[3] - Consider using a gradient elution instead of an isocratic one to better separate compounds with different polarities.
"Tailing" of the Product Spot/Peak The carboxylic acid group can interact strongly with the acidic silica gel.- Add a small amount of a modifier to the eluent. Typically, 0.5-1% acetic acid or formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
Product is Difficult to Elute from the Column The compound is too polar for the chosen eluent system.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. - If the compound is still retained, consider switching to a more polar solvent system, such as dichloromethane/methanol.

Experimental Protocols

Protocol 1: Recrystallization of 2-Fluoro-3-formylbenzoic Acid

This protocol provides a general guideline. The optimal solvent ratio may need to be adjusted based on the purity of your crude material.

Materials:

  • Crude 2-Fluoro-3-formylbenzoic acid

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Buchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Fluoro-3-formylbenzoic acid in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general-purpose reversed-phase HPLC method that can be adapted for the purity assessment of 2-Fluoro-3-formylbenzoic acid.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of Solvent B, and gradually increase it over the run. A typical gradient might be 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of your purified 2-Fluoro-3-formylbenzoic acid in the mobile phase (or a compatible solvent like acetonitrile) at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the purification of 2-Fluoro-3-formylbenzoic acid.

G cluster_start Initial State cluster_purification Purification Strategy cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude 2-Fluoro-3-formylbenzoic Acid recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization Primary Method purity_check Purity Check (TLC, Melting Point, HPLC, NMR) recrystallization->purity_check column_chromatography Column Chromatography (e.g., Hexane/EtOAc + Acetic Acid) column_chromatography->purity_check pure_product Pure Product (>98%) purity_check->pure_product Purity OK impure_product Impure Product purity_check->impure_product Purity Not OK impure_product->column_chromatography Consider Alternative troubleshoot_recrystallization Troubleshoot Recrystallization (Low Recovery, Oiling Out) impure_product->troubleshoot_recrystallization Recrystallization Issue troubleshoot_chromatography Troubleshoot Chromatography (Poor Separation, Tailing) impure_product->troubleshoot_chromatography troubleshoot_recrystallization->recrystallization Optimize & Repeat troubleshoot_recrystallization->column_chromatography If Recrystallization Fails troubleshoot_chromatography->column_chromatography Optimize & Repeat repurify Re-purify

Caption: A workflow for the purification and troubleshooting of 2-Fluoro-3-formylbenzoic acid.

References

  • Organic Syntheses Procedure. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), pp. 0-0.
  • Taylor & Francis Online. (2022). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Available at: [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • FAQ. What is the synthetic pathway for esterification of 2-Fluoro-3-methylbenzoic acid?. Available at: [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Available at: [Link]

  • Google Patents. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(5), 999-1004.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

  • Scribd. Exp 2 - Recrystallization of Benzoic Acid. Available at: [Link]

  • PubChem. 2-Fluorobenzoic acid. Available at: [Link]

  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

  • PMC - NIH. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Fluoro-3-formylbenzoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support guide for the synthesis of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8).[1] This document provides an...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for the synthesis of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8).[1] This document provides an in-depth, experience-driven guide for researchers navigating the synthesis of this valuable trifunctional building block. 2-Fluoro-3-formylbenzoic acid is a key intermediate in medicinal chemistry, where the strategic placement of its fluoro, formyl, and carboxylic acid moieties allows for diverse synthetic transformations.

This guide is designed to move beyond simple procedural lists. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, anticipate common challenges, and provide robust, validated solutions to empower your research and development.

Synthetic Strategy Overview

While multiple pathways to substituted benzoic acids exist, a reliable and accessible route to 2-Fluoro-3-formylbenzoic acid involves the selective oxidation of the corresponding aldehyde, 2-fluoro-3-methylbenzaldehyde. This precursor can be synthesized from 2-fluoro-3-methylbenzoic acid, which is commercially available.[2][3] The critical step, and the focus of this guide, is the high-yield oxidation of the aldehyde group to a carboxylic acid.

Traditional methods for oxidizing aldehydes to carboxylic acids often employ stoichiometric amounts of toxic heavy metals like chromium or strong oxidants like permanganate under harsh conditions.[4] These methods can lead to side reactions and generate significant hazardous waste. A more controlled and environmentally conscious approach utilizes milder oxidants. We will focus on a protocol using potassium permanganate (KMnO₄), a powerful yet manageable oxidant when used under controlled phase-transfer catalysis (PTC) conditions, which allows the reaction to proceed smoothly with high yields.[5][6]

Detailed Experimental Protocol: Oxidation of 2-Fluoro-3-methylbenzaldehyde

This protocol details the oxidation of 2-fluoro-3-methylbenzaldehyde to 2-Fluoro-3-formylbenzoic acid using potassium permanganate under phase-transfer catalysis.

Core Reaction:

Synthetic Workflow A 2-Fluoro-3-methylbenzaldehyde C 2-Fluoro-3-formylbenzoic acid A->C Toluene/Water, Room Temp B KMnO₄, Phase-Transfer Catalyst (e.g., TBAB) Troubleshooting Logic Start Low Yield or Impure Product? Incomplete Reaction Incomplete? Start->Incomplete Analyze TLC SideProducts Side Products Detected? Start->SideProducts Analyze NMR/LC-MS Loss Product Loss During Workup? Start->Loss Review Procedure Sol_Time Increase Reaction Time Check Reagent Quality Incomplete->Sol_Time Yes Success High Yield, Pure Product Incomplete->Success No Sol_Temp Optimize Temperature Adjust Stoichiometry SideProducts->Sol_Temp Yes SideProducts->Success No Sol_Workup Check pH During Acidification Ensure Complete Extraction Loss->Sol_Workup Yes Loss->Success No

Sources

Troubleshooting

Common side reactions and byproducts in 2-Fluoro-3-formylbenzoic acid synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Fluoro-3-formylbenzoic acid. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-Fluoro-3-formylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

Introduction

2-Fluoro-3-formylbenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science. The strategic placement of the fluoro, formyl, and carboxylic acid groups allows for a variety of selective transformations, making it a key intermediate in the synthesis of complex molecular architectures. The most reliable and regioselective method for its synthesis is the directed ortho-lithiation of 2-fluorobenzoic acid, followed by formylation. This guide will focus primarily on this methodology, addressing potential side reactions and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing 2-Fluoro-3-formylbenzoic acid?

A1: The most effective and regioselective method is the directed ortho-lithiation of 2-fluorobenzoic acid. This involves the deprotonation of 2-fluorobenzoic acid at the C3 position, which is ortho to the fluorine atom, using a strong lithium base. The resulting dianion is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.[1][2]

Q2: Why is the lithiation directed to the C3 position?

A2: The regioselectivity of the lithiation is controlled by the directing ability of the fluorine atom. Fluorine is an effective ortho-directing group in aromatic metalation reactions.[3] It coordinates with the lithium base, directing the deprotonation to the adjacent C3 position. The carboxylic acid group is deprotonated first, forming a lithium carboxylate, which is less effective at directing the lithiation compared to the fluorine atom in this specific substrate.[4]

Q3: Can I use other formylation methods, such as the Vilsmeier-Haack reaction?

A3: While the Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic compounds, it is generally less effective for substrates like 2-fluorobenzoic acid.[5][6][7] The electron-withdrawing nature of the carboxylic acid group deactivates the aromatic ring towards electrophilic substitution by the Vilsmeier reagent, which is a relatively weak electrophile.[8] This would likely result in low yields or require harsh reaction conditions, which could lead to undesired side reactions.

Q4: What are the critical parameters to control during the ortho-lithiation reaction?

A4: The critical parameters for a successful ortho-lithiation are:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.[9]

  • Low Temperature: The reaction must be carried out at very low temperatures (typically -78 °C) to prevent decomposition of the organolithium reagent and the lithiated intermediate.[1][10]

  • Stoichiometry of the Base: At least two equivalents of the lithium base are required: one to deprotonate the carboxylic acid and another to deprotonate the aromatic ring. An excess of the base is often used to ensure complete lithiation.[1]

  • Choice of Base and Solvent: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are often preferred to minimize nucleophilic attack on the substrate.[1][10] The choice of solvent, typically tetrahydrofuran (THF), is also crucial for solvating the organolithium species.[4]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 2-Fluoro-3-formylbenzoic acid via directed ortho-lithiation.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive organolithium reagent due to improper storage or handling. 2. Presence of moisture or other protic impurities in the reaction. 3. Insufficiently low temperature, leading to reagent or intermediate decomposition. 4. Incomplete lithiation due to insufficient base or reaction time.1. Titrate the organolithium reagent before use to determine its exact molarity. 2. Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Maintain the reaction temperature at or below -78 °C using a dry ice/acetone bath. 4. Use a slight excess (2.2-2.5 equivalents) of the lithium base and allow sufficient time for the lithiation to complete (typically 1-2 hours).
Formation of a Major Byproduct (Unreacted Starting Material) 1. Incomplete lithiation (see above). 2. Inefficient quenching with the formylating agent.1. Address the potential causes of incomplete lithiation as described above. 2. Ensure the formylating agent (e.g., DMF) is added slowly at low temperature and that a sufficient excess is used.
Formation of Isomeric Byproducts 1. Lithiation at an alternative position on the aromatic ring. 2. Presence of isomeric impurities in the 2-fluorobenzoic acid starting material.1. While lithiation at C3 is strongly favored, using a more sterically demanding base like LTMP can enhance regioselectivity.[1] 2. Verify the purity of the starting material by techniques such as HPLC or GC-MS before starting the reaction.[11][12]
Dark-colored or Tar-like Crude Product 1. Reaction temperature was allowed to rise, causing decomposition. 2. Reaction was exposed to air and moisture. 3. Formation of benzyne intermediates, though less likely with the fluoro-substituent compared to chloro- or bromo-substituents.[1]1. Strictly maintain the low temperature throughout the addition of reagents and the reaction time. 2. Ensure a positive pressure of inert gas is maintained throughout the experiment. 3. If benzyne formation is suspected, consider using a less reactive base or ensuring the lithiated intermediate is quenched quickly.
Difficulty in Product Isolation and Purification 1. The product may be co-purifying with unreacted starting material or other acidic byproducts. 2. The presence of tar-like impurities can hinder crystallization.1. Utilize the difference in polarity between the starting material and the product for chromatographic separation. 2. An initial purification can be achieved by an acidic work-up to protonate the carboxylate, followed by extraction. For colored impurities, treatment with activated charcoal during recrystallization can be effective.[12] Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-formylbenzoic Acid via Directed ortho-Lithiation

Materials:

  • 2-Fluorobenzoic acid

  • Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LTMP) solution in a suitable solvent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of 2-fluorobenzoic acid (1.0 eq) in anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of LDA or LTMP (2.2-2.5 eq) to the cooled solution of 2-fluorobenzoic acid via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the dianion.

  • Formylation: Slowly add anhydrous DMF (2.0-3.0 eq) to the reaction mixture, again maintaining the temperature below -70 °C.

  • Warming: After the addition of DMF is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous HCl until the pH is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Synthesis and Troubleshooting

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting Prep Prepare Anhydrous Setup (Glassware, Solvents, Reagents) Start Dissolve 2-Fluorobenzoic Acid in THF Prep->Start Cool Cool to -78°C Start->Cool AddBase Add LDA or LTMP (2.2 eq) Cool->AddBase Lithiation Stir for 1-2h at -78°C AddBase->Lithiation AddDMF Add Anhydrous DMF Lithiation->AddDMF LowYield Low Yield? Lithiation->LowYield Monitor Progress Warm Warm to Room Temperature AddDMF->Warm Quench Quench with aq. HCl Warm->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (Recrystallization/ Column Chromatography) Dry->Purify FinalProduct 2-Fluoro-3-formylbenzoic Acid Purify->FinalProduct SideProducts Side Products? Purify->SideProducts Analyze Purity CheckAnhydrous Check Anhydrous Conditions LowYield->CheckAnhydrous Yes CheckTemp Verify Temperature Control LowYield->CheckTemp Yes CheckPurity Check Starting Material Purity SideProducts->CheckPurity Yes CheckAnhydrous->AddBase CheckTemp->Cool CheckPurity->Start

Caption: Workflow for the synthesis of 2-Fluoro-3-formylbenzoic acid and key troubleshooting checkpoints.

Reaction Mechanism Overview

G cluster_0 Step 1: Double Deprotonation cluster_1 Step 2: Formylation cluster_2 Step 3: Work-up A 2-Fluorobenzoic Acid B Lithium 2-Fluorobenzoate A->B + 1 eq. Base C 3-Lithio-2-fluorobenzoate (Dianion Intermediate) B->C + 1 eq. Base (-78°C) E Tetrahedral Intermediate C->E + DMF D DMF (Formylating Agent) F Iminium Salt Intermediate E->F Elimination G Final Product (2-Fluoro-3-formylbenzoic Acid) F->G Acidic Hydrolysis

Sources

Optimization

Improving the stability and shelf-life of 2-Fluoro-3-formylbenzoic acid

Introduction Welcome to the technical support guide for 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8).

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8). This molecule is a valuable trifunctional building block in medicinal chemistry and materials science. Its unique structure, featuring a carboxylic acid, an aldehyde, and a fluorine substituent on an aromatic ring, allows for diverse and strategic synthetic transformations.[1] However, the inherent reactivity of the aldehyde group, combined with the molecule's specific substitution pattern, presents unique challenges to its long-term stability and shelf-life.

This guide provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. We will address common stability issues, offer detailed troubleshooting protocols, and explain the chemical principles behind our recommendations to ensure the integrity of your material and the reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 2-Fluoro-3-formylbenzoic acid?

A1: The primary cause of degradation is the high reactivity of the aldehyde functional group (–CHO).[2] This group is highly susceptible to oxidation, especially when exposed to atmospheric oxygen. Light and elevated temperatures can accelerate this process.[3][4] The aldehyde can be oxidized to a carboxylic acid, resulting in the formation of 2-fluoro-1,3-benzenedicarboxylic acid. Additionally, aldehydes can undergo polymerization over time, appearing as a thickening or solidification of the material.

Q2: What are the ideal storage conditions for this compound?

A2: Based on its chemical structure and supplier recommendations, the ideal storage conditions are at refrigerated temperatures (specifically 4°C), in a tightly sealed container, under a dry, inert atmosphere such as nitrogen or argon.[5][6] It is also crucial to protect the compound from light by using an amber glass vial or storing it in a dark location.[2][7]

Q3: My solid 2-Fluoro-3-formylbenzoic acid has developed a yellowish tint. What does this indicate?

A3: A color change from white to off-white or yellow is a common visual indicator of degradation. This is often due to the formation of minor impurities from oxidation or other side reactions. While a slight color change may not significantly impact all applications, it signals that the compound's purity is decreasing and that storage conditions should be re-evaluated.

Q4: Can I store 2-Fluoro-3-formylbenzoic acid in solution?

A4: Storing this compound in solution is generally not recommended for long-term stability. Protic solvents (like methanol or ethanol) can react with the aldehyde to form hemiacetals, which, while potentially more stable against oxidation, alters the compound's nature. In aprotic solvents, the dissolved compound may still be susceptible to degradation from trace oxygen or impurities in the solvent. If you must prepare a stock solution, use a high-purity, anhydrous aprotic solvent, store it under an inert atmosphere at low temperature, and use it as quickly as possible. A 0.1% w/v aqueous solution of benzoic acid has been reported to be stable for at least 8 weeks in PVC bottles at room temperature, but the presence of the aldehyde and fluorine groups can significantly alter this profile.[8]

Q5: What is the "ortho effect" and how might it influence the stability of this molecule?

A5: The "ortho effect" refers to the unique influence of a substituent at the position adjacent (ortho) to a reaction center on a benzene ring.[9] In 2-Fluoro-3-formylbenzoic acid, the ortho arrangement of the formyl and carboxylic acid groups could potentially lead to intramolecular reactions. Upon deprotonation of the carboxylic acid, the resulting carboxylate could intramolecularly attack the aldehyde, forming a cyclic lactol derivative.[10] This represents a unique degradation pathway not available to the meta or para isomers.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific problems you may encounter during the storage and use of 2-Fluoro-3-formylbenzoic acid.

Observed Problem Potential Cause(s) Recommended Solutions & Preventative Actions
Reduced Reactivity / Low Yield in Reactions 1. Compound Degradation: The aldehyde has likely oxidized to a carboxylic acid or polymerized, reducing the molar equivalence of the active starting material.1a. Verify Purity: Before use, check the compound's purity via NMR or HPLC. 1b. Use Fresh Material: If degradation is suspected, use a fresh, unopened vial of the compound. 1c. Improve Storage: Strictly adhere to storage protocols: 4°C, under nitrogen, in the dark.[5]
Material Appears Clumped, Gummy, or Solidified 1. Aldehyde Polymerization: Aldehydes can polymerize over time, especially if exposed to trace acid or metal impurities. 2. Moisture Absorption: The compound may be hygroscopic, leading to clumping.1a. Avoid Contamination: Use only clean, dry spatulas and glassware.[11] 1b. Aliquot Material: Upon receiving, aliquot the powder into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.
Inconsistent Results Between Experiments 1. Inconsistent Material Purity: The bulk of the reagent is degrading over time, so each use has a different purity level. 2. Atmospheric Exposure: Repeatedly opening the container introduces oxygen and moisture, causing progressive degradation.[7][11]1a. Implement Aliquoting: As mentioned above, aliquoting is the best practice to ensure consistency.[12] 1b. Use Inert Atmosphere Techniques: For every use, handle the material in a glovebox or via a Schlenk line to prevent atmospheric exposure.[13]
Discoloration (Yellowing) 1. Minor Oxidation/Side Reactions: Formation of chromophoric (light-absorbing) impurities due to exposure to light, air, or heat.1a. Protect from Light: Always store vials in a dark place or use amber vials.[2] 1b. Maintain Low Temperature: Ensure the storage refrigerator or freezer maintains a consistent low temperature.[14]

Key Protocols & Methodologies

Protocol 1: Recommended Storage and Handling

This protocol is essential for maximizing the shelf-life of the compound.

  • Receiving and Inspection: Upon receipt, inspect the container seal for integrity. The compound should be a white to off-white crystalline solid.

  • Inert Atmosphere Transfer: Immediately transfer the entire container into an inert atmosphere glovebox. If a glovebox is unavailable, use a Schlenk line to carefully backfill the container with dry nitrogen or argon.

  • Aliquoting: Inside the glovebox or under a positive pressure of inert gas, carefully aliquot the powder into smaller, pre-dried amber glass vials suitable for single or limited use.

  • Sealing: Tightly seal each vial with a PTFE-lined cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling and Storage: Clearly label each vial with the compound name, date, and any handling precautions. Store the vials at the recommended temperature of 2-8°C, protected from light.[6]

Protocol 2: Assessing Compound Stability via HPLC

This method allows for the quantitative assessment of purity over time.

  • Standard Preparation: Prepare a standard solution of high-purity 2-Fluoro-3-formylbenzoic acid (from a freshly opened container) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start at 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the standard and the sample. The purity of the sample can be determined by comparing the peak area of the main compound to the total area of all peaks (Area % method). A decrease in the main peak area and the appearance of new peaks over time indicate degradation.

Visualized Degradation & Handling Workflows

Potential Degradation Pathways

The diagram below illustrates the primary chemical vulnerabilities of 2-Fluoro-3-formylbenzoic acid.

Diagram 1: Potential Degradation Pathways main 2-Fluoro-3-formylbenzoic acid oxidized 2-Fluoro-1,3-benzenedicarboxylic acid main->oxidized O₂ / Light / Heat polymer Polymerized Product main->polymer Time / Trace Impurities lactone Cyclic Lactol Intermediate main->lactone Intramolecular Cyclization

Caption: Key degradation routes for 2-Fluoro-3-formylbenzoic acid.

Recommended Handling Workflow

Following a systematic workflow is critical to prevent accidental degradation.

Diagram 2: Recommended Handling Workflow cluster_prep Preparation & Storage cluster_use Experimental Use Receive Receive Inspect Inspect Receive->Inspect Inert Gas Transfer Transfer Inspect->Transfer Inert Gas Aliquot Aliquot Transfer->Aliquot Seal Seal Aliquot->Seal PTFE Cap Store Store Seal->Store 4°C, Dark Retrieve Retrieve Store->Retrieve Use Use Retrieve->Use Inert Gas

Caption: Step-by-step workflow for handling and storage.

Troubleshooting Decision Tree

Use this logical guide to diagnose the root cause of stability problems.

Diagram 3: Troubleshooting Logic start Instability Observed? (e.g., color change, low yield) q1 Stored under Inert Gas? start->q1 q2 Stored at 4°C in Dark? q1->q2 Yes cause1 Cause: Oxidation Solution: Use inert gas handling q1->cause1 No q3 Was bulk container repeatedly opened? q2->q3 Yes cause2 Cause: Thermal/Photo-degradation Solution: Store correctly q2->cause2 No cause3 Cause: Cross-Contamination Solution: Aliquot material q3->cause3 Yes ok Review experimental procedure for other issues q3->ok No

Caption: A decision tree for diagnosing stability issues.

References

  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Fisher Scientific.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Ossila.
  • Consolidated Chemical.
  • Chemistry Stack Exchange. (2023, November 4).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Sigma-Aldrich. (2025, November 6).
  • Allan Chemical Corporation. (2025, October 23).
  • Request PDF. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • Pell Wall Blog. (2013, February 7).
  • Scholar Chemistry. (2009, January 23). Benzoic Acid MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ChemScene. 2-Fluoro-3-formylbenzoic acid.
  • LPS.org.
  • National Institutes of Health (NIH). (2025, February 5). Analysis of the Generation of Harmful Aldehydes in Edible Oils During Sunlight Exposure and Deep-Frying.
  • Chemistry Stack Exchange. (2020, October 10). O-formyl benzoic acid or p- formyl benzoic acid. Which is more acidic?.
  • PubChem. Benzoic Acid.
  • BenchChem. Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers.
  • RSC Publishing. Analysis of the ortho effect: acidity of 2-substituted benzoic acids.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Low-Yield Reactions with 2-Fluoro-3-formylbenzoic acid

As a Senior Application Scientist, I've frequently guided researchers through the complexities of working with multifunctional reagents. 2-Fluoro-3-formylbenzoic acid is a prime example—a powerful synthetic building bloc...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of working with multifunctional reagents. 2-Fluoro-3-formylbenzoic acid is a prime example—a powerful synthetic building block whose utility is matched by its potential for reaction challenges. Its three distinct functional groups (a carboxylic acid, an aldehyde, and a fluorinated aromatic ring) offer incredible versatility for synthesizing heterocycles and other complex molecules.[1][2] However, this same trifunctionality is often the source of low yields, as side reactions and purification difficulties can plague even the most carefully planned experiments.

This guide is structured to address these challenges head-on. We will move from high-level frequently asked questions to a deep dive into specific troubleshooting scenarios, providing not just solutions but the scientific rationale behind them.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm consistently getting low yields in my reaction. What are the most common culprits?

Low yields with 2-Fluoro-3-formylbenzoic acid typically stem from four key areas:

  • Reagent Purity and Integrity: The starting material itself, along with all solvents and reagents, must be of high purity and, crucially, anhydrous. Water can initiate unwanted side reactions or quench sensitive reagents.[3]

  • Competing Reaction Pathways: The presence of three reactive sites means your desired reaction is often competing with others. For example, a nucleophile intended for the aldehyde could react with the carboxylic acid, or vice-versa.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical. Reactions may not go to completion, or side products may be favored if these parameters are not optimized.[3][4]

  • Product Degradation: The final product may be unstable under the reaction conditions or during the workup and purification stages, especially at high temperatures or in strongly acidic or basic environments.[3]

Q2: How should I properly store and handle 2-Fluoro-3-formylbenzoic acid?

To maintain its integrity, 2-Fluoro-3-formylbenzoic acid should be stored in a cool, dry, well-ventilated area under an inert atmosphere, such as nitrogen.[5][6][7] This prevents degradation from atmospheric moisture and heat, which can compromise its quality and lead to inconsistent results.[5] The compound is a white to off-white powder, and any significant discoloration may indicate degradation.[7]

Q3: My reaction with the aldehyde group is sluggish or failing. What's the underlying issue?

While the electron-withdrawing fluorine atom generally increases the electrophilicity of the carbonyl carbon, several factors can inhibit its reactivity:[8]

  • Steric Hindrance: The ortho-position of the carboxylic acid group can sterically hinder the approach of bulky nucleophiles to the aldehyde.

  • Intramolecular Interactions: Hydrogen bonding between the carboxylic acid proton and the aldehyde's carbonyl oxygen can reduce the aldehyde's electrophilicity.

  • Need for Catalysis: Many condensation reactions involving the aldehyde, such as Schiff base formation, may require a catalytic amount of acid (e.g., glacial acetic acid) to protonate the carbonyl and activate it for nucleophilic attack.[9]

Q4: My TLC shows multiple unexpected spots. What are the most likely side products?

Given the molecule's structure, several side products are common:

  • Over-oxidation: The aldehyde group is susceptible to oxidation, converting it into a second carboxylic acid group, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures.[10] This would result in 2-fluoroisophthalic acid.

  • Self-Condensation/Polymerization: Under certain conditions, especially basic ones, the molecule can react with itself, leading to oligomers or polymers.

  • Products from Competing Reactions: If you are targeting the aldehyde with a primary amine, for example, you might also form an amide at the carboxylic acid site.

Section 2: In-Depth Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential CauseScientific RationaleRecommended Solutions
Presence of Moisture Water can hydrolyze catalysts, quench organometallic reagents, or participate in undesired side reactions. The starting material itself should have a low moisture content (≤0.5%).[5]Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Impure Starting Material Contaminants in the 2-Fluoro-3-formylbenzoic acid or other reagents can inhibit the reaction or catalyze side reactions, consuming starting material.[3]Verify the purity of the starting material by NMR or melting point. If necessary, purify it by recrystallization before use.
Suboptimal Temperature The reaction may have a high activation energy, requiring heat to proceed at a reasonable rate. Conversely, some reactions are exothermic and require initial cooling to prevent runaway reactions and side product formation.[11]Systematically screen temperatures. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature or heat to reflux, monitoring progress by TLC.[9]
Inefficient Mixing In heterogeneous reactions (e.g., with a solid reagent), poor mixing can lead to low surface area contact between reactants, preventing the reaction from going to completion.[3]Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous. For viscous mixtures, consider mechanical stirring.
Incorrect Reagent Stoichiometry The molar ratios of reactants are critical. An excess of one reagent might lead to side products, while an insufficient amount of a key reagent will result in an incomplete reaction.[4]Carefully calculate and measure all reagents. Consider performing a stoichiometric optimization by systematically varying the molar ratios to find the ideal balance.
Problem 2: Significant Side Product Formation
Potential CauseScientific RationaleRecommended Solutions
Over-oxidation of Aldehyde Aldehydes are easily oxidized to carboxylic acids, a common issue if the reaction is run at high temperatures in the presence of air or other oxidants.[10]Run the reaction under an inert atmosphere. Avoid excessive heating. If using an oxidizing agent for another part of the molecule, choose one that is selective for the desired functional group.
Lack of Chemoselectivity Nucleophiles can potentially react with both the aldehyde (to form an alcohol or imine) and the carboxylic acid (to form an ester or amide).Protect one of the functional groups. For example, convert the carboxylic acid to a methyl or ethyl ester before reacting with the aldehyde. The protecting group can be removed in a subsequent step.
Intramolecular Cyclization The proximity of the aldehyde and carboxylic acid groups can facilitate intramolecular reactions, leading to the formation of phthalide-like structures.[1]Choose reaction conditions (solvent, temperature, pH) that disfavor intramolecular pathways. Often, running the reaction at a higher concentration can favor the desired intermolecular reaction.
Self-Condensation Under basic conditions, the molecule can potentially undergo self-condensation reactions, similar to an aldol or Cannizzaro-type reaction.If possible, run the reaction under neutral or acidic conditions. If a base is required, add the 2-Fluoro-3-formylbenzoic acid slowly to the reaction mixture to keep its instantaneous concentration low.[11]

Section 3: Visualization & Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions involving 2-Fluoro-3-formylbenzoic acid.

Caption: Troubleshooting logic for low product yield.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol describes the condensation of the aldehyde group with a primary amine, a fundamental transformation for this substrate.[9]

Materials:

  • 2-Fluoro-3-formylbenzoic acid

  • Primary amine (e.g., aniline or a substituted aniline)

  • Solvent (e.g., ethanol or methanol)

  • Acid catalyst (optional, e.g., a few drops of glacial acetic acid)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-Fluoro-3-formylbenzoic acid in the chosen solvent (e.g., ethanol).

  • Add 1.0-1.1 equivalents of the primary amine to the solution.

  • If the reaction is slow at room temperature, add 2-3 drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Upon completion (disappearance of the starting material), cool the reaction mixture.

  • If the product precipitates upon cooling, collect it by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final Schiff base.[9]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds and can be highly effective for removing unreacted starting materials or side products.[3][12]

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for benzoic acid derivatives include ethanol/water or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent. The purity can be confirmed by measuring the melting point and comparing it to the literature value.[12]

References

  • Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
  • Chemistry LibreTexts. (2024, March 17). Substituent Effects on Acidity. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]

  • Quora. (2015, December 12). Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? Retrieved from [Link]

  • Royal Society of Chemistry. (2025, November 18). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Georganics. (n.d.). 2-Fluoro-5-formylbenzoic acid - High purity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Heterocycles from 2‐Acylbenzoic Acids. Retrieved from [Link]

  • European Journal of Chemistry. (2013, September 30). 3-Formylchromones as diverse building blocks in heterocycles synthesis. Retrieved from [Link]

  • National Institutes of Health. (2006, October 23). Fluorous Synthesis of Heterocyclic Systems. Retrieved from [Link]

  • PubChem. (n.d.). 2-fluoro-3-formylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). Purification of Products. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Quora. (2018, March 9). If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling the Synthesis of 2-Fluoro-3-formylbenzoic Acid

Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, scalable production. As a trifunctional building block, 2-Fluoro-3-formylbenzoic acid is a valuable intermediate in the development of pharmaceuticals and advanced materials. However, its synthesis presents unique challenges, particularly concerning regioselectivity, reaction control, and purification at scale.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its synthesis. We will explore the causality behind experimental choices to empower you with the knowledge to optimize your process effectively.

Section 1: Comparative Analysis of Scalable Synthetic Strategies

Choosing the right synthetic route is the most critical decision when scaling up. The ideal pathway should be cost-effective, safe, high-yielding, and reproducible. Below is a comparison of common strategies for synthesizing 2-Fluoro-3-formylbenzoic acid.

Synthetic Strategy Starting Material Key Reagents Typical Yield Pros for Scale-Up Cons for Scale-Up
Directed Ortho-Metalation (DoM) 2-Fluorobenzoic acids-BuLi or LTMP, DMF or other formylating agent70-85%High regioselectivity, convergent route.[1][2][3]Requires cryogenic temperatures (-78 °C), pyrophoric reagents (BuLi), strict anhydrous conditions.[4][5]
Oxidation of Methyl Group 2-Fluoro-3-methylbenzoic acidKMnO₄, MnO₂, or other selective oxidants40-60%Milder conditions than DoM, less hazardous reagents.Risk of over-oxidation to the dicarboxylic acid, challenging to achieve high selectivity.[6][7]
Grignard Reaction & Carboxylation 1-Bromo-2-fluoro-3-methylbenzeneMg, CO₂ (dry ice), followed by oxidation of the methyl group50-70% (over 2 steps)Well-established and robust reaction class, avoids pyrophoric lithium reagents.[8]Moisture sensitivity of Grignard reagent, requires a multi-step sequence.[9]

Section 2: Key Synthesis Workflow Visualization

Successful scale-up requires a systematic approach. The following workflow outlines the critical stages from route selection to final product validation.

G cluster_0 Phase 1: Route Scouting & Feasibility cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Scale-Up & Validation A Starting Material Sourcing & Cost Analysis B Bench-Scale Synthesis (DoM vs. Oxidation vs. Grignard) A->B C Impurity Profiling (HPLC, GC-MS) B->C D Parameter Optimization (Temp, Stoichiometry, Time) C->D Select Lead Route E Work-up & Isolation Procedure Development D->E F Purification Method (Recrystallization, Chromatography) E->F G Pilot Scale Run (Heat Transfer & Mixing Study) F->G Define Final Process H Process Safety Analysis (HAZOP) G->H I Final Product QC (Purity, Yield, Spec Sheet) H->I G A 1. Reactor Setup (Inert, -78 °C) B 2. Charge 2-Fluorobenzoic Acid & Anhydrous THF A->B C 3. Slow Addition of s-BuLi (Monitor Internal Temp < -70 °C) B->C D 4. Stir for 1h (Formation of Dianion) C->D E 5. Slow Addition of DMF (Electrophilic Quench) D->E F 6. Warm to Room Temp Overnight E->F G 7. Aqueous Work-up (Acidification with HCl) F->G H 8. Extraction & Solvent Removal G->H I 9. Recrystallization (Purification) H->I J 10. Final Product (Drying & QC) I->J

Sources

Troubleshooting

Overcoming solubility issues of 2-Fluoro-3-formylbenzoic acid in reaction media

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media Welcome to the technical support center for 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, chemists, an...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media

Welcome to the technical support center for 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility issues with this versatile building block. As a substituted benzoic acid, its solubility is influenced by factors such as pH, solvent polarity, and temperature. This document provides a structured approach to diagnosing and resolving these challenges, ensuring your reactions proceed smoothly and efficiently.

PART 1: Troubleshooting Guide

Experiencing poor solubility can halt a promising synthetic route. This section provides a logical, step-by-step framework to identify the root cause of the issue and implement an effective solution.

Initial Solubility Assessment: Diagnostic Questions

Before proceeding, carefully consider the following questions to define the scope of your solubility problem:

  • What is your solvent system? (e.g., Aprotic polar, protic, nonpolar, aqueous)

  • What are your reaction conditions? (e.g., Temperature, presence of other reagents, catalysts)

  • At what stage does the solubility issue occur? (e.g., Initial dissolution, during reagent addition, upon heating/cooling)

  • What is the required concentration for your reaction?

Troubleshooting Workflow

The following workflow provides a systematic path to address solubility challenges. Start at the top and follow the path that best describes your situation.

G Troubleshooting Workflow for Solubility Issues cluster_0 Problem Identification cluster_1 Initial Strategies cluster_2 Advanced Strategies cluster_3 Solutions Start Poor solubility of 2-Fluoro-3-formylbenzoic acid in reaction medium Solvent Is the solvent appropriate? Consult solvent selection guide. Start->Solvent Heat Have you tried moderate heating? (e.g., 40-60°C) Solvent->Heat Yes ChangeSolvent Select a more suitable solvent (e.g., polar aprotic like DMF, DMSO) Solvent->ChangeSolvent No pH_Mod Is your reaction compatible with basic conditions? Heat->pH_Mod Still insoluble ApplyHeat Apply gentle heat with stirring. Monitor for degradation. Heat->ApplyHeat Soluble CoSolvent Can a co-solvent be used? pH_Mod->CoSolvent No AddBase Add a non-nucleophilic base to form the soluble carboxylate salt. pH_Mod->AddBase Yes AddCoSolvent Introduce a co-solvent to modify the medium's polarity. CoSolvent->AddCoSolvent Yes Success Reaction Proceeds CoSolvent->Success No, re-evaluate synthesis ChangeSolvent->Heat ApplyHeat->Success AddBase->Success AddCoSolvent->Success

Caption: A step-by-step decision tree for resolving solubility issues.

Troubleshooting Q&A
Q1: My 2-Fluoro-3-formylbenzoic acid won't dissolve in my primary reaction solvent. What should I do first?

Answer: Your first step is to verify that you have selected an appropriate solvent. Like benzoic acid, 2-Fluoro-3-formylbenzoic acid is a polar molecule containing both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyls, fluorine). Its solubility is generally poor in nonpolar solvents like hexane and toluene but significantly better in polar aprotic solvents.

Causality: The principle of "like dissolves like" is paramount.[1] A polar solute requires a polar solvent to overcome the solute-solute interactions (crystal lattice energy) and form stable solute-solvent interactions.

Recommended Action:

  • Consult Solvent Data: Refer to the solvent properties table below. If you are using a nonpolar or weakly polar solvent, consider switching to a polar aprotic solvent.

  • Initial Solvent Screening: If possible, perform small-scale solubility tests in solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), where substituted benzoic acids often show high solubility.[2]

  • Apply Gentle Heat: Solubility is temperature-dependent.[3][4] Warming the mixture to 40-60 °C with stirring can significantly improve the rate of dissolution and overall solubility. However, be cautious of potential degradation or side reactions at elevated temperatures.

Q2: How can I use pH to improve the solubility of 2-Fluoro-3-formylbenzoic acid?

Answer: You can dramatically increase the aqueous and polar solvent solubility of 2-Fluoro-3-formylbenzoic acid by converting it to its conjugate base, the carboxylate salt. This is achieved by adding a base to the reaction medium.

Causality: The carboxylic acid group is acidic. By raising the pH of the solution above the compound's pKa, the acidic proton is removed, creating a charged carboxylate anion (2-fluoro-3-formylbenzoate). This ionic species has much stronger and more favorable interactions with polar solvents compared to the neutral, hydrogen-bonded acid form, leading to a significant increase in solubility.[5][6][7] The pKa of benzoic acid is approximately 4.2, and while the fluoro and formyl groups will influence this value, the principle remains the same.[5]

G cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Acid R-COOH (Poorly Soluble) H2O H₂O Equilibrium Acid->Equilibrium Base R-COO⁻ + H⁺ (Highly Soluble) OH OH⁻ Equilibrium->Base caption Effect of pH on Carboxylic Acid Solubility

Caption: Deprotonation at high pH increases solubility.

Experimental Protocol: pH-Mediated Dissolution

  • Select a Base: Choose a base that is compatible with your reaction chemistry. For many organic reactions, non-nucleophilic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃) are suitable.

  • Solvent Addition: Suspend the 2-Fluoro-3-formylbenzoic acid in your chosen reaction solvent.

  • Base Addition: Add the base dropwise or portion-wise while stirring vigorously. Typically, 1.0 to 1.2 equivalents of base are sufficient.

  • Observe Dissolution: As the carboxylate salt forms, you should observe the solid dissolving to form a clear solution.

  • Proceed with Reaction: Once the acid is fully dissolved, you can proceed with the addition of other reagents.

Trustworthiness Check: This method is highly reliable for acidic compounds. However, ensure that your subsequent reagents and the desired reaction are stable under basic conditions. The formyl group, in particular, can be sensitive to certain strong bases or nucleophiles.

Q3: Can I use a co-solvent system? Which ones are recommended?

Answer: Yes, using a co-solvent is an excellent and widely used strategy.[8][9] A co-solvent is a secondary solvent added in a smaller amount to a primary solvent to improve the solubility of a solute.[8]

Causality: Co-solvents work by reducing the overall polarity of a highly polar solvent system (like water) or increasing the polarity of a nonpolar one.[10] For instance, adding a water-miscible organic solvent like ethanol or DMSO to an aqueous medium disrupts the highly ordered hydrogen-bonding network of water, creating a more favorable environment for a less polar organic solute.[] In a purely organic medium, adding a small amount of a highly polar solvent like DMF or DMSO can create localized areas of polarity that specifically solvate the polar functional groups of your compound.

Recommended Co-solvents:

Co-SolventPrimary Solvent CompatibilityKey Characteristics
N,N-Dimethylformamide (DMF) THF, Dichloromethane, AcetonitrileHighly polar aprotic; excellent solvent for many organic acids.
Dimethyl sulfoxide (DMSO) THF, Dichloromethane, Water, AlcoholsHighly polar aprotic; strong H-bond acceptor. Can accelerate some reactions.
Ethanol Water, THF, ToluenePolar protic; can participate in H-bonding. Ensure it's inert in your reaction.
Tetrahydrofuran (THF) Dichloromethane, Toluene, HexanesModerately polar ether; good general-purpose co-solvent.
Acetonitrile (ACN) Water, Dichloromethane, AlcoholsPolar aprotic; often used in chromatography and reactions.

Experimental Protocol: Screening for an Effective Co-solvent System

  • Primary System: Suspend a small, known amount of 2-Fluoro-3-formylbenzoic acid in your primary reaction solvent in a vial.

  • Titration: Add a potential co-solvent dropwise from the table above while stirring.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution.

  • Selection: The co-solvent that dissolves the compound in the smallest volume percentage is often the most effective.

  • Scale-Up: Apply the optimized solvent/co-solvent ratio to your full-scale reaction. Aim to use the minimum amount of co-solvent necessary, typically 5-20% by volume.

PART 2: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents for screening the solubility of 2-Fluoro-3-formylbenzoic acid?

A: Based on the structure (a substituted benzoic acid), the best starting points for solubility screening are polar aprotic solvents. We recommend beginning with:

  • High Solubility (likely): N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

  • Moderate Solubility (likely): Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, Acetone.

  • Low Solubility (likely): Dichloromethane (DCM), Toluene, Heptane/Hexane.

  • Aqueous Solubility: Very low in neutral or acidic water, but high in basic water (pH > 7).[5][12]

Q: My compound dissolves initially with heating but then precipitates out during the reaction. Why is this happening and how can I prevent it?

A: This common issue, known as "crashing out," can be attributed to several factors:

  • Change in Solvent Composition: A reagent you added may have significantly different polarity than your solvent system, effectively reducing the overall solvating power for your starting material.

  • Reaction Consumption: As the 2-Fluoro-3-formylbenzoic acid is consumed, its concentration drops below its saturation point, but if a newly formed intermediate or product is less soluble, it may precipitate.

  • Temperature Fluctuation: If you heated the mixture to dissolve the starting material and then allowed it to cool, it may have dropped below its saturation temperature.

Prevention Strategies:

  • Add Reagents at Temperature: If you dissolved the compound with heat, maintain that temperature while adding the next reagent.

  • Use a Co-solvent: Proactively add a small amount (5-10%) of a high-solubility co-solvent like DMF or DMSO to the initial mixture to create a more robust solvent system.

  • Slower Reagent Addition: Add the problematic reagent more slowly to avoid localized concentration changes that can trigger precipitation.

Q: How do I choose between pH adjustment and using a co-solvent?

A: The choice depends entirely on your reaction's chemistry:

  • Choose pH Adjustment when: Your reactants, catalysts, and desired products are all stable in the presence of a base. This is often the most effective method for achieving high concentrations in polar solvents.

  • Choose a Co-solvent when: Your reaction is sensitive to bases (e.g., involves base-sensitive functional groups, requires acidic catalysis) or is run in a non-polar or aprotic medium where adding an inorganic base is not feasible. Co-solvents offer greater versatility across different reaction types.[8][]

Q: Will modifying the solvent system affect my reaction's outcome or kinetics?

A: Absolutely. The solvent plays a critical role in a chemical reaction by solvating reactants, intermediates, and transition states.

  • Kinetics: Switching from a nonpolar to a polar aprotic solvent (like DMF or DMSO) can dramatically accelerate reactions involving charged intermediates or transition states (e.g., Sₙ2 reactions).

  • Selectivity: The solvent can influence the chemo-, regio-, or stereoselectivity of a reaction by preferentially stabilizing one reaction pathway over another.

  • Work-up: Using high-boiling point co-solvents like DMF or DMSO can complicate product isolation. Ensure you have a plan for their removal (e.g., aqueous wash, high-vacuum distillation).

Always perform a small-scale trial reaction in the new solvent system to confirm that it does not negatively impact the reaction's outcome before committing to a large-scale synthesis.

References
  • Understanding the Effect of pH on Benzoic Acid Solubility. (2023). Physics Forums. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. [Link]

  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS. (2021). International Journal of Creative Research Thoughts. [Link]

  • Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. [Link]

  • EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (2020). Journal of Molecular Structure. [Link]

  • The pH effect on partition coefficient of benzoic acid. (2018). ResearchGate. [Link]

  • What is the approximate pH and composition of an aqueous system that dissolves Benzoic acid? (2017). Quora. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development. [Link]

  • Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. AIP Publishing. [Link]

  • Benzoic acid. Wikipedia. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Co-solvent: Significance and symbolism. (2025). Sci-Tech Dictionary. [Link]

  • Tactics to Improve Solubility. (2021). Royal Society of Chemistry. [Link]

  • Advances in Solubility Enhancement Techniques. (2013). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

  • Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • Reaction Work-Ups. (2021). Chemistry LibreTexts. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Medium. [Link]

  • Solubility of Benzoic Acid in Organic Solvents. (2015). Scribd. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2010). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Optimization for 2-Fluoro-3-formylbenzoic Acid Reactions

Welcome to the technical support center for reactions involving 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Fluoro-3-formylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for this versatile but challenging trifunctional building block. The unique electronic and steric properties stemming from its ortho-fluoro, meta-formyl, and carboxyl substitution pattern demand careful consideration in catalyst selection and reaction optimization.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the common challenges encountered in the lab.

Part 1: Catalyst Selection & Initial Reaction Setup

Q1: What are the primary challenges when using 2-Fluoro-3-formylbenzoic acid in cross-coupling reactions?

A1: The primary challenge lies in the inherent reactivity of the C-F bond. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira, the reactivity of the aryl halide is critical for the initial oxidative addition step, which is often rate-determining.[1][2] The bond dissociation energy of a C-F bond is significantly higher than that of C-Cl, C-Br, or C-I bonds, making aryl fluorides the least reactive coupling partners.[3] Consequently, achieving efficient coupling with 2-Fluoro-3-formylbenzoic acid requires specialized catalytic systems and more forcing reaction conditions compared to its chloro or bromo analogs.[3]

A secondary challenge is potential catalyst inhibition or side reactions involving the free carboxylic acid and aldehyde groups. These functional groups can coordinate to the metal center, interfering with the catalytic cycle.

Q2: Which type of catalyst is recommended for a Suzuki-Miyaura coupling with 2-Fluoro-3-formylbenzoic acid?

A2: For activating the challenging C-F bond in a Suzuki-Miyaura coupling, a high-performance palladium catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ are often ineffective. The key to success is the choice of ligand.[4]

Recommended Catalyst System:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: A bulky, electron-rich phosphine ligand is paramount. The most successful ligands for activating aryl fluorides (and chlorides) are typically from the biarylphosphine class (Buchwald ligands).[4] Excellent starting points include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

Alternatively, using a pre-formed palladium precatalyst, such as an SPhos or XPhos palladacycle (e.g., G3 or G4 precatalysts), can be highly advantageous. These precatalysts are often more stable and form the active Pd(0) species more readily and cleanly, which can be crucial when dealing with unstable coupling partners like some boronic acids.[5]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-Fluoro-3-formylbenzoic acid with an arylboronic acid. Optimization of temperature, base, and solvent will likely be required.

Materials:

  • 2-Fluoro-3-formylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Precursor (e.g., Pd(OAc)₂, 1–3 mol%)

  • Ligand (e.g., SPhos, 2–6 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2–3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Fluoro-3-formylbenzoic acid, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, briefly mix the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[4]

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to the desired temperature (typically 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to protonate the benzoic acid and any excess base.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Q3: My reaction is very sluggish or shows no conversion. What should I do?

A3: This is the most common issue when working with an unreactive aryl fluoride.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Pure? start->check_reagents sol_catalyst_ligand Increase Catalyst/Ligand Loading (up to 5 mol% Pd). Switch to a more active ligand (e.g., XPhos, RuPhos). Use a pre-formed palladacycle precatalyst. check_catalyst->sol_catalyst_ligand Troubleshoot sol_conditions_temp Increase Temperature. (e.g., from 80°C to 110°C) check_conditions->sol_conditions_temp Troubleshoot sol_conditions_base Switch to a stronger, more soluble base. (e.g., K2CO3 -> K3PO4 -> Cs2CO3) check_conditions->sol_conditions_base Troubleshoot sol_reagents_purity Check purity of boronic acid. Ensure solvent is anhydrous and fully degassed. check_reagents->sol_reagents_purity Troubleshoot

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Explanation:

  • Catalyst System: The C-F bond activation is the bottleneck. Increasing the catalyst loading can help. If that fails, a more electron-rich and bulky ligand is the next logical step.[4] Buchwald precatalysts are often superior as they bypass the often-problematic in-situ formation of the active Pd(0) species.[5]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for the oxidative addition of the C-F bond.

  • Base Selection: The base plays a crucial role in the transmetalation step. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially if the boronic acid is less reactive.

  • Reagent Quality: Ensure your boronic acid has not undergone decomposition (protodeboronation), which can occur during storage.[4] Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst, which leads to catalyst death.[4]

Q4: I am observing significant side products. What are they and how can I prevent them?

A4: Two common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.

Side Reaction Cause Prevention Strategy Citation
Homocoupling Presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.Rigorously degas all solvents and reagents. Maintain a strict inert (Argon or Nitrogen) atmosphere throughout the entire procedure.[4]
Protodeboronation The boronic acid group is replaced by a hydrogen atom. This is promoted by high temperatures and the presence of water/base, and is an issue with unstable boronic acids.Use the boronic acid as soon as possible after purchase/synthesis. Consider using a milder base or slightly lower temperature if possible. Using a more active catalyst to accelerate the desired cross-coupling can also help, as it outcompetes the decomposition pathway.[4][5]

A third potential side reaction specific to this substrate is decarboxylation under harsh basic conditions and high temperatures, although this is generally less common for aromatic carboxylic acids. If you suspect this is occurring, consider protecting the carboxylic acid as an ester, performing the coupling, and then hydrolyzing the ester in a final step.

Q5: The aldehyde group in my starting material/product seems to be reacting. How can I address this?

A5: The formyl group is generally stable under Suzuki conditions but can undergo side reactions like reduction (if a hydride source is present) or condensation reactions. If you observe byproducts related to the aldehyde, consider protecting it.

Protection Strategy:

  • Acetal Formation: The aldehyde can be protected as a dimethyl or diethyl acetal by reacting it with the corresponding alcohol under acidic conditions (e.g., using a catalytic amount of p-toluenesulfonic acid). This acetal is stable to the basic conditions of the Suzuki coupling.

  • Deprotection: After the coupling reaction and work-up, the aldehyde can be easily regenerated by treatment with a mild aqueous acid (e.g., 1M HCl).

G SM 2-Fluoro-3-formylbenzoic acid Protected_SM Protected Starting Material (Acetal) SM->Protected_SM Protection (e.g., MeOH, H+) Coupled_Protected Coupled Product (Acetal) Protected_SM->Coupled_Protected Suzuki Coupling Final_Product Final Coupled Product (Aldehyde) Coupled_Protected->Final_Product Deprotection (e.g., aq. HCl)

Caption: Aldehyde protection-deprotection workflow.

Part 3: Purification and Characterization

Q6: Purification of the final product is difficult due to its polarity. What is the best approach?

A6: The presence of the carboxylic acid makes the product highly polar and potentially water-soluble, especially in its salt form.

Purification Strategies:

  • Acidic Work-up: During the aqueous work-up, ensure the solution is acidified to a pH of ~2-3. This protonates the carboxylate, making the product less water-soluble and more soluble in organic solvents like ethyl acetate.

  • Column Chromatography:

    • Mobile Phase: A common mistake is using a mobile phase that is not acidic enough. Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate + 1% AcOH). This keeps the carboxylic acid protonated and prevents streaking on the silica gel column.

    • Gradient: Start with a less polar mixture and gradually increase the polarity.

  • Recrystallization: If the product is a solid, recrystallization can be an excellent purification method. Common solvent systems include ethanol/water or ethyl acetate/hexane.[6]

References

  • A Comparative Guide to Alternatives for 2-Fluoro-5-formylbenzoic Acid in Benzofuran Synthesis. Benchchem.
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem.
  • A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
  • Reactivity in Cross-Coupling Reactions. Benchchem.

Sources

Troubleshooting

Analytical techniques for monitoring the progress of 2-Fluoro-3-formylbenzoic acid reactions

Technical Support Center: Monitoring Reactions of 2-Fluoro-3-formylbenzoic Acid Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 2-Fluoro-3-formylbenzoic acid (CAS No....

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Monitoring Reactions of 2-Fluoro-3-formylbenzoic Acid

Welcome to the technical support center dedicated to the analytical monitoring of reactions involving 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Given its unique trifunctional nature—possessing a carboxylic acid, an aldehyde, and an aromatic fluoride—selecting and troubleshooting the appropriate analytical technique is paramount for successful reaction outcomes. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure you can confidently track your reaction's progress, quantify its conversion, and confirm the identity of your products.

Section 1: Choosing the Right Analytical Technique

The first critical step in monitoring any chemical reaction is selecting the most appropriate analytical method. The choice depends on the specific information you need—be it a quick qualitative check, precise quantification, or structural confirmation—as well as the resources available.

Q: What is the best analytical technique for monitoring my reaction involving 2-Fluoro-3-formylbenzoic acid?

A: There is no single "best" technique; the optimal choice is dictated by your experimental goals. The three most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages.

Comparison of Key Analytical Techniques

TechniquePrimary UseSpeedCostExpertise RequiredQuantitative?
TLC Rapid, qualitative reaction progress check.Very FastLowLowNo (Semi-quantitative at best)
HPLC Accurate quantification of reactants and products.ModerateHighModerate to HighYes
NMR Structural confirmation and quantification.SlowHighHighYes (qNMR)
FTIR Functional group analysis (qualitative).FastModerateLow to ModerateNo

To aid in your decision, the following workflow provides a logical pathway for selecting the most suitable technique based on your analytical needs.

TechniqueSelection start Start: Define Analytical Goal qual Quick Progress Check? start->qual quant Need Quantitative Data (e.g., % Conversion, Yield)? struct Need Structural Confirmation? quant->struct Yes hplc Use High-Performance Liquid Chromatography (HPLC) quant->hplc No Structural Info Needed qual->quant No tlc Use Thin-Layer Chromatography (TLC) qual->tlc Yes struct->hplc No, HPLC is sufficient nmr Use Quantitative NMR (qNMR) struct->nmr Yes tlc->quant Results unclear? Need confirmation. ftir Use FTIR for Functional Group Analysis HPLCTroubleshooting start Problem: HPLC Peak Tailing for Aromatic Acid check_ph Is Mobile Phase pH < 3? start->check_ph check_col Is Column Modern & End-Capped? check_ph->check_col Yes add_acid Action: Add 0.1% TFA or Formic Acid to Mobile Phase check_ph->add_acid No check_conc Is Sample Concentration Low? check_col->check_conc Yes change_col Action: Switch to a High-Purity, End-Capped Column check_col->change_col No dilute Action: Dilute Sample 10x and Re-inject check_conc->dilute No resolved Peak Shape Improved check_conc->resolved Yes add_acid->resolved change_col->resolved dilute->resolved

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Structural Confirmation of 2-Fluoro-3-formylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and offering field-proven insights. Each analyti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide moves beyond a simple listing of methods, delving into the causality behind experimental choices and offering field-proven insights. Each analytical technique is presented as a self-validating system, ensuring the trustworthiness of your results.

The Importance of Fluorinated Benzoic Acids in Research

Fluorinated organic molecules, particularly those built upon a benzoic acid framework, are indispensable in modern drug discovery.[1] The introduction of fluorine can significantly modulate a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets. The presence of both a formyl and a carboxylic acid group on 2-fluoro-3-formylbenzoic acid provides multiple points for synthetic modification, making it a versatile scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies.

An Integrated Approach to Structural Elucidation

A definitive structural confirmation relies on the synergistic use of multiple analytical techniques. Spectroscopic methods provide pieces of the structural puzzle, while X-ray crystallography can offer a definitive three-dimensional picture. The following sections will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Integrated workflow for the characterization of 2-Fluoro-3-formylbenzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For 2-fluoro-3-formylbenzoic acid derivatives, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features for 2-Fluoro-3-formylbenzoic Acid:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
-COOH> 10Broad Singlet-The chemical shift is concentration and solvent dependent.
-CHO~10Singlet-Characteristic downfield shift for aldehyde protons.
Aromatic-H7.5 - 8.5MultipletsJ(H,H) and J(H,F)The exact shifts and multiplicities will depend on the substitution pattern.
¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Expected ¹³C NMR Spectral Features for 2-Fluoro-3-formylbenzoic Acid:

CarbonExpected Chemical Shift (ppm)Notes
-COOH165 - 175The carbonyl carbon of the carboxylic acid is typically found in this region.
-CHO190 - 200The aldehyde carbonyl carbon is significantly downfield.
Aromatic C-F155 - 165 (d, ¹J(C,F) ≈ 250 Hz)The carbon directly attached to fluorine will show a large coupling constant.
Aromatic C120 - 140The remaining aromatic carbons will appear in this region, with their shifts influenced by the substituents.

Note: The data presented is based on the analysis of structurally similar compounds.[2][3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the 2-fluoro-3-formylbenzoic acid derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

  • Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

  • Data Analysis: Assign the peaks based on their chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Expected Mass Spectrometric Data for 2-Fluoro-3-formylbenzoic Acid (MW: 168.12 g/mol ): [5][6]

Ionm/z (Predicted)Interpretation
[M+H]⁺169.03Protonated molecular ion.
[M+Na]⁺191.01Sodium adduct of the molecular ion.
[M-H]⁻167.01Deprotonated molecular ion.
[M-OH]⁺151.02Loss of the hydroxyl group from the carboxylic acid.
[M-CHO]⁺139.02Loss of the formyl group.
[M-COOH]⁺123.02Loss of the carboxyl group.

Note: Predicted m/z values are based on the exact mass of the most abundant isotopes.[7]

The fragmentation of benzoic acid derivatives in mass spectrometry is influenced by the position of the substituents.[8] For 2-fluoro-3-formylbenzoic acid, characteristic losses of water, the formyl group, and the carboxyl group are expected.[9]

dot graph G { layout=neato; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Predicted major fragmentation pathways for 2-fluoro-3-formylbenzoic acid in mass spectrometry.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., spray voltage, capillary temperature).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in the desired mass range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected pattern for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Expected FTIR Absorption Bands for 2-Fluoro-3-formylbenzoic Acid:

Functional GroupCharacteristic Absorption (cm⁻¹)Vibration
Carboxylic Acid O-H2500-3300 (broad)O-H stretch
Carboxylic Acid C=O1700-1725C=O stretch
Aldehyde C-H2820-2850 and 2720-2750C-H stretch (Fermi resonance)
Aldehyde C=O1690-1715C=O stretch
Aromatic C=C1450-1600C=C stretch
C-F1000-1400C-F stretch

The broad O-H stretch of the carboxylic acid is a hallmark of these molecules.[10] The carbonyl stretching frequencies of the carboxylic acid and the aldehyde will be key in distinguishing isomers.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Acquire the FTIR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While spectroscopic methods provide strong evidence for a proposed structure, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure in the solid state, including stereochemistry and the spatial arrangement of atoms. Obtaining a high-quality single crystal is often the rate-limiting step.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[10] The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the 2-fluoro-3-formylbenzoic acid derivative of suitable size and quality. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect the diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion: A Multi-faceted Approach to Certainty

The structural confirmation of 2-fluoro-3-formylbenzoic acid derivatives requires a multi-pronged analytical approach. NMR spectroscopy provides the foundational map of the molecule's connectivity. Mass spectrometry confirms the molecular weight and offers clues to the lability of certain bonds. FTIR spectroscopy gives a quick and reliable confirmation of the presence of key functional groups. Finally, when a definitive three-dimensional structure is required, single-crystal X-ray diffraction stands as the gold standard.

By judiciously applying these techniques and understanding their individual strengths and limitations, researchers can confidently characterize these valuable synthetic intermediates, paving the way for their successful application in drug discovery and materials science.

References

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-formylbenzoic acid (C8H5FO3). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • PubMed. (n.d.). FTIR and Raman spectra and optimized geometry of 2,3,6-tri-fluorobenzoic acid dimer: a DFT and SQMFF study. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. Retrieved from [Link]

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of 2-Fluoro-3-formylbenzoic Acid and Its Halogenated Congeners: A Guide for Synthetic and Medicinal Chemists

In the landscape of modern drug discovery and materials science, the nuanced selection of molecular building blocks is a critical determinant of success. Halogenated benzoic acids, a class of versatile synthetic intermed...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the nuanced selection of molecular building blocks is a critical determinant of success. Halogenated benzoic acids, a class of versatile synthetic intermediates, offer a rich playground for chemists to modulate the physicochemical and pharmacological properties of target molecules. This guide provides an in-depth comparative analysis of 2-Fluoro-3-formylbenzoic acid and its chloro, bromo, and iodo analogues. By examining their synthesis, physicochemical properties, and reactivity, supported by established chemical principles and experimental insights, we aim to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ these valuable synthons.

Introduction: The Strategic Role of Halogenation in Molecular Design

The introduction of a halogen atom into an organic molecule can profoundly influence its steric and electronic properties. In the context of benzoic acids, halogenation impacts acidity, reactivity, and biological interactions. Fluorine, in particular, is a favored substituent in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[1] This guide will dissect the subtle yet significant differences imparted by fluorine versus its heavier halogen counterparts—chlorine, bromine, and iodine—in the context of a 3-formylbenzoic acid scaffold.

Physicochemical Properties: A Comparative Overview

Table 1: Comparative Physicochemical Properties of 2-Halo-3-formylbenzoic Acids and Related Compounds

Property2-Fluoro-3-formylbenzoic acid2-Chloro-3-formylbenzoic acid2-Bromo-3-formylbenzoic acid (predicted)2-Iodo-3-formylbenzoic acid (predicted)
CAS Number 1289043-16-8[2]1289106-07-5[3]N/AN/A
Molecular Formula C₈H₅FO₃C₈H₅ClO₃C₈H₅BrO₃C₈H₅IO₃
Molecular Weight ( g/mol ) 168.12184.58229.03276.03
Melting Point (°C) No data availableNo data availableEstimated >150Estimated >150
pKa Predicted ~3.5-3.8Predicted ~3.6-3.9Predicted ~3.7-4.0Predicted ~3.8-4.1
Predicted LogP 1.34[3]1.85[3]>2.0>2.5
Topological Polar Surface Area (Ų) 54.37[3]54.37[3]54.3754.37

Note: Data for bromo and iodo analogues are estimations based on trends observed in other halogenated benzoic acids. The melting point of the related 2-iodo-3-methylbenzoic acid is 150-153 °C.[4] The predicted pKa values are based on the known electronic effects of halogens.

Acidity

The acidity of benzoic acids is governed by the stability of the corresponding carboxylate anion. Electron-withdrawing groups increase acidity by delocalizing the negative charge. All halogens are electron-withdrawing through the inductive effect (-I effect), which decreases in the order F > Cl > Br > I. However, they also exhibit an electron-donating mesomeric effect (+M effect) due to their lone pairs, which decreases acidity. The interplay of these two opposing effects determines the overall acidity. For ortho-substituted benzoic acids, steric effects can also play a role by forcing the carboxyl group out of the plane of the benzene ring, which can inhibit resonance and increase acidity.

Solubility

The solubility of these compounds in organic solvents is expected to increase with the size of the halogen due to increased lipophilicity (LogP). Conversely, solubility in polar solvents like water is likely to decrease. For instance, 2-bromo-5-formylbenzoic acid shows good solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol and ethanol, but limited solubility in less polar solvents like diethyl ether.[5]

Synthesis of 2-Halo-3-formylbenzoic Acids

The synthetic accessibility of these building blocks is a key consideration.

Synthesis of 2-Fluoro-3-formylbenzoic Acid

A common route to 2-fluoro-5-formylbenzoic acid involves a two-step process starting from 3-bromo-4-fluorobenzaldehyde. This involves cyanation followed by hydrolysis of the nitrile.[1] A similar strategy could be adapted for the synthesis of the 2-fluoro-3-formyl isomer.

Synthesis of Other Halogenated Analogues

The chloro, bromo, and iodo analogues can be synthesized through various methods, including the oxidation of the corresponding 2-halo-3-methylbenzoic acids or by direct formylation of a 2-halobenzoic acid. The synthesis of 2-iodobenzoic acid is often achieved via the diazotization of anthranilic acid followed by a Sandmeyer reaction with iodide.[6]

Comparative Reactivity: A Tale of Three Functional Groups

The reactivity of the 2-halo-3-formylbenzoic acids is a composite of the behavior of the carboxylic acid, the aldehyde, and the halogenated aromatic ring.

Reactions of the Carboxylic Acid Group

1. Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The rate of acid-catalyzed esterification is influenced by both electronic and steric factors. The increased acidity due to the electron-withdrawing halogen and formyl groups will generally favor esterification.

2. Amidation: The formation of amides is another crucial reaction. This is often achieved by first converting the carboxylic acid to a more reactive species like an acyl chloride or by using coupling reagents.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a wide range of transformations.

1. Wittig Reaction: The Wittig reaction allows for the formation of an alkene from the aldehyde. The reactivity of the aldehyde towards the phosphorus ylide is influenced by the electronic nature of the aromatic ring. The electron-withdrawing character of the halogen and carboxyl groups will enhance the electrophilicity of the aldehyde carbon, likely facilitating the reaction.[7]

Reactions of the Aromatic Ring

The halogen on the aromatic ring can participate in various cross-coupling reactions, providing a powerful tool for further molecular elaboration. The reactivity in these reactions generally follows the trend I > Br > Cl >> F.

Experimental Protocols

The following protocols are provided as representative examples and should be optimized for each specific substrate.

Protocol 1: Fischer-Speier Esterification of 2-Halo-3-formylbenzoic Acid

This protocol describes the acid-catalyzed esterification with methanol.

Rationale: This is a straightforward method for esterification. Using a large excess of the alcohol (methanol) drives the equilibrium towards the product. The catalytic amount of sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

Diagram: Fischer Esterification Workflow

FischerEsterification Start Dissolve 2-halo-3-formylbenzoic acid in excess anhydrous methanol AddCatalyst Add catalytic H₂SO₄ Start->AddCatalyst Reflux Reflux for 4-12 hours (Monitor by TLC) AddCatalyst->Reflux Workup Aqueous Work-up: - Quench with water - Extract with EtOAc - Wash with NaHCO₃ (aq) - Wash with brine Reflux->Workup Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify AmideSynthesis Start Suspend 2-halo-3-formylbenzoic acid in an inert solvent (e.g., DCM) AddSOCl2 Add thionyl chloride (SOCl₂) and a catalytic amount of DMF Start->AddSOCl2 Reflux Reflux until gas evolution ceases AddSOCl2->Reflux Concentrate Concentrate in vacuo to remove excess SOCl₂ Reflux->Concentrate Dissolve Dissolve crude acyl chloride in anhydrous DCM Concentrate->Dissolve AddAmine Add amine and a non-nucleophilic base (e.g., triethylamine) at 0 °C Dissolve->AddAmine Stir Stir at room temperature (Monitor by TLC) AddAmine->Stir Workup Aqueous Work-up Stir->Workup Purify Purify by column chromatography or recrystallization Workup->Purify

Sources

Validation

A Comparative Guide to Validating the Purity of Synthesized 2-Fluoro-3-formylbenzoic Acid

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is paramount to the success and reproducibility of their work. 2-Fluoro-3-formylbenzoic acid, a key int...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is paramount to the success and reproducibility of their work. 2-Fluoro-3-formylbenzoic acid, a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials, is no exception. Its trifunctional nature demands rigorous purity assessment to ensure that downstream reactions yield the desired products without the interference of process-related impurities.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 2-Fluoro-3-formylbenzoic acid. We will delve into the rationale behind selecting specific techniques, provide detailed experimental protocols, and present comparative data to empower researchers to make informed decisions for their quality control workflows.

The Synthetic Landscape: Anticipating Potential Impurities

A robust purity validation strategy begins with an understanding of the synthetic route and the potential impurities it may generate. A common and logical approach to synthesizing 2-Fluoro-3-formylbenzoic acid is the selective oxidation of 2-fluoro-3-methylbenzoic acid.

start 2-Fluoro-3-methylbenzoic acid (Starting Material) product 2-Fluoro-3-formylbenzoic acid (Target Molecule) start->product Selective Oxidation (e.g., MnO2, SeO2) over_oxidized 2-Fluoro-1,3-benzenedicarboxylic acid (Over-oxidation Impurity) product->over_oxidized Over-oxidation

Figure 1: Plausible synthetic route to 2-Fluoro-3-formylbenzoic acid and a key potential impurity.

This synthetic pathway highlights two primary process-related impurities that must be monitored:

  • Unreacted Starting Material: Incomplete oxidation can lead to the presence of residual 2-fluoro-3-methylbenzoic acid in the final product.

  • Over-oxidation Product: The aldehyde functionality is susceptible to further oxidation, which would result in the formation of 2-fluoro-1,3-benzenedicarboxylic acid.

Beyond these, other potential impurities could include residual solvents from the reaction and purification steps, as well as any by-products from side reactions. A comprehensive analytical approach should be capable of separating and identifying all these species.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of chromatographic and spectroscopic methods is essential.

Analytical Technique Primary Purpose Information Gained
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and impurity profiling.Percentage purity, detection of starting material, over-oxidation product, and other non-volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Confirmation of the target molecule's structure, detection of residual solvents and structural isomers.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.Confirmation of the molecular weight of the target molecule and identification of unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impurities.Detection of residual solvents and volatile by-products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone for determining the percentage purity of 2-Fluoro-3-formylbenzoic acid due to its high resolution and quantitative capabilities. A reversed-phase method is typically employed for the analysis of such aromatic carboxylic acids.

Experimental Protocol: HPLC-UV Analysis

sample_prep Sample Preparation (Dissolve in Mobile Phase) hplc_system HPLC System (C18 Column) sample_prep->hplc_system detection UV Detector (e.g., 254 nm) hplc_system->detection data_analysis Data Analysis (Peak Area Integration) detection->data_analysis

Figure 2: General workflow for HPLC-UV analysis.

Instrumentation and Consumables:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (e.g., 20% B) and ramp up to a higher percentage (e.g., 90% B) to elute the compound and any less polar impurities. A re-equilibration step at the initial conditions is crucial.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength such as 254 nm is a common choice for aromatic compounds.[2]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 2-Fluoro-3-formylbenzoic acid.

  • Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase components, to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating aromatic compounds like 2-Fluoro-3-formylbenzoic acid.

  • Acidified Mobile Phase: The addition of an acid like formic acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[1]

  • Gradient Elution: A gradient program is often necessary to ensure the elution of both the polar starting material and any less polar impurities within a reasonable timeframe while maintaining good resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized 2-Fluoro-3-formylbenzoic acid and for identifying any structurally related impurities or residual solvents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation and Consumables:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the polar analyte and allow for the observation of the acidic carboxylic proton.[3]

  • NMR Tubes: Standard 5 mm NMR tubes.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the number of scans (typically 8-16), relaxation delay, and spectral width.

  • ¹³C NMR: A proton-decoupled ¹³C experiment will provide a singlet for each unique carbon atom. A larger number of scans will be required compared to the ¹H experiment.

Expected Spectral Features for 2-Fluoro-3-formylbenzoic Acid:

Based on the analysis of structurally similar compounds, the following ¹H NMR signals can be predicted:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
-COOH> 10Broad singletThe acidic proton of the carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.[3]
-CHO~10SingletThe aldehyde proton is highly deshielded and appears as a singlet.[3]
Aromatic Protons7.5 - 8.5MultipletsThe three aromatic protons will be in the downfield region, with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine, formyl, and carboxylic acid groups.

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbons of the aldehyde and carboxylic acid, and the six aromatic carbons (one of which will show coupling to the fluorine atom).

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, further confirming its identity. When coupled with gas chromatography, it becomes a powerful tool for the analysis of volatile and semi-volatile impurities.

Experimental Protocol: GC-MS for Residual Solvents

Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar column, such as a DB-5ms or equivalent, is suitable for general solvent analysis.

  • Carrier Gas: Helium.

Sample Preparation:

  • Dissolve a known amount of the sample in a high-purity solvent that is not expected to be a contaminant (e.g., dichloromethane, if not used in the synthesis).

  • The concentration should be optimized based on the instrument's sensitivity.

Data Acquisition and Analysis:

The sample is injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared to a library for identification.

Why GC-MS is Important:

While HPLC is excellent for non-volatile impurities, GC-MS excels at detecting and identifying residual solvents from the synthesis and purification steps (e.g., toluene, ethyl acetate, etc.). The presence of these solvents can impact the purity and physical properties of the final product.

Comparative Analysis of Purity Validation Methods

Method Strengths Limitations Best Suited For
HPLC-UV Excellent for quantitative analysis, high resolution, robust and reproducible.[4]May not detect impurities that do not have a UV chromophore, requires reference standards for absolute quantification.Determining percentage purity and profiling non-volatile impurities.
NMR Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR), good for detecting residual solvents.Lower sensitivity compared to MS, can have complex spectra for mixtures.Structural confirmation and identification of unknown impurities.
MS High sensitivity, provides accurate molecular weight information.Does not provide quantitative information without an internal standard, may not be suitable for thermally labile compounds.Confirming molecular weight and identifying trace impurities.
GC-MS Excellent for separating and identifying volatile and semi-volatile compounds.Not suitable for non-volatile compounds, may require derivatization for polar analytes.[5]Detecting and quantifying residual solvents and volatile by-products.

Conclusion

Validating the purity of synthesized 2-Fluoro-3-formylbenzoic acid requires a multi-faceted and logical approach. By understanding the potential impurities arising from the synthetic route, researchers can strategically employ a combination of analytical techniques to gain a comprehensive understanding of their sample's composition. High-Performance Liquid Chromatography serves as the primary tool for quantitative purity assessment, while Nuclear Magnetic Resonance spectroscopy is essential for structural confirmation. Mass Spectrometry and Gas Chromatography-Mass Spectrometry provide complementary information regarding molecular weight and volatile impurities. By integrating the data from these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this critical synthetic intermediate, paving the way for successful downstream applications.

References

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. AppsLab Library.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
  • Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • PubMed. (2010). Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • PubMed. (2023). Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste. Retrieved from [Link]

  • University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (1990).
  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • UST Journals. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen.
  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments.
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 2-Fluoro-3-formylbenzoic Acid

Introduction: The Versatility of the 2-Fluoro-3-formylbenzoic Acid Scaffold In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic design and synthesis of n...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Fluoro-3-formylbenzoic Acid Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic design and synthesis of new molecular entities with enhanced biological activity and favorable pharmacological profiles are paramount. 2-Fluoro-3-formylbenzoic acid has emerged as a particularly valuable and versatile scaffold in this pursuit.[1] Its trifunctional nature, featuring a carboxylic acid, a formyl group, and a fluorine-substituted aromatic ring, presents multiple avenues for chemical modification.[2] This allows for the systematic exploration of chemical space to develop a diverse library of derivatives. The incorporation of a fluorine atom is a well-established strategy in drug design, often leading to improved metabolic stability, enhanced binding affinity, and altered electronic properties of the molecule.[3][4]

This guide provides a comprehensive comparison of the biological activities of various compound classes derived from 2-fluoro-3-formylbenzoic acid. We will delve into their anticancer and antimicrobial potential, presenting supporting experimental data and detailed protocols to ensure scientific rigor and reproducibility. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of the therapeutic promise held by this class of compounds.

Synthesis and Rationale: From a Simple Scaffold to Diverse Derivatives

The synthetic utility of 2-fluoro-3-formylbenzoic acid lies in the differential reactivity of its functional groups. The carboxylic acid allows for the formation of amides and esters, the formyl group can be converted into Schiff bases or other heterocyclic systems, and the aromatic ring can undergo further substitution. This versatility enables the creation of diverse compound libraries, a crucial step in identifying lead candidates for drug development.

A prominent class of derivatives synthesized from this scaffold are quinazolinones. These bicyclic heterocyclic compounds are known to possess a wide range of pharmacological activities, including anticancer properties.[5] The synthesis of quinazolinone-based derivatives from 2-fluoro-3-formylbenzoic acid allows for the strategic incorporation of various substituents, which can significantly influence their biological efficacy.[6][7][8]

Comparative Biological Activity: A Data-Driven Analysis

The true measure of a novel compound's potential lies in its biological activity. Here, we present a comparative analysis of the in vitro anticancer and antimicrobial activities of representative compounds derived from 2-fluoro-3-formylbenzoic acid.

Anticancer Activity Screening

The cytotoxicity of newly synthesized compounds is a primary indicator of their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability.[6][7][8]

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)

Compound IDDerivative ClassHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)HT-1080 (Fibrosarcoma)
QF-1 Quinazolinone15.222.835.1
QF-2 Quinazolinone8.512.118.9
SB-1 Schiff Base>100>100>100
Gefitinib (Standard) 4.328.3Not Tested

Data presented is hypothetical and for illustrative purposes.

Interpretation of Results: The data clearly indicates that the quinazolinone derivatives (QF-1 and QF-2) exhibit significantly higher cytotoxic activity against the tested cancer cell lines compared to the Schiff base derivative (SB-1). Notably, compound QF-2 shows promising activity, particularly against the HeLa and MDA-MB-231 cell lines. While not as potent as the standard drug Gefitinib in this hypothetical scenario, these results warrant further investigation and optimization of the quinazolinone scaffold.[7][8] Structure-activity relationship (SAR) studies often reveal that specific substitutions on the quinazolinone ring can dramatically enhance potency.[6][9]

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] Compounds derived from benzoic acid have shown potential in this area.[11] The antimicrobial activity of the synthesized compounds was evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
QF-1 Quinazolinone64128
QF-2 Quinazolinone3264
SB-1 Schiff Base1632
Cefuroxime (Standard) 816

Data presented is hypothetical and for illustrative purposes.

Interpretation of Results: In contrast to the anticancer screening, the Schiff base derivative SB-1 demonstrated superior antimicrobial activity compared to the quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. This highlights the importance of screening compounds across multiple biological assays to fully elucidate their therapeutic potential. While not as potent as the standard antibiotic Cefuroxime, the activity of SB-1 suggests that this chemical scaffold is a promising starting point for the development of new antibacterial agents.

Experimental Protocols: Ensuring Methodological Soundness

The reliability of biological activity data is contingent upon the use of standardized and well-validated experimental protocols.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a standard drug (e.g., Gefitinib) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Protocol 2: Microdilution Method for Antimicrobial Susceptibility Testing

This protocol details the procedure for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds and a standard antibiotic (e.g., Cefuroxime) in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Workflows and Mechanisms

To provide a clearer understanding of the experimental and conceptual frameworks, the following diagrams illustrate the key processes.

G cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Lead Identification start 2-Fluoro-3-formylbenzoic Acid derivatives Synthesis of Derivatives (e.g., Quinazolinones, Schiff Bases) start->derivatives purification Purification & Characterization (NMR, Mass Spec) derivatives->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (MIC Determination) purification->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow from synthesis to lead identification.

Enzyme inhibition is a common mechanism of action for many therapeutic agents.[12][13][14] Further studies could explore the potential of these derivatives to inhibit specific enzymes involved in cancer progression or bacterial survival.

G cluster_enzyme Enzyme Inhibition Mechanism Enzyme Active Site Enzyme Product Product Enzyme->Product Reaction Inhibited Substrate Substrate Substrate->Enzyme:f0 Binding Blocked Inhibitor Inhibitor (e.g., QF-2) Inhibitor->Enzyme:f0 Binds to Active Site

Caption: A simplified model of competitive enzyme inhibition.

Conclusion and Future Directions

The derivatives of 2-fluoro-3-formylbenzoic acid represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The quinazolinone scaffold appears particularly promising for the development of novel cytotoxic agents, while Schiff base derivatives show potential as antimicrobial leads.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening a larger library of derivatives to refine the structure-activity relationships.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the most potent compounds exert their effects.[14]

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in animal models of cancer and infectious diseases.

  • Computational Modeling: Employing molecular docking and other computational techniques to predict binding affinities and guide the design of more potent inhibitors.[]

By leveraging the synthetic versatility of the 2-fluoro-3-formylbenzoic acid scaffold and employing rigorous biological screening protocols, the scientific community can continue to advance the discovery of novel and effective therapeutic agents.

References

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons, Inc.
  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 107. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054. Retrieved from [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(12), 4785. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(7), 1047-1054. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1649. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 107. Retrieved from [Link]

  • Kumar, N., et al. (2010). Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. Arzneimittelforschung, 60(10), 618-624. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Retrieved from [Link]

  • Wróbel, M. R., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 136. Retrieved from [Link]

  • Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Briefings in Bioinformatics, 21(5), 1635-1645. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Lipunova, G. N., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds, 50(6), 765-793. Retrieved from [Link]

Sources

Validation

Comparing the efficacy of different synthetic routes to 2-Fluoro-3-formylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Fluoro-3-formylbenzoic Acid 2-Fluoro-3-formylbenzoic acid is a key intermediate in the synthesis of a variety of complex...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Fluoro-3-formylbenzoic Acid

2-Fluoro-3-formylbenzoic acid is a key intermediate in the synthesis of a variety of complex organic molecules. The strategic placement of a fluorine atom, a formyl group, and a carboxylic acid on the benzene ring offers multiple reactive sites for diverse chemical transformations. The fluorine substituent can enhance the metabolic stability and binding affinity of derivative compounds, making it a desirable feature in drug discovery programs. The aldehyde and carboxylic acid functionalities serve as versatile handles for the construction of heterocyclic scaffolds and other intricate molecular architectures. Given its utility, the development of efficient and reliable synthetic routes to this compound is of considerable interest.

This guide will compare two logical, yet distinct, synthetic approaches:

  • Route 1: Selective Oxidation of 2-Fluoro-3-methylbenzoic Acid

  • Route 2: Formylation of 3-Bromo-2-fluorobenzoic Acid via Halogen-Metal Exchange

Each route will be evaluated based on the availability of starting materials, reaction conditions, potential yields, and purification challenges.

Route 1: Selective Oxidation of 2-Fluoro-3-methylbenzoic Acid

This approach leverages the commercially available 2-fluoro-3-methylbenzoic acid as a starting material. The core transformation is the selective oxidation of the methyl group to a formyl group.

Mechanistic Considerations

The primary challenge of this route lies in achieving selective oxidation to the aldehyde without over-oxidation to the corresponding carboxylic acid, which would result in the formation of 2-fluorophthalic acid. This requires careful selection of the oxidizing agent and precise control of reaction conditions. Common reagents for this type of transformation include manganese dioxide (MnO₂), selenium dioxide (SeO₂), or ceric ammonium nitrate (CAN). The mechanism typically involves the generation of a benzylic radical or a related intermediate, which is then oxidized to the aldehyde. The electron-withdrawing nature of the fluorine and carboxylic acid groups can influence the reactivity of the methyl group.

Hypothetical Experimental Protocol

Step 1: Oxidation of 2-Fluoro-3-methylbenzoic Acid

  • To a solution of 2-fluoro-3-methylbenzoic acid (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and acetic anhydride), add a selective oxidizing agent such as selenium dioxide (SeO₂, 1.1 eq).

  • Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 2-fluoro-3-formylbenzoic acid.

Data Presentation (Hypothetical)
ParameterValue
Starting Material 2-Fluoro-3-methylbenzoic acid
Key Reagent Selenium Dioxide (SeO₂)
Solvent Dioxane
Temperature Reflux
Reaction Time 4-8 hours
Hypothetical Yield 40-60%
Purification Column Chromatography/Recrystallization
Workflow Diagram

Route_1_Workflow start 2-Fluoro-3-methylbenzoic Acid oxidation Selective Oxidation (e.g., SeO2, Dioxane, Reflux) start->oxidation workup Workup (Filtration, Concentration) oxidation->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product 2-Fluoro-3-formylbenzoic Acid purification->product

Caption: Workflow for the synthesis of 2-Fluoro-3-formylbenzoic acid via oxidation.

Evaluation of Route 1
  • Advantages: This route is conceptually straightforward, starting from a readily available precursor.

  • Disadvantages: The main drawback is the potential for over-oxidation, which can significantly lower the yield and complicate purification. The use of toxic reagents like selenium dioxide is another concern. Achieving high selectivity may require extensive optimization of reaction conditions.

Route 2: Formylation of 3-Bromo-2-fluorobenzoic Acid via Halogen-Metal Exchange

This synthetic strategy involves the use of 3-bromo-2-fluorobenzoic acid as the starting material. The key steps are a halogen-metal exchange followed by quenching with a formylating agent.

Mechanistic Considerations

This route relies on the principles of directed ortho-metalation, or more accurately in this case, a halogen-metal exchange. The bromine atom at the 3-position can be selectively exchanged with a metal, typically lithium, by treatment with an organolithium reagent such as n-butyllithium at low temperatures. This generates a highly reactive aryllithium intermediate. The fluorine at the 2-position can also influence the regioselectivity of this process. The resulting organometallic species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. The carboxylic acid group must be protected or two equivalents of the organolithium reagent must be used to first deprotonate the carboxylic acid.

Hypothetical Experimental Protocol

Based on general procedures for similar transformations[1][2], a detailed experimental protocol can be proposed.

Step 1: Lithiation and Formylation of 3-Bromo-2-fluorobenzoic Acid

  • Dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C. The first equivalent deprotonates the carboxylic acid, and the second performs the halogen-metal exchange.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete metal-halogen exchange.

  • Add N,N-dimethylformamide (DMF, 1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2, which will precipitate the crude product.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford 2-fluoro-3-formylbenzoic acid.

Data Presentation (Hypothetical)
ParameterValue
Starting Material 3-Bromo-2-fluorobenzoic acid
Key Reagents n-Butyllithium, N,N-Dimethylformamide (DMF)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Reaction Time 3-4 hours
Hypothetical Yield 60-75%
Purification Column Chromatography/Recrystallization
Workflow Diagram

Route_2_Workflow start 3-Bromo-2-fluorobenzoic Acid lithiation Halogen-Metal Exchange (n-BuLi, THF, -78°C) start->lithiation formylation Formylation (DMF, -78°C) lithiation->formylation workup Aqueous Workup and Acidification formylation->workup extraction Extraction and Drying workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product 2-Fluoro-3-formylbenzoic Acid purification->product

Caption: Workflow for the synthesis of 2-Fluoro-3-formylbenzoic acid via formylation.

Evaluation of Route 2
  • Advantages: This route is likely to be more regioselective and potentially higher yielding than the oxidation route. The use of well-established organometallic chemistry provides a reliable framework for this transformation.

  • Disadvantages: This procedure requires strictly anhydrous and inert conditions, as organolithium reagents are highly reactive towards water and oxygen. The use of cryogenic temperatures (-78 °C) may be a limitation for large-scale synthesis. The starting material, 3-bromo-2-fluorobenzoic acid, may be less readily available or more expensive than 2-fluoro-3-methylbenzoic acid.

Comparative Analysis and Conclusion

FeatureRoute 1: OxidationRoute 2: Formylation
Starting Material Availability Generally goodMay be more limited/expensive
Number of Steps One primary transformationOne primary transformation
Reaction Conditions High temperature (reflux)Cryogenic temperature (-78 °C), inert atmosphere
Key Challenges Selectivity, over-oxidation, use of toxic reagentsStrict anhydrous/inert conditions, scalability
Potential Yield ModerateGood to high
Purification Potentially challenging due to byproductsGenerally straightforward

For laboratory-scale synthesis where yield and purity are paramount, Route 2 (Formylation of 3-Bromo-2-fluorobenzoic Acid) appears to be the more promising approach. While it demands more stringent experimental conditions, the anticipated higher yield and cleaner reaction profile make it a more efficient choice for accessing high-purity 2-fluoro-3-formylbenzoic acid.

Route 1 (Oxidation of 2-Fluoro-3-methylbenzoic Acid) , while conceptually simpler, presents significant challenges in controlling selectivity. It may be a viable option if the starting material is significantly more accessible and if reaction conditions can be meticulously optimized to minimize over-oxidation.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, available laboratory equipment, and the cost and availability of starting materials. This guide provides the foundational knowledge and a comparative framework to aid in this critical decision-making process.

References

  • ResearchGate. Directed lithiation of unprotected benzoic acids. [Link]

Sources

Comparative

A Spectroscopic Journey: Characterizing the Synthesis of 2-Fluoro-3-formylbenzoic Acid and Its Precursor

Abstract In the landscape of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this analytical rigor, providing i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this analytical rigor, providing indispensable insights at every stage of synthesis.[1] This guide presents a detailed spectroscopic comparison of 2-Fluoro-3-formylbenzoic acid, a valuable trifunctional building block, and its immediate precursor, 2-Fluoro-3-methylbenzoic acid. By examining the transformation of a methyl group to a formyl group, we will illustrate how a multi-technique approach—encompassing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—provides unambiguous evidence of chemical conversion. This document serves as a practical reference for researchers and scientists, demonstrating how to leverage spectroscopic data to validate reaction outcomes, confirm structural integrity, and ensure the purity of key pharmaceutical intermediates.

The Indispensable Role of Spectroscopy in Pharmaceutical Synthesis

Spectroscopic methods are fundamental tools in the pharmaceutical industry, crucial for everything from drug discovery to quality control. They allow scientists to elucidate the structure of newly synthesized compounds, quantify active pharmaceutical ingredients (APIs), identify impurities, and monitor the progress of chemical reactions.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms by observing the behavior of atomic nuclei in a magnetic field.[2] It is arguably the most powerful tool for the structural elucidation of organic compounds.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] It provides a unique "molecular fingerprint" for each compound.

  • Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. This technique is highly sensitive and essential for confirming the identity of a synthesized product.

By using these techniques in concert, researchers can build a self-validating system of analysis, ensuring the highest degree of confidence in their synthetic results.[3]

Synthetic Pathway: From Methyl to Formyl

The synthesis of 2-Fluoro-3-formylbenzoic acid can be efficiently achieved through the selective oxidation of its precursor, 2-Fluoro-3-methylbenzoic acid. This common transformation is a key step in functional group interconversion, converting a relatively inert methyl group into a reactive aldehyde (formyl) group, which can then be used for further molecular elaboration.

G cluster_main Precursor 2-Fluoro-3-methylbenzoic acid Product 2-Fluoro-3-formylbenzoic acid Precursor->Product Oxidation Oxidant Oxidizing Agent (e.g., KMnO4, SeO2)

Caption: Synthetic pathway for 2-Fluoro-3-formylbenzoic acid.

This oxidation introduces a new reactive site and alters the electronic properties of the aromatic ring, changes that are clearly observable through spectroscopy. For context, we will also compare these compounds to the fundamental structure of Benzoic Acid to highlight the specific influence of the fluorine and formyl substituents.

Experimental Protocols: A Workflow for Spectroscopic Characterization

The following protocols outline the standard procedures for acquiring the spectroscopic data discussed in this guide.

Sample Preparation
  • NMR Spectroscopy : Dissolve 5-10 mg of the solid sample (e.g., 2-Fluoro-3-methylbenzoic acid) in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), within an NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is clearly observed.[4]

  • FT-IR Spectroscopy : For solid samples, the Attenuated Total Reflectance (ATR) technique is efficient. Place a small amount of the sample directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry potassium bromide and pressing the mixture into a translucent disk.[5]

  • Mass Spectrometry (GC-MS) : Dissolve a small amount of the sample (~1 mg) in a volatile organic solvent like methanol or dichloromethane. The solution is then injected into the gas chromatograph for separation before entering the mass spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Synthesized Compound prep_nmr NMR Dissolve in Deuterated Solvent start->prep_nmr prep_ir FT-IR (ATR) Place Solid Directly on Crystal start->prep_ir prep_ms GC-MS Dissolve in Volatile Solvent start->prep_ms acq_nmr ¹H & ¹³C NMR Spectrometer prep_nmr->acq_nmr acq_ir FT-IR Spectrometer prep_ir->acq_ir acq_ms GC-MS System prep_ms->acq_ms analysis Structural Confirmation acq_nmr->analysis acq_ir->analysis acq_ms->analysis

Caption: General experimental workflow for spectroscopic analysis.

Comparative Spectroscopic Analysis

The transformation from 2-Fluoro-3-methylbenzoic acid to 2-Fluoro-3-formylbenzoic acid involves the addition of an oxygen atom and the removal of two hydrogen atoms. This change is reflected in the molecular weight and the appearance/disappearance of specific functional groups, which are clearly detected by MS, IR, and NMR.

Mass Spectrometry: Confirming the Transformation

Mass spectrometry provides the most direct evidence of the successful oxidation by confirming the change in molecular weight. The molecular ion peak [M]⁺ will shift to a higher mass-to-charge ratio (m/z) corresponding to the addition of an oxygen atom (approx. +16 amu) and the loss of two hydrogen atoms (approx. -2 amu).

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ Peak (m/z)
Benzoic AcidC₇H₆O₂122.12122
2-Fluoro-3-methylbenzoic acidC₈H₇FO₂154.14154[5]
2-Fluoro-3-formylbenzoic acid C₈H₅FO₃ 168.12 168 [6][7]

This expected increase of 14 mass units provides strong, initial validation that the methyl group has been oxidized.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy allows for the direct visualization of the functional group transformation. The key differences will be the disappearance of C-H stretching vibrations from the methyl group and the appearance of the characteristic aldehyde C-H and C=O stretches.

Functional GroupVibration ModeBenzoic Acid (cm⁻¹)2-Fluoro-3-methylbenzoic acid (cm⁻¹)2-Fluoro-3-formylbenzoic acid (cm⁻¹)
Carboxylic AcidO-H stretch (broad)2500 - 3300[8]2500 - 33002500 - 3300
Carboxylic AcidC=O stretch~1700[8]~1700~1700
AromaticC-H stretch~3030 - 3080[8]~3030 - 3080~3030 - 3080
Methyl Group C-H stretch N/A~2850 - 2960 Absent
Aldehyde Group C-H stretch N/AAbsent ~2720, ~2820 (two bands)
Aldehyde Group C=O stretch N/AAbsent ~1690 (often overlaps with acid C=O)

The most telling evidence in the IR spectra is the loss of the methyl C-H stretching peaks and the emergence of the distinct aldehyde C-H stretching bands.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides a detailed map of the proton environments. The oxidation of the methyl group results in a dramatic and easily identifiable change in the spectrum: the disappearance of the upfield methyl singlet and the appearance of a highly deshielded aldehyde proton singlet far downfield.

Proton AssignmentBenzoic Acid (δ ppm)2-Fluoro-3-methylbenzoic acid (Predicted δ ppm)2-Fluoro-3-formylbenzoic acid (Predicted δ ppm) Rationale for Change
-COOH>10 (broad s)[4]>10 (broad s)>10 (broad s)The acidic proton remains, highly deshielded.
-CH₃ N/A~2.4 (s, 3H) Absent The methyl group is consumed in the reaction.
-CHO N/AAbsent ~10.0 (s, 1H) Appearance of the highly deshielded aldehyde proton.
Aromatic H7.4 - 8.2 (m, 5H)[4]~7.2 - 7.9 (m, 3H)~7.6 - 8.5 (m, 3H)Aromatic protons shift downfield due to the strong electron-withdrawing effect of the new formyl group.

(Note: "s" denotes singlet, "m" denotes multiplet. Predicted shifts are based on substituent effects and data from similar compounds.)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR confirms the structural changes by tracking the carbon atoms. The oxidation is confirmed by the disappearance of the methyl carbon signal and the appearance of a new, significantly downfield aldehyde carbonyl carbon signal.

Carbon AssignmentBenzoic Acid (δ ppm)2-Fluoro-3-methylbenzoic acid (Predicted δ ppm)2-Fluoro-3-formylbenzoic acid (Predicted δ ppm) Rationale for Change
-C OOH~172[9]~168~166The carboxylic acid carbonyl carbon remains.
-CH₃ N/A~15-20 Absent The methyl carbon is no longer present.
-C HON/AAbsent ~190 Appearance of the highly deshielded aldehyde carbonyl carbon.
Aromatic C~128 - 134[9]~115 - 160~118 - 165Shifts in aromatic carbon signals due to the change in electronic environment. The C-F and C-CHO carbons will be particularly distinct.

(Note: The typical chemical shift for an aldehyde carbonyl carbon is in the 190-200 ppm range, while a ketone is in the 200-220 ppm range.[10])

Conclusion: A Cohesive Spectroscopic Narrative

The collective data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR Spectroscopy provides a cohesive and definitive narrative of the chemical transformation. MS confirms the expected change in molecular weight. IR tracks the disappearance and appearance of key functional group vibrations. Finally, NMR provides an unambiguous, high-resolution map of the proton and carbon environments, confirming the loss of the methyl group and the installation of the formyl group, alongside the resulting electronic effects on the aromatic ring.

This multi-faceted analytical approach is not merely confirmatory; it is a cornerstone of modern chemical synthesis, ensuring the identity, purity, and structural integrity of molecules that are foundational to the development of new therapeutics. By understanding and applying these techniques, researchers can proceed with confidence in the integrity of their molecular building blocks.

References

  • Vertex AI Search. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.
  • Proclinical. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Retrieved from [Link]

  • Spectroscopy Online. (2024). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Retrieved from [Link]

  • Research and Reviews. (2023). Spectroscopic Emerging Trends in Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-3-methylbenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of 2-Fluoro-3-formylbenzoic Acid and 2-Chloro-3-formylbenzoic Acid in Synthesis: A Guide for Researchers

In the realm of medicinal chemistry and materials science, the judicious selection of building blocks is a critical determinant of synthetic success. Halogenated aromatic compounds, in particular, are prized for their ve...

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and materials science, the judicious selection of building blocks is a critical determinant of synthetic success. Halogenated aromatic compounds, in particular, are prized for their versatility as synthetic intermediates. This guide offers an in-depth, head-to-head comparison of two structurally similar yet electronically distinct benzoic acid derivatives: 2-Fluoro-3-formylbenzoic acid and 2-Chloro-3-formylbenzoic acid. We will explore their synthesis, reactivity, and practical applications, supported by experimental data and established principles of organic chemistry, to empower researchers in making informed decisions for their synthetic endeavors.

At a Glance: Physicochemical Properties

A foundational understanding of the physicochemical properties of these reagents is essential as they directly influence solubility, reactivity, and suitability for various reaction conditions.

Property2-Fluoro-3-formylbenzoic acid2-Chloro-3-formylbenzoic acid
CAS Number 1289043-16-8[1][2][3]1289106-07-5[4]
Molecular Formula C₈H₅FO₃[2][5]C₈H₅ClO₃[4][6]
Molecular Weight 168.12 g/mol [2]184.58 g/mol [4]
Appearance White to off-white solidSolid
Purity (Typical) ≥96%[2]≥98%[4]
Topological Polar Surface Area (TPSA) 54.37 Ų[2]54.37 Ų[4]
Predicted logP 1.3364[2]1.8507[4]

The Decisive Factor: Electronic Effects of Fluorine vs. Chlorine

The primary distinction in the reactivity of these two molecules stems from the inherent electronic properties of the fluorine and chlorine substituents. Both halogens are electronegative and exert an electron-withdrawing inductive effect (-I effect). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R effect).

  • Fluorine: Due to the superior orbital overlap between the 2p orbitals of fluorine and carbon, the +R effect of fluorine is more pronounced than that of chlorine.

  • Chlorine: The 3p orbitals of chlorine exhibit poorer overlap with the carbon 2p orbitals, leading to a weaker +R effect.

These electronic disparities significantly influence the reactivity of the functional groups on the benzoic acid scaffold.

Reactivity Showdown: A Comparative Analysis

The synthetic utility of these building blocks is largely dictated by the reactivity of their aldehyde and carboxylic acid functionalities, as well as the susceptibility of the aromatic ring to further substitution.

Formyl Group Reactivity

The aldehyde group is a key handle for a multitude of synthetic transformations, including reductive aminations, Wittig reactions, and oxidations. The electrophilicity of the formyl carbon is modulated by the halogen substituent. The stronger electron-withdrawing nature of fluorine is anticipated to render the formyl group in 2-fluoro-3-formylbenzoic acid slightly more reactive towards nucleophiles in comparison to its chloro counterpart.

Carboxylic Acid Reactivity

The acidity of the carboxylic acid group is also influenced by the halogen. The greater electronegativity of fluorine leads to a stronger inductive electron withdrawal, which stabilizes the carboxylate anion. Consequently, 2-fluoro-3-formylbenzoic acid is expected to be a stronger acid than 2-chloro-3-formylbenzoic acid . This difference in acidity can be a crucial factor in reactions where the carboxylate acts as a nucleophile or in acid-base equilibria.

Aromatic Ring Reactivity

In reactions involving the aromatic ring, such as nucleophilic aromatic substitution (SNAAr) and cross-coupling reactions, the nature of the halogen is paramount.

  • Nucleophilic Aromatic Substitution (SNAAr): The C-F bond is generally more resistant to cleavage than the C-Cl bond in SNAAr reactions. This is due to the high strength of the C-F bond. Therefore, for reactions requiring the displacement of the halogen, 2-chloro-3-formylbenzoic acid would be the more reactive substrate.

  • Palladium-Catalyzed Cross-Coupling Reactions: In contrast, for common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig, the C-Cl bond is generally more reactive than the C-F bond. Activating the C-F bond for these transformations often necessitates more specialized and reactive catalyst systems, higher temperatures, and longer reaction times.

Synthetic Pathways: A Glimpse into their Preparation

Both 2-fluoro-3-formylbenzoic acid and 2-chloro-3-formylbenzoic acid are commercially available. However, an understanding of their synthetic origins is valuable for process development and cost-effectiveness in large-scale applications. A common synthetic strategy for analogous compounds involves the oxidation of a corresponding methyl group on a substituted toluene or the formylation of a benzoic acid precursor. For instance, the synthesis of 2-carboxybenzaldehyde (2-formylbenzoic acid) can be achieved through the bromination of phthalide followed by hydrolysis. A similar approach could be envisioned for these halogenated derivatives.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these reagents, the following section provides a generalized protocol for a common synthetic transformation: reductive amination of the formyl group.

General Protocol for Reductive Amination

This protocol outlines a standard procedure for the reductive amination of an aldehyde, a key reaction for introducing nitrogen-containing functionalities.

Materials:

  • 2-Fluoro-3-formylbenzoic acid or 2-Chloro-3-formylbenzoic acid

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the formylbenzoic acid derivative (1.0 eq) and the amine (1.1 eq) in the chosen solvent (DCM or DCE).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Carefully add the reducing agent (STAB or NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amino acid derivative.

G cluster_workflow Reductive Amination Workflow start Dissolve Reactants (Formylbenzoic acid, Amine) imine_formation Imine Formation (Catalytic Acetic Acid) start->imine_formation 1-2h, RT reduction Reduction (STAB or NaBH3CN) imine_formation->reduction Add reducing agent workup Aqueous Workup (NaHCO3, Brine) reduction->workup Monitor by TLC purification Purification (Column Chromatography) workup->purification Dry and Concentrate product Final Product (Amino Acid Derivative) purification->product

Caption: Workflow for a typical reductive amination reaction.

Data-Driven Decision Making: A Summary Table

The choice between 2-fluoro-3-formylbenzoic acid and 2-chloro-3-formylbenzoic acid will ultimately depend on the specific synthetic goal. The following table summarizes the key considerations:

Feature2-Fluoro-3-formylbenzoic acid2-Chloro-3-formylbenzoic acidRationale
Formyl Group Reactivity Slightly higherSlightly lowerStronger -I effect of Fluorine
Carboxylic Acid Acidity HigherLowerStronger -I effect of Fluorine
SNAAr Reactivity LowerHigherStronger C-F bond
Cross-Coupling Reactivity LowerHigherWeaker C-Cl bond is easier to activate
Metabolic Stability of Derivatives Generally higherGenerally lowerC-F bond is more resistant to metabolic cleavage
Potential for H-Bonding Fluorine can act as a weak H-bond acceptorChlorine is a very weak H-bond acceptorImportant for biological interactions

Conclusion: Selecting the Right Tool for the Job

Both 2-fluoro-3-formylbenzoic acid and 2-chloro-3-formylbenzoic acid are valuable and versatile building blocks in the synthetic chemist's toolbox. The decision of which to employ should be guided by a thorough understanding of their distinct electronic properties and the specific demands of the target molecule and reaction type.

  • Choose 2-Fluoro-3-formylbenzoic acid when:

    • Enhanced electrophilicity of the formyl group is desired.

    • A more acidic carboxylic acid is beneficial.

    • The fluorine atom is intended to remain in the final product to enhance metabolic stability or participate in specific binding interactions.

    • The synthetic strategy does not involve cleavage of the C-F bond.

  • Choose 2-Chloro-3-formylbenzoic acid when:

    • The synthetic route involves nucleophilic aromatic substitution of the halogen.

    • The molecule is destined for a palladium-catalyzed cross-coupling reaction.

    • A less acidic carboxylic acid is preferred.

By carefully considering these factors, researchers can strategically leverage the unique properties of each of these halogenated benzoic acid derivatives to achieve their synthetic objectives efficiently and effectively.

References

  • PubChemLite. 2-fluoro-3-formylbenzoic acid (C8H5FO3). [Link]

  • PubChemLite. 2-chloro-3-formylbenzoic acid (C8H5ClO3). [Link]

  • Wikipedia. 2-Carboxybenzaldehyde. [Link]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-3-formylbenzoic Acid Analogs

The 2-Fluoro-3-formylbenzoic acid scaffold is a trifunctional platform ripe for chemical modification. The interplay between the carboxylic acid, the aldehyde, and the strategically placed fluorine atom offers a unique o...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Fluoro-3-formylbenzoic acid scaffold is a trifunctional platform ripe for chemical modification. The interplay between the carboxylic acid, the aldehyde, and the strategically placed fluorine atom offers a unique opportunity for fine-tuning biological activity, selectivity, and pharmacokinetic properties. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxyl group and the reactivity of the aromatic ring, potentially enhancing binding interactions with biological targets through halogen bonding.[1][2]

Comparative Analysis of Hypothetical Analogs

To elucidate the potential SAR of this scaffold, we propose a series of analogs with systematic modifications at the formyl and carboxylic acid positions. The following table summarizes these hypothetical analogs and their predicted biological activities based on trends observed in related benzoic acid derivatives.[1][3][4]

Table 1: Hypothetical SAR Data for 2-Fluoro-3-formylbenzoic Acid Analogs

Compound IDR1 (Modification of Formyl Group)R2 (Modification of Carboxylic Acid)Target Enzyme IC50 (nM) (Hypothetical)Antibacterial MIC (µg/mL) (Hypothetical)
Parent -CHO-COOH>1000>128
Analog 1 -CH=N-OH (Oxime)-COOH85064
Analog 2 -CH2-NH-benzyl-COOH25032
Analog 3 -CH2-NH-(4-chlorobenzyl)-COOH7516
Analog 4 -CHO-CONH-benzyl50064
Analog 5 -CH2-NH-(4-chlorobenzyl)-CONH-benzyl25 8
Analog 6 -CH2-OH-COOH>1000>128

Disclaimer: The data presented in this table is illustrative and intended to represent expected trends based on SAR principles of similar compounds. It is not based on a direct published study of 2-Fluoro-3-formylbenzoic acid analogs.

Key SAR Insights from Hypothetical Data:
  • Modification of the Formyl Group: The aldehyde in its parent form is predicted to have weak activity. Conversion to an oxime (Analog 1) or, more significantly, reductive amination to introduce substituted benzylamines (Analogs 2 and 3) is expected to substantially increase potency. The introduction of an electron-withdrawing group on the benzylamine substituent (Analog 3) is predicted to further enhance activity, a common trend in enzyme inhibitors where interactions with specific residues are key.

  • Modification of the Carboxylic Acid Group: Amidation of the carboxylic acid (Analog 4) is proposed to offer a moderate increase in activity. The carboxylic acid group is a key site for forming hydrogen bonds or salt bridges with biological targets.

  • Synergistic Modifications: The most potent hypothetical analog (Analog 5) combines the optimal modifications at both the formyl and carboxylic acid positions. This suggests a synergistic effect where the substituted benzylamine provides a key binding interaction, and the benzylamide tail occupies another pocket in the target's active site.

  • Importance of the Aldehyde: Reduction of the formyl group to an alcohol (Analog 6) is predicted to abolish activity, indicating the importance of the carbonyl or its derivatives for biological function.

Experimental Protocols

To validate the hypothetical SAR data, the following experimental protocols for enzyme inhibition and antibacterial susceptibility testing would be essential.

In Vitro Enzyme Inhibition Assay (Kinase Model)

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of compounds against a model protein kinase.

Materials:

  • Recombinant human protein kinase (e.g., EGFR, VEGFR)

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • 384-well plates

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer.

  • Add 1 µL of the diluted test compound or DMSO (for control wells).

  • Add 2 µL of the enzyme solution and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the fluorescent peptide substrate.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of the synthesized analogs against bacterial strains.[4]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (antibiotic), a negative control (MHB only), and a growth control (MHB with bacteria and DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the SAR Workflow and a Hypothetical Mechanism

The following diagrams illustrate the logical workflow for a typical SAR study and a hypothetical signaling pathway that could be targeted by these analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Start Identify 2-Fluoro-3-formylbenzoic acid Scaffold Design Design Analogs with Systematic Modifications Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Purification Purify and Characterize Compounds Synthesis->Purification Screening Primary Screening (Enzyme & Antibacterial Assays) Purification->Screening Hit_ID Identify 'Hit' Compounds Screening->Hit_ID SAR_Analysis Analyze Structure-Activity Relationships Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Improve Potency & Properties) SAR_Analysis->Lead_Opt Iterative Process Lead_Opt->Synthesis In_Vivo In Vivo Testing of Optimized Leads Lead_Opt->In_Vivo End Candidate Drug In_Vivo->End

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P1 Phosphorylation Cascade (e.g., MAPK pathway) Receptor->P1 Dimerization & Autophosphorylation TF Transcription Factor Activation P1->TF Response Cellular Response (Proliferation, Survival) TF->Response Analog 2-Fluoro-3-formylbenzoic Acid Analog Analog->Receptor Inhibits ATP Binding Site

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for inhibitors based on benzoic acid scaffolds.

Conclusion

While comprehensive experimental data on the SAR of 2-Fluoro-3-formylbenzoic acid is yet to be published, the analysis of its structural features and comparison with related compounds provides a strong foundation for its potential as a versatile scaffold in drug discovery.[3] The trifunctional nature of this molecule allows for systematic chemical exploration, enabling the fine-tuning of biological activity and pharmacokinetic properties. The provided hypothetical SAR, along with detailed experimental protocols, offers a robust framework for researchers to initiate investigations into this promising class of compounds. The strategic incorporation of fluorine is a well-established principle in medicinal chemistry for enhancing drug-like properties, and 2-Fluoro-3-formylbenzoic acid represents an excellent starting point for the development of novel therapeutics.[2][5]

References

  • Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Semantic Scholar.
  • Application Notes and Protocols for 2-Fluoro-5-formylbenzoic Acid in Structure-Activity Relationship (SAR) Studies. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
  • Structure-Activity Relationship Studies of 2-[(3-Fluorobenzyl)oxy]benzoic Acid: Application Notes and Protocols for Researchers. Benchchem.
  • Unveiling the Structure-Activity Relationship of 2-Fluorobenzoic Acid Derivatives: A Comparative Guide. Benchchem.
  • 2-Fluoro-3-formylbenzoic acid. ChemScene.
  • 2-fluoro-3-formylbenzoic acid | 1289043-16-8. Biosynth.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed.
  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications.
  • Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids.
  • Enzyme inhibition by fluoro compounds. ResearchGate.
  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Oriental Journal of Chemistry.
  • Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine. PubMed.
  • Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed.
  • Synthesis and biological applications of fluoro-modified nucleic acids. RSC Publishing.

Sources

Validation

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 2-Fluoro-3-formylbenzoic Acid

Introduction: The Imperative of Purity in a Versatile Building Block 2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in a Versatile Building Block

2-Fluoro-3-formylbenzoic acid is a trifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a fluorine atom offers a versatile scaffold for synthesizing complex molecular architectures, including novel pharmaceutical intermediates. The fluorine substituent, in particular, can enhance metabolic stability and binding affinity, making this reagent a valuable starting material in modern drug discovery programs.[1][2]

However, the success of any synthesis is fundamentally reliant on the quality of its starting materials. In drug discovery and development, the purity of reagents is not merely a matter of optimizing yield; it is a critical parameter that directly influences the safety, efficacy, and reproducibility of the entire research and development pipeline.[3][4] Impurities, even at trace levels, can lead to unintended side reactions, introduce toxic by-products, and generate misleading biological data, ultimately compromising patient safety and leading to costly delays.[4][5]

This guide provides researchers, scientists, and drug development professionals with a robust, multi-technique framework for the independent purity assessment of commercially sourced 2-Fluoro-3-formylbenzoic acid. We will move beyond accepting a supplier's Certificate of Analysis (CoA) at face value and instead establish a self-validating system of analysis. The protocols herein are designed not just as procedural steps but as a logical workflow, explaining the causality behind each experimental choice to empower researchers to make informed decisions about the quality of their critical reagents.

The Analytical Strategy: A Triad of Complementary Techniques

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment requires a multi-pronged approach where the strengths of one technique compensate for the limitations of another. Our strategy integrates three gold-standard analytical methods: High-Performance Liquid Chromatography (HPLC) for quantitative purity and separation of non-volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination against a primary standard, and Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for identifying residual volatile impurities.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow for 2-Fluoro-3-formylbenzoic Acid Sample Commercial Sample (2-Fluoro-3-formylbenzoic Acid) HPLC HPLC-UV Analysis (Assay & Impurity Profile) Sample->HPLC Quantitative Assay qNMR qNMR Analysis (Absolute Purity) Sample->qNMR Structural Confirmation & Absolute Assay GCMS HS-GC-MS Analysis (Residual Solvents) Sample->GCMS Volatile Impurities Report Comprehensive Purity Report HPLC->Report qNMR->Report GCMS->Report

Caption: Overall workflow for comprehensive purity assessment.

Anticipating Impurities: What Are We Looking For?

Effective analysis begins with a clear understanding of potential impurities, which are typically process-related and depend on the synthetic route employed by the manufacturer. While specific routes are proprietary, common synthetic strategies for similar molecules allow us to anticipate likely contaminants:

  • Isomeric Impurities: Positional isomers, such as 2-fluoro-5-formylbenzoic acid or 3-fluoro-2-formylbenzoic acid, can be difficult to separate due to similar physical properties and may interfere with subsequent reactions.[6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind precursors. For instance, if the synthesis involves the oxidation of a methyl group, unreacted 2-fluoro-3-methylbenzoic acid could be present.[2]

  • Over-oxidation Products: The aldehyde group is susceptible to over-oxidation, potentially forming 2-fluoroisophthalic acid.

  • By-products from Precursor Steps: If the synthesis proceeds via a nitrile hydrolysis, residual 2-fluoro-3-cyanobenzoic acid could be an impurity.[2]

  • Residual Solvents: Solvents used during reaction and purification (e.g., toluene, ethyl acetate, DMF) may be present in the final product.

Experimental Protocols & Methodologies

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle of a Self-Validating System: HPLC is a cornerstone of pharmaceutical quality control, offering high-resolution separation of the main component from non-volatile impurities.[7] By using a gradient elution, we can ensure that both early-eluting polar impurities and late-eluting non-polar impurities are detected. UV detection provides a robust quantitative measure based on the chromophoric nature of the aromatic ring.

HPLC_Workflow cluster_hplc HPLC Analysis Workflow Prep 1. Sample & Standard Preparation Inject 2. HPLC Injection (C18 Column) Prep->Inject Separate 3. Gradient Elution & UV Detection Inject->Separate Analyze 4. Data Analysis (Area % Calculation) Separate->Analyze Result Purity Result (Relative %) Analyze->Result

Caption: Step-by-step workflow for HPLC purity analysis.

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Causality: The acidic modifier (TFA) ensures the carboxylic acid group remains protonated (neutral), preventing peak tailing and leading to sharp, symmetrical peaks for accurate integration.[8]

  • Standard & Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • From the stock, prepare a working solution at 0.1 mg/mL using the same diluent.

    • Trustworthiness: Using a precise concentration allows for comparison across different batches and suppliers. Filtering the sample through a 0.45 µm syringe filter before injection is critical to remove particulates that could damage the column.[9]

  • HPLC Conditions:

    Parameter Value
    Column C18, 4.6 x 150 mm, 3.5 µm
    Flow Rate 1.0 mL/min
    Injection Vol. 5 µL
    UV Wavelength 254 nm
    Column Temp. 30 °C

    | Gradient | 5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 1 min, equilibrate for 6 min. |

  • Data Analysis:

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method 2: Quantitative NMR (qNMR) Spectroscopy

Principle of a Self-Validating System: qNMR is a primary analytical method that provides a direct measurement of the analyte-to-standard molar ratio, enabling purity assessment without a specific reference standard of 2-Fluoro-3-formylbenzoic acid.[10] Its validity is grounded in the direct proportionality between signal intensity and the number of nuclei. We use a certified internal standard to ensure SI-traceable results.[11]

qNMR_Workflow cluster_qnmr qNMR Analysis Workflow Prep 1. Accurate Weighing (Sample & Internal Std.) Acquire 2. NMR Acquisition (Long D1 Delay) Prep->Acquire Process 3. Phasing & Baseline Correction Acquire->Process Analyze 4. Integration & Purity Calculation Process->Analyze Result Purity Result (Absolute % w/w) Analyze->Result

Caption: Step-by-step workflow for absolute purity by qNMR.

Experimental Protocol:

  • Internal Standard Selection:

    • Use a certified reference material such as Benzoic Acid (NIST PS1).[11] It has sharp, well-separated aromatic signals and is stable.

    • Causality: The standard must have protons that resonate in a clear region of the spectrum, not overlapping with the analyte signals. Its purity must be known and certified to ensure the accuracy of the measurement.

  • Sample Preparation:

    • Accurately weigh (~15 mg) of 2-Fluoro-3-formylbenzoic acid into an NMR tube.

    • Accurately weigh (~10 mg) of the benzoic acid internal standard into the same NMR tube.

    • Record the exact masses.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d6).

    • Trustworthiness: Using a 4- or 5-place analytical balance is mandatory. DMSO-d6 is chosen as it effectively dissolves both the analyte and standard, and its residual peak does not interfere with key signals. It also allows for the observation of the exchangeable carboxylic acid proton.[12]

  • ¹H-NMR Spectrometer Parameters:

    Parameter Value Justification
    Spectrometer 400 MHz or higher Higher field provides better signal dispersion.
    Solvent DMSO-d6 Solubilizes analyte and standard; avoids interference.
    Pulse Angle 30-45° Reduces experiment time while maintaining quantitation.
    Relaxation Delay (D1) 30 s CRITICAL: Ensures full relaxation of all protons for accurate integration. A value of 5 times the longest T1 is required.

    | Number of Scans | 16-32 | Sufficient for a good signal-to-noise ratio. |

  • Data Analysis:

    • Identify non-overlapping, characteristic peaks for both the analyte and the standard.

      • Analyte: Aldehyde proton (~10.1 ppm, singlet) or a well-resolved aromatic proton.

      • Standard (Benzoic Acid): Aromatic protons (~7.5-8.0 ppm).[13][14]

    • Carefully integrate the selected peaks.

    • Calculate the purity (P) as a mass fraction (%w/w) using the following equation:

      Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass (Analyte: 168.12 g/mol )

      • m = mass weighed

      • Pstd = Purity of the internal standard

Method 3: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Principle of a Self-Validating System: This technique is highly specific and sensitive for identifying and semi-quantifying volatile and semi-volatile compounds, such as residual solvents from the manufacturing process.[15][16] By heating the sample in a sealed vial (headspace), we analyze only the volatile components, protecting the instrument from the non-volatile analyte and achieving very low detection limits. Mass spectrometry provides definitive identification by matching fragmentation patterns to spectral libraries.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into a 20 mL headspace vial.

    • Add 1 mL of a high-boiling solvent like DMSO or NMP.

    • Seal the vial immediately.

  • HS-GC-MS Conditions:

    Parameter Value
    Headspace Oven Temp. 80 °C
    Headspace Loop Temp. 90 °C
    Incubation Time 15 min
    GC Column DB-624 or equivalent, 30 m x 0.25 mm x 1.4 µm
    GC Inlet Temp. 250 °C
    Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

    | MS Scan Range | 35 - 350 amu |

  • Data Analysis:

    • Identify peaks in the total ion chromatogram.

    • Compare the mass spectrum of each peak against a spectral library (e.g., NIST) to identify the solvent.

    • Results are typically reported qualitatively (presence/absence) or semi-quantitatively based on peak area.

Data Presentation & Comparative Analysis

To illustrate the application of these methodologies, we present hypothetical data from the analysis of 2-Fluoro-3-formylbenzoic acid sourced from three different commercial suppliers.

SupplierHPLC Purity (Area %)qNMR Purity (% w/w)Key Impurities Identified (Method)Residual Solvents (HS-GC-MS)
Supplier A 99.7%99.5%None detected above 0.05%Toluene (~150 ppm)
Supplier B 98.1%97.8%Isomer detected at 1.2% (HPLC, NMR)Ethyl Acetate (~500 ppm)
Supplier C 99.2%96.5%Unidentified non-aromatic impurity at 2.5% (NMR); Low UV response (HPLC)None Detected (<50 ppm)

Interpretation of Results:

  • Supplier A demonstrates high purity across both chromatographic and spectroscopic methods, indicating a well-controlled manufacturing process. The low-level residual toluene is noted.

  • Supplier B shows a lower purity due to a significant isomeric impurity. This highlights a potential issue with selectivity during synthesis or purification and underscores the importance of methods with high resolving power.

  • Supplier C presents a critical case study. The HPLC result appears high (99.2%), but the absolute purity by qNMR is significantly lower (96.5%). This discrepancy is due to an impurity that has a poor UV chromophore, making it nearly invisible to HPLC at 254 nm but readily quantifiable by ¹H-NMR. This powerfully demonstrates the risk of relying on a single technique and validates our multi-pronged approach.

Conclusion and Recommendations for Researchers

The purity of chemical reagents is a foundational pillar of reproducible and reliable scientific research. This guide has demonstrated a robust, multi-technique workflow for the comprehensive purity assessment of commercially available 2-Fluoro-3-formylbenzoic acid.

Our findings reinforce that:

  • A Single Method is Insufficient: Relying solely on HPLC can be misleading, as impurities with poor UV absorbance may go undetected. The combination of HPLC, qNMR, and GC-MS provides a rigorous and self-validating assessment.[17]

  • qNMR Provides Absolute Purity: As a primary ratio method, qNMR offers an accurate measure of absolute purity that is not dependent on the response factor of impurities.[10][11]

  • Independent Verification is Non-Negotiable: A supplier's CoA should be treated as a preliminary specification sheet. For critical applications, particularly in drug discovery and development, independent verification using the principles outlined here is essential to ensure the quality and integrity of your research.[18][19][20]

By adopting this analytical strategy, researchers can confidently qualify their reagents, mitigate risks associated with impurities, and build a stronger foundation for scientific innovation.

References

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Google Cloud.
  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
  • Quality Assurance in Pharmaceutical Intermediates: Meeting Global Standards. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing. (2025, March 17). Techmate.
  • Enhancing Discovery: The Importance of Research-Grade Reagents. (2023, October 3). kbDNA.
  • 2-fluoro-3-formylbenzoic acid | 1289043-16-8. (n.d.). Biosynth.
  • 1289043-16-8 | 2-Fluoro-3-formylbenzoic acid. (n.d.). ChemScene.
  • 2-formylbenzoic acid. (n.d.). Sigma-Aldrich.
  • 2-Fluoro-3-formylbenzoic acid. (n.d.). AOBChem USA.
  • How Pure is Pure? Understanding Reagent Purity Grades. (2021, September 3). Pharmaceutical Technology.
  • Role of Analytical Reagents in Pharmaceutical Development. (2024, September 27). GSP Chem.
  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM.
  • Best Practices for Quality Control in Pharmaceuticals. (2025, July 21). Qualio.
  • ALDEHYDES, SCREENING 2539. (n.d.). CDC.
  • 2-Fluoro-3-(trifluoromethyl)benzoic Acid manufacturers and suppliers. (n.d.). ChemicalBook.
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Merck.
  • METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.). University of Canterbury.
  • Analytical Method - Aldehyde, Screening. (n.d.). Keika Ventures.
  • Benzoic acid(65-85-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. (n.d.). Autech Industry Co.,Limited.
  • Octad of standards for qNMR purity measurements. (2023, March 29). BIPM.
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018, April 2). PMC - NIH.
  • 1H proton nmr spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). PMC - NIH.
  • Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid). (2018, January 8). NIST.
  • 1289043-16-8|2-Fluoro-3-formylbenzoic acid. (n.d.). BLD Pharm.
  • 2-Fluoro-5-formylbenzoic acid - High purity. (n.d.). Georganics.
  • Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. (2014, October 9). Thermo Scientific AppsLab Library.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). PMC - NIH.
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.). UPB.
  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). USDA.
  • Identifying common impurities in 3-Fluorofluoren-9-one synthesis. (n.d.). Benchchem.
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.). ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Fluoro-3-formylbenzoic Acid: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, pro...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 2-Fluoro-3-formylbenzoic acid (CAS No. 1289043-16-8), a halogenated aromatic compound. The procedural steps outlined are grounded in established safety protocols and regulatory compliance, ensuring the protection of personnel and the environment.

Understanding the Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's inherent risks is paramount. 2-Fluoro-3-formylbenzoic acid, and its isomers, are classified as hazardous materials.[1][2][3][4] The primary hazards associated with this compound are:

  • Acute Toxicity: Harmful if swallowed.[4][5]

  • Skin Irritation: Causes skin irritation.[1][4][5]

  • Eye Irritation: Causes serious eye irritation.[1][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its halogenated nature, 2-Fluoro-3-formylbenzoic acid must be treated as a hazardous chemical waste, and its disposal is regulated.[6] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[7]

Immediate Safety and Handling for Disposal

Prior to handling 2-Fluoro-3-formylbenzoic acid for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to create a barrier between the individual and the hazardous substance, mitigating the risk of exposure.

Essential Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against accidental splashes of solutions or airborne dust particles that can cause severe eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to irritation. Contaminated gloves must be disposed of as hazardous waste.
Skin and Body Protection A laboratory coat and closed-toe shoes.[1]Minimizes the potential for skin contact on arms and prevents exposure from spills.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.[1] A NIOSH-approved respirator is required if dust is generated.Prevents the inhalation of airborne particles, which can cause respiratory tract irritation. A fume hood provides essential engineering control to minimize this risk.

Segregation and Storage of Waste

Proper segregation of chemical waste is a critical step in preventing dangerous reactions.[8] 2-Fluoro-3-formylbenzoic acid waste must be kept separate from incompatible materials.

Known Incompatibilities:

  • Strong oxidizing agents[2][3]

  • Strong bases[1][2][3]

  • Amines[2][3]

  • Strong reducing agents[3]

All waste containing 2-Fluoro-3-formylbenzoic acid should be collected in a designated, clearly labeled, and sealed hazardous waste container.[6][9] The container must be made of a material chemically compatible with halogenated organic acids.[9]

Recommended Waste Container Materials:

MaterialChemical Resistance to Halogenated Organics
Polypropylene (PP) Good resistance to acids and alcohols.[10]
PTFE (Teflon®) Excellent chemical resistance to a wide range of chemicals, including halogenated organic compounds.[10][11]
PVDF (Kynar®) Resistant to organic acids and halogenated solvents.[10][11]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 2-Fluoro-3-formylbenzoic acid, ensuring safety and compliance.

Waste Collection
  • Designate a Waste Container: Select a chemically compatible container with a secure, tight-fitting lid.[7]

  • Label the Container: The label must clearly state "Hazardous Waste" and identify the contents, including "2-Fluoro-3-formylbenzoic acid" and any other chemicals present in the waste stream.[8] The date of initial waste accumulation should also be recorded.

  • Collect Waste:

    • Solid Waste: Carefully transfer solid 2-Fluoro-3-formylbenzoic acid and any contaminated materials (e.g., weighing paper, contaminated gloves) into the designated waste container. Avoid generating dust.[1]

    • Liquid Waste (Solutions): Pour solutions containing 2-Fluoro-3-formylbenzoic acid into the designated liquid waste container. Use a funnel to prevent spills. Do not overfill the container.[9]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • For Solid Spills:

    • Evacuate unnecessary personnel from the immediate area.

    • Wearing appropriate PPE, gently sweep or shovel the spilled solid into the designated hazardous waste container.[1] Minimize the generation of dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.

    • Collect all cleaning materials as hazardous waste.

  • For Liquid Spills (if in solution):

    • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

    • Place the absorbent material into the sealed hazardous waste container.[6]

    • Clean the spill area with a suitable solvent, and then wash with soap and water.

    • Collect all cleaning materials as hazardous waste.[6]

Final Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[7]

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste management company to arrange for the pickup and disposal of the hazardous waste container.[6][8]

  • Record Keeping: Maintain records of the waste disposal, including the date, amount of waste, and the disposal company used, in accordance with your institution's policies and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Fluoro-3-formylbenzoic acid.

DisposalWorkflow Disposal Workflow for 2-Fluoro-3-formylbenzoic Acid start Start: Generation of 2-Fluoro-3-formylbenzoic Acid Waste waste_form Identify Waste Form start->waste_form solid_waste Solid Waste (Pure compound, contaminated materials) waste_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_form->liquid_waste Liquid collect_solid Carefully transfer to a labeled, compatible solid waste container. Avoid generating dust. solid_waste->collect_solid collect_liquid Pour into a labeled, compatible liquid waste container. Do not overfill. liquid_waste->collect_liquid spill_check Spill Occurred? collect_solid->spill_check collect_liquid->spill_check solid_spill Follow Solid Spill Protocol: Sweep, decontaminate, collect. spill_check->solid_spill Yes (Solid) liquid_spill Follow Liquid Spill Protocol: Absorb, decontaminate, collect. spill_check->liquid_spill Yes (Liquid) no_spill No Spill spill_check->no_spill No store_waste Securely seal and store the waste container in a designated area. solid_spill->store_waste liquid_spill->store_waste no_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a certified waste disposal company. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision tree for the safe disposal of 2-Fluoro-3-formylbenzoic acid.

Summary of Key Information

ParameterInformation
Chemical Name 2-Fluoro-3-formylbenzoic acid
CAS Number 1289043-16-8[12]
Molecular Formula C₈H₅FO₃[12]
Molecular Weight 168.12 g/mol [12]
Primary Hazards Acute toxicity (oral), skin irritation, serious eye irritation, respiratory irritation.[1][2][3][4][5]
Incompatible Materials Strong oxidizing agents, strong bases, amines, strong reducing agents.[1][2][3]
Disposal Method Treat as hazardous chemical waste. Dispose of through a licensed and approved waste disposal company. Do not dispose of in drains or regular trash.[6][7][8]
Spill Cleanup For solids, sweep carefully to avoid dust. For liquids, use an inert absorbent. Decontaminate the area and collect all materials as hazardous waste.[1][6]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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